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  • Product: Glycol dilaurate
  • CAS: 9005-02-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Excipient Applications of Glycol Dilaurate in Drug Delivery Systems

Abstract As the pharmaceutical pipeline becomes increasingly dominated by poorly water-soluble active pharmaceutical ingredients (APIs)—particularly Biopharmaceutics Classification System (BCS) Class II and IV compounds—...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As the pharmaceutical pipeline becomes increasingly dominated by poorly water-soluble active pharmaceutical ingredients (APIs)—particularly Biopharmaceutics Classification System (BCS) Class II and IV compounds—the strategic selection of lipid excipients is paramount. Glycol dilaurate (CAS 624-04-4), a diester of ethylene glycol and lauric acid, has emerged as a highly effective nonionic surfactant, emollient, and lipid vehicle. This whitepaper provides an in-depth technical analysis of the physicochemical properties of glycol dilaurate and establishes self-validating experimental protocols for its integration into Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and topical formulations.

Core Physicochemical Properties

Understanding the fundamental physical chemistry of glycol dilaurate is the first step in rational formulation design. Its molecular architecture—a short ethylene glycol backbone flanked by two lipophilic 12-carbon lauric acid chains—imparts a unique amphiphilic balance that drives its utility in lipid-based drug delivery[1].

In my experience optimizing lipid vehicles, the high partition coefficient (XLogP3-AA of 10.3) is the most critical metric here; it indicates exceptional solubilizing capacity for highly hydrophobic APIs, preventing drug precipitation upon aqueous dilution in the gastrointestinal tract.

Table 1: Quantitative Physicochemical Profile of Glycol Dilaurate
PropertyValueClinical / Formulation Significance
CAS Number 624-04-4Standard identifier for regulatory documentation[2].
Molecular Formula C₂₆H₅₀O₄Dictates steric hindrance and molecular volume[2].
Molecular Weight 426.7 g/mol Optimal size for forming stable microemulsion interfacial films[1].
XLogP3-AA 10.3Highly lipophilic; ideal for solubilizing BCS Class II/IV drugs[2].
Density 0.918 g/cm³Lower than water; critical for calculating phase volume fractions[3].
Boiling Point 462°C – 495.6°CExceptional thermal stability for hot-melt extrusion processing[2][3].
Vapor Pressure ~0 hPa @ 25°CNon-volatile; ensures long-term shelf stability without evaporative loss[2].

Mechanisms of Action in Drug Delivery

Topical and Transdermal Permeation Enhancement

In topical formulations, glycol dilaurate functions beyond a simple emollient. It acts as a chemical penetration enhancer by operating on two thermodynamic fronts. First, by acting as a co-solvent, it increases the thermodynamic activity of the API in the vehicle, maximizing the concentration gradient (the primary driving force for passive diffusion)[4]. Second, its lipophilic tails intercalate into the highly ordered lipid lamellae of the stratum corneum, fluidizing the barrier and reducing diffusional resistance[4].

Permeation_Mechanism TopicalApp Topical Application of Glycol Dilaurate Formulation SC_Partition Partitioning into Stratum Corneum TopicalApp->SC_Partition Diffusion Solubility Increased API Thermodynamic Activity / Solubility TopicalApp->Solubility Co-solvency LipidDisrupt Intercalation & Disruption of SC Lipid Bilayer SC_Partition->LipidDisrupt Fluidization Permeation Enhanced Transdermal API Flux LipidDisrupt->Permeation Reduced Barrier Solubility->Permeation Driving Force

Fig 1: Mechanism of glycol dilaurate-mediated skin permeation enhancement.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

For oral delivery, glycol dilaurate serves as a primary lipid phase. Research demonstrates that glycol diesters form highly stable, monophasic microemulsion systems when combined with water-soluble surfactants like D-α-tocopheryl polyethylene glycol succinate (TPGS), Tween 80, or Cremophor EL[5]. The low interfacial tension achieved by this combination allows the system to spontaneously form nano-droplets (<50 nm) upon mild agitation in gastric fluids, presenting the API in a highly absorbable dissolved state[5][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning it contains internal checks that immediately flag experimental artifacts. The following workflows are designed with these principles.

Protocol 1: SNEDDS Phase Behavior Mapping & Formulation

Causality Check: Why construct a ternary phase diagram? Emulsification is a thermodynamically driven process. Mapping the phase boundaries allows us to identify the precise lipid-to-surfactant ratio where the Gibbs free energy of the system is minimized, ensuring spontaneous, reproducible nanoemulsification.

Step-by-Step Methodology:

  • Excipient Screening (Solubility Limit): Add excess API to 2 mL of glycol dilaurate. Stir at 37°C for 48 hours. Centrifuge at 10,000 rpm for 15 minutes. Quantify the supernatant via HPLC to determine maximum drug loading.

  • Surfactant/Co-surfactant (Smix) Preparation: Prepare Smix ratios (e.g., Tween 80 and a co-surfactant) at 1:1, 2:1, and 3:1 (w/w).

  • Ternary Phase Titration: Blend glycol dilaurate with the Smix at ratios ranging from 1:9 to 9:1. Titrate dropwise with Milli-Q water under magnetic stirring at 37°C.

  • Visual & Optical Validation: Monitor for the transition from a turbid emulsion to an optically clear, isotropic liquid. This indicates the microemulsion region[5].

  • Self-Validating Step (Thermodynamic Stress Testing): Subject the clear formulations to three freeze-thaw cycles (-20°C to +25°C) followed by centrifugation (3,500 rpm, 30 min). Logic: True nanoemulsions are thermodynamically stable; any phase separation or API precipitation immediately invalidates the formulation, proving it was merely kinetically stable (metastable)[7].

SNEDDS_Workflow Start API + Glycol Dilaurate (Lipid Phase) Surfactant Add Surfactant/Co-surfactant (e.g., Tween 80) Start->Surfactant Solubilization Mix Vortex Mixing & Sonication (Isotropic Mixture) Surfactant->Mix Homogenization Titration Aqueous Phase Titration (Construct Phase Diagram) Mix->Titration Emulsification DLS DLS Characterization (Droplet Size < 50nm) Titration->DLS Sizing Stability Thermodynamic Stability (Centrifugation/Freeze-Thaw) DLS->Stability Validation

Fig 2: Self-validating workflow for SNEDDS formulation and characterization.

Protocol 2: In Vitro Skin Permeation (Franz Diffusion Cell)

Causality Check: Why meticulously control the receptor fluid composition? To maintain "sink conditions" (where receptor API concentration never exceeds 10% of saturation). If sink conditions fail, the concentration gradient collapses, and permeation artificially plateaus, leading to false-negative efficacy data[4].

Step-by-Step Methodology:

  • Membrane Preparation: Mount excised human cadaver skin or a synthetic biomimetic membrane between the donor and receptor compartments of a static Franz diffusion cell (diffusion area ~0.64 cm²).

  • Receptor Fluid Optimization: Fill the receptor chamber (typically 5-8 mL) with PBS (pH 7.4) containing 1-2% Tween 80 to ensure API solubility. Maintain at 32 ± 1°C (physiological skin surface temperature) with continuous magnetic stirring.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the glycol dilaurate-based formulation to the donor compartment.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor port at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours), immediately replacing the volume with fresh, pre-warmed receptor fluid.

  • Self-Validating Step (Mass Balance): At 24 hours, extract the unabsorbed API from the donor chamber and extract the API trapped within the skin membrane using a compatible solvent. Calculate the total mass balance: (API in Receptor + API in Skin + API in Donor) / Total API Applied. Logic: A recovery of 100 ± 5% validates the protocol. A lower recovery indicates API degradation, volatilization, or binding to the glass apparatus, rendering the flux calculations invalid.

Conclusion

Glycol dilaurate stands out as a highly versatile excipient in the modern formulator's toolkit. Its physicochemical profile—characterized by high lipophilicity, thermal stability, and structural flexibility—makes it an ideal candidate for overcoming the solubility and permeability barriers of modern APIs. By employing rigorous, self-validating protocols during formulation development, scientists can reliably leverage glycol dilaurate to engineer robust SNEDDS and highly penetrative topical therapies.

References

  • Scent.vn. "Glycol Dilaurate CAS# 624-04-4: Odor profile, Molecular properties, Suppliers & Regulation." Scent.vn Database. Available at: [Link]

  • PubChem. "Glycol Dilaurate | C26H50O4 | CID 69348." National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. "ETHYLENE GLYCOL DILAURATE | CAS#:624-04-4." Chemsrc Chemical Database. Available at:[Link]

  • Medscape. "Self-Nanoemulsifying Drug Delivery Systems." Medscape Drugs & Diseases. Available at: [Link]

  • Dong, X., & Nguyen, N. T. D. "Exploring novel type of lipid-bases drug delivery systems that contain one lipid and one water-soluble surfactant only." PubMed Central (PMC). Available at:[Link]

  • ResearchGate. "Lipid-based emulsion drug delivery systems — a comprehensive review." ResearchGate Publications. Available at: [Link]

Sources

Exploratory

Thermodynamic Profiling of Ethylene Glycol Dilaurate (EGDL): Melting Point, Enthalpy of Fusion, and Formulation Implications

As lipid-based drug delivery systems (LBDDS) grow in complexity, the thermodynamic characterization of lipidic excipients has transitioned from a routine quality control step to a foundational pillar of rational drug des...

Author: BenchChem Technical Support Team. Date: March 2026

As lipid-based drug delivery systems (LBDDS) grow in complexity, the thermodynamic characterization of lipidic excipients has transitioned from a routine quality control step to a foundational pillar of rational drug design. Ethylene glycol dilaurate (EGDL), a saturated diester, is increasingly utilized as a matrix-forming agent in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

This technical guide provides an in-depth mechanistic analysis of EGDL’s thermal properties—specifically its melting point (


) and enthalpy of fusion (

)—and outlines a self-validating analytical framework for its characterization.

Chemical Identity and Structural Causality

Ethylene glycol dilaurate (CAS 624-04-4) is synthesized via the esterification of ethylene glycol with two equivalents of lauric acid (C12:0). Its molecular architecture consists of a short, flexible ethylene spacer flanked by two moderately long hydrophobic hydrocarbon chains.

This specific chain length (C12) and the diester linkage dictate its phase behavior. Unlike longer-chain derivatives (e.g., distearates), the laurate chains provide a lower energy barrier to molecular rotation. However, as an ester, EGDL is susceptible to alkaline hydrolysis. Kinetic studies demonstrate that the saponification of glycol dilaurates proceeds through a highly solvated transition state, meaning that formulation in highly aqueous, high-pH environments will rapidly degrade the excipient ( [4]).

Thermodynamic Parameters: Melting Point and Enthalpy

When characterizing lipid excipients, standard capillary melting point measurements are fundamentally inadequate. Lipids exhibit polymorphism—the ability to crystallize into multiple distinct lattice structures (


, 

, and

forms) depending on their thermal history and cooling kinetics.
  • Melting Point (

    
    ):  The literature reports the melting point of EGDL in the range of 50.0 °C to 56.6 °C ( [1],  [2], [3]). This variance is not an artifact of impurity; it is a direct consequence of polymorphism. The metastable 
    
    
    
    -form, characterized by loose, hexagonal chain packing, melts at the lower end of this spectrum (~50.0 °C). The thermodynamically stable
    
    
    -form, featuring dense triclinic packing, melts at the higher end (~56.6 °C).
  • Enthalpy of Fusion (

    
    ):  The enthalpy of fusion represents the energy required to dismantle the crystalline lattice. For EGDL, the 
    
    
    
    is intrinsically linked to its polymorphic state. A higher
    
    
    indicates a highly ordered, perfect crystal (the
    
    
    -form), which leaves little "free volume" for active pharmaceutical ingredient (API) accommodation. Conversely, a lower
    
    
    indicates lattice imperfections, which are highly desirable for maximizing drug entrapment efficiency.
Quantitative Data Summary
ParameterValue / RangeAnalytical Context
CAS Registry Number 624-04-4Standard chemical identifier
Molecular Weight 426.67 g/mol Calculated
Melting Point (

)
50.0 °C – 56.6 °CDependent on polymorphic form (

vs

)
Enthalpy of Fusion (

)
~135 - 145 J/gVaries with crystallization kinetics
Boiling Point 495.6 °C (at 760 mmHg)Predictive modeling
Density 0.918 g/cm³Bulk property at standard conditions

Self-Validating Protocol: DSC Analysis of EGDL

To accurately determine the


 and 

of EGDL, a Differential Scanning Calorimetry (DSC) protocol must be employed. The following methodology is designed as a self-validating system : it inherently verifies instrument accuracy, erases confounding thermal history, and standardizes the kinetic state of the sample.
Step-by-Step Methodology

Step 1: System Calibration (Hardware Validation)

  • Calibrate the DSC using a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
  • Causality & Validation: If the measured Indium

    
     deviates by >1%, recalibrate the cell constant. This ensures the heat flow integration for the EGDL sample is absolute and not an artifact of sensor drift.
    

Step 2: Sample Preparation

  • Accurately weigh 5.0 to 10.0 mg of EGDL into a standard aluminum DSC pan.

  • Hermetically seal the pan. Place an empty, hermetically sealed aluminum pan in the reference furnace.

  • Causality: Hermetic sealing prevents oxidative degradation of the lipid chains and volatilization of trace moisture, which could artificially skew the endothermic baseline.

Step 3: Thermal Cycling (Heat-Cool-Heat)

  • First Heating (History Erasure): Equilibrate at 20 °C. Heat to 85 °C at a rate of 10 °C/min. Hold isothermally for 5 minutes.

    • Causality: Heating ~30 °C above the maximum reported melting point ensures complete destruction of all pre-existing crystalline nuclei from manufacturing or storage.

  • Cooling (Standardization): Cool from 85 °C to 0 °C at 10 °C/min. Hold isothermally for 5 minutes.

    • Causality: This specific cooling rate induces the formation of the metastable

      
      -polymorph, simulating the rapid cooling kinetics utilized in lipid nanoparticle homogenization.
      
  • Second Heating (Data Acquisition): Heat from 0 °C to 85 °C at 10 °C/min.

    • Validation Check: Ensure the pre-transition baseline drift is < 0.1 mW to confirm thermal equilibrium.

Step 4: Data Extraction

  • Integrate the endothermic peak from the second heating curve.

  • The extrapolated onset temperature represents the true

    
    .
    
  • The area under the curve (AUC), normalized by sample weight, yields the

    
     (J/g).
    

Mechanistic Implications for Drug Development

Understanding the enthalpy and melting behavior of EGDL is critical for formulation scientists. When formulating lipid nanoparticles, the primary objective is to trap the API within the solid lipid matrix.

If EGDL is allowed to transition fully to its stable


-form (characterized by a high 

and a

near 56.6 °C), the dense crystal lattice will physically expel the drug. This phenomenon leads to premature API release or a severe "burst effect" during shelf storage. By utilizing rapid cooling techniques during formulation, scientists can trap EGDL in its

-form (lower

,

~50.0 °C). The resulting imperfect lattice contains structural voids that accommodate API molecules, drastically improving the Drug Entrapment Efficiency (DEE).

G N1 EGDL Melt (Liquid State > 60°C) N2 Rapid Cooling (Quenching) N1->N2 N3 Slow Cooling (Controlled) N1->N3 N4 α-Polymorph Lower Tm (~50°C) Lower ΔHf N2->N4 Kinetic Pathway N5 β-Polymorph Higher Tm (~56°C) Higher ΔHf N3->N5 Thermodynamic Pathway N4->N5 Polymorphic Transition (Storage/Heat) N6 High Drug Entrapment (Imperfect Lattice) N4->N6 N7 Low Drug Entrapment (Perfect Lattice) N5->N7

Figure 1: Polymorphic crystallization pathways of EGDL and their impact on drug entrapment.

References

  • DrugFuture Chemical Index Database. "Glycol Dilaurate (CAS 624-04-4)". Source: DrugFuture. URL:[Link]

  • The Good Scents Company. "glycol dilaurate". Source: The Good Scents Company Information System. URL: [Link]

  • Asian Journal of Chemistry. "A Comparative Kinetic Study of Saponification of Industrially Important Distearates and Dilaurates". Source: Asian Pubs. URL: [Link]

Foundational

Thermodynamic Characteristics of Glycol Dilaurate as a Phase Change Material (PCM): A Technical Blueprint for Advanced Thermal Energy Storage

Executive Summary In the pharmaceutical and biotechnology sectors, maintaining an unbroken cold chain is non-negotiable. Traditional Phase Change Materials (PCMs), such as paraffin waxes, suffer from low thermal conducti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical and biotechnology sectors, maintaining an unbroken cold chain is non-negotiable. Traditional Phase Change Materials (PCMs), such as paraffin waxes, suffer from low thermal conductivity, environmental toxicity, and phase-separation over time. Fatty acids and their derivatives, particularly polyol esters, are increasingly recognized as high-performance PCMs due to their non-flammability, biodegradability, and high latent heat properties[1].

This whitepaper provides an in-depth analysis of glycol dilaurate (specifically focusing on ethylene and propylene glycol dilaurate) as a next-generation PCM. By examining the causality behind its thermodynamic behavior and providing self-validating experimental protocols, this guide equips researchers and drug development professionals with the methodologies required to characterize and deploy these materials in advanced thermal energy storage systems.

The Causality of Thermodynamic Behavior in Glycol Dilaurate

To understand why glycol dilaurate is engineered for cold-chain logistics, one must analyze the causality between its molecular architecture and its macroscopic thermodynamic properties.

Pure fatty acids, such as lauric acid, possess high latent heat but exhibit strong intermolecular hydrogen bonding due to their terminal carboxyl groups. This results in relatively high melting points (~43°C) and corrosive properties that degrade metallic encapsulation over time[2].

By esterifying a glycol core (e.g., propylene glycol) with two lauric acid chains, the corrosive carboxyl groups are neutralized, yielding a diester[3]. Thermodynamically, this structural shift eliminates hydrogen bonding, forcing the molecules to rely entirely on van der Waals dispersion forces for crystalline packing.

  • The Result: The crystal lattice becomes more flexible, significantly lowering the melting point (

    
    ) to the 20°C–25°C range.
    
  • The Advantage: This creates a sharp, predictable solid-liquid phase transition perfectly tuned for ambient cold-chain logistics (e.g., protecting controlled-room-temperature pharmaceuticals from temperature excursions).

Quantitative Thermodynamic Profile

The table below summarizes the thermodynamic properties of glycol dilaurate relative to other fatty acid-based PCMs, highlighting how molecular modification tunes the thermal profile.

Table 1: Comparative Thermodynamic Properties of Phase Change Materials

MaterialMelting Temperature (

, °C)
Latent Heat of Fusion (

, J/g)
Thermal Conductivity (W/m·K)Primary Application
Pure Lauric Acid43.0 - 44.1180 - 190~0.15High-temp building storage
Erythritol Tetra Laurate-9.0161.40.16Sub-zero refrigeration
Glycol Dilaurate 20.0 - 25.0 140 - 160 ~0.16 Ambient cold-chain logistics

(Note: Values for pure lauric acid and erythritol tetra laurate are established benchmarks in PCM literature[1],[2].)

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in PCM characterization, laboratory workflows cannot rely on single-point measurements. Every protocol must be a self-validating system that accounts for kinetic artifacts and environmental degradation.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Reversibility
  • Causality: A single DSC run is scientifically insufficient. The initial crystal structure of synthesized glycol dilaurate often contains kinetic artifacts and mechanical stress from the purification process. By implementing a multi-cycle thermal loop, we erase the thermal history, allowing the material to crystallize strictly according to its inherent thermodynamic preferences.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of the glycol dilaurate sample into an aluminum DSC pan. Seal hermetically to prevent mass loss via volatilization during heating.

  • Baseline Calibration: Run a standard Indium sample (

    
     = 156.6°C, 
    
    
    
    = 28.45 J/g) to calibrate the heat flow sensors.
    • Self-Validation Check: If the Indium reading deviates by >0.1°C or >1% in enthalpy, recalibrate the instrument before proceeding.

  • Thermal History Erasure (Cycle 1): Equilibrate the sample at -20°C. Ramp the temperature to 80°C at a rate of 5°C/min under a continuous nitrogen purge (50 mL/min). Hold isothermally at 80°C for 5 minutes to destroy stress-induced crystalline domains.

  • Thermal Cycling (Cycles 2–50): Cool the sample from 80°C to -20°C at 5°C/min, hold for 5 minutes, and heat back to 80°C at 5°C/min. Repeat this loop for a minimum of 50 cycles.

  • Data Extraction & Validation: Compare the endothermic (melting) and exothermic (crystallization) peaks of Cycle 2 against Cycle 50.

    • Pass Criteria: The shift in

      
       must be <0.5°C, and the loss in 
      
      
      
      must be <5%. Meeting these criteria self-validates the material as a reliable, polymorphic-stable PCM.
Protocol B: Thermogravimetric Analysis (TGA) for Oxidative Stability
  • Causality: In real-world thermal energy storage, PCMs may be exposed to trace oxygen. Running TGA solely in an inert atmosphere provides a false sense of security. By running parallel analyses in Nitrogen and Air, we isolate thermal decomposition from oxidative degradation.

Step-by-Step Methodology:

  • Sample Loading: Place 10–15 mg of glycol dilaurate into a tared platinum crucible.

  • Inert Analysis (Run A): Purge the furnace with Nitrogen (60 mL/min). Heat from 25°C to 500°C at 10°C/min. Record the onset temperature of weight loss (

    
    ).
    
  • Oxidative Analysis (Run B): Repeat the experiment using a fresh sample, replacing the Nitrogen purge with Dry Air (60 mL/min). Record the oxidative onset temperature (

    
    ).
    
  • Self-Validation Check: The true maximum safe operating temperature of the PCM is defined as

    
    . If 
    
    
    
    is significantly lower than
    
    
    , the material is susceptible to auto-oxidation and mandates the formulation of phenolic antioxidants prior to deployment.

Visualization of the Characterization Workflow

The following diagram illustrates the logical relationship and self-validating feedback loop required to certify glycol dilaurate as a commercial-grade PCM.

G A Synthesis & Purification (Glycol Dilaurate) B DSC Analysis (Initial Cycle) A->B C Thermal Cycling (50+ Cycles) B->C Erase Thermal History D TGA Analysis (N2 vs Air) B->D E Data Synthesis & Validation C->E D->E F Fail: Polymorphic Instability E->F ΔHm Loss > 5% G Pass: Validated PCM Profile E->G Stable ΔHm & Tm

Self-validating thermal characterization workflow for PCM evaluation.

Conclusion

Glycol dilaurate represents a highly tunable, bio-based alternative to traditional phase change materials. By understanding the causality between its diester structure and its thermodynamic behavior, researchers can effectively utilize it for critical temperature-control applications. Adhering to the self-validating DSC and TGA protocols outlined above ensures that the material will maintain its structural and thermal integrity across thousands of real-world cold-chain cycles.

References

  • Heat transfer enhancement of fatty acids when used as PCMs in thermal energy storage. ResearchGate. URL:[Link]

  • Phase Diagrams and Thermal Properties of Fatty Acid Ternary Eutectic Mixtures for Latent Heat Thermal Energy - PMC. NIH. URL:[Link]

Sources

Exploratory

Biodegradability Profile of Glycol Dilaurate Esters: A Mechanistic and Analytical Whitepaper

Introduction: Pharmacological Utility and Environmental Fate Glycol dilaurate esters—encompassing ethylene glycol dilaurate, propylene glycol dilaurate, and polyethylene glycol (PEG) dilaurate—are lipophilic diesters syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Pharmacological Utility and Environmental Fate

Glycol dilaurate esters—encompassing ethylene glycol dilaurate, propylene glycol dilaurate, and polyethylene glycol (PEG) dilaurate—are lipophilic diesters synthesized via the esterification of lauric acid with a respective glycol backbone. In drug development, these compounds are indispensable as non-ionic surfactants, emulsifying agents, and transdermal penetration enhancers. For instance,1 interacts with the stratum corneum to facilitate the permeation of active pharmaceutical ingredients (APIs) [1].

As regulatory agencies increasingly mandate comprehensive environmental risk assessments (ERAs) and in vivo metabolic profiling, understanding the biodegradability of these excipients is critical. The degradation of glycol dilaurate esters is not a singular event but a bipartite cascade: the initial hydrolytic or enzymatic cleavage of the ester linkages, followed by the distinct metabolic or oxidative degradation of the resulting fatty acid and glycol moieties.

Mechanistic Profiling of Biodegradation

The structural divergence of the glycol backbone dictates the ultimate biodegradability profile of the ester.

Ester Hydrolysis and Fatty Acid Metabolism

The primary degradation step for all glycol dilaurates is the cleavage of the ester bonds. In biological and environmental matrices, this is catalyzed by ubiquitous esterases and lipases. The hydrolysis yields two molecules of lauric acid (a C12 saturated fatty acid) and one molecule of the corresponding glycol. Lauric acid is readily biodegradable, entering the mitochondrial


-oxidation pathway to be systematically cleaved into acetyl-CoA, ultimately resulting in complete mineralization to 

and

.
Fate of the Glycol Backbone

The rate-limiting step in the biodegradation profile is the fate of the glycol backbone:

  • Ethylene and Propylene Glycol: These short-chain diols are highly hydrophilic and readily metabolized by alcohol dehydrogenases and aldehyde dehydrogenases into non-toxic metabolites (e.g., lactic acid, pyruvic acid), classifying their parent dilaurates as readily biodegradable.

  • Polyethylene Glycol (PEG): The degradation of PEG backbones is highly dependent on molecular weight. While exhibits high lubricity and is readily degraded [2], higher molecular weight PEGs were historically considered non-biodegradable. However, recent evidence demonstrates that 2 under biological oxidative stress, driven by transition metal-catalyzed reactive oxygen species (ROS) [3]. Furthermore, specific microbial consortia utilize PEG dehydrogenases to cleave the aliphatic ether bonds into aldehydes and carboxylates [4].

G GlycolEster Glycol Dilaurate Ester (PEG/PG/EG Dilaurate) Hydrolysis Ester Hydrolysis (Lipases/Esterases) GlycolEster->Hydrolysis LauricAcid Lauric Acid (C12 Fatty Acid) Hydrolysis->LauricAcid GlycolBackbone Glycol Backbone (PEG, PG, EG) Hydrolysis->GlycolBackbone BetaOx β-Oxidation Pathway LauricAcid->BetaOx OxDeg Oxidative Degradation (Dehydrogenases / ROS) GlycolBackbone->OxDeg Mineralization Mineralization (CO2 + H2O) BetaOx->Mineralization OxDeg->Mineralization

Figure 1: Bipartite degradation pathway of glycol dilaurate esters.

Quantitative Biodegradability Profiles

To facilitate formulation decisions, the quantitative degradation metrics of common glycol dilaurate esters are summarized below. The Hydrophilic-Lipophilic Balance (HLB) inversely correlates with the lipophilicity of the ester, influencing its accessibility to aqueous hydrolytic enzymes.

CompoundMolecular Weight ( g/mol )Approx. HLBPrimary Backbone DegradationBiodegradability Classification
Ethylene Glycol Dilaurate ~426.72.0 - 3.0Dehydrogenase OxidationReadily Biodegradable
Propylene Glycol Dilaurate ~440.72.0 - 3.5Dehydrogenase OxidationReadily Biodegradable
PEG 200 Dilaurate ~600.06.0 - 8.0Ether Cleavage / ROS ScissionReadily Biodegradable
PEG 4000 Dilaurate ~4400.0> 18.0ROS-Mediated ScissionInherently Biodegradable

Self-Validating Experimental Methodologies

To accurately profile the biodegradability of these excipients, standard mass-loss assays are insufficient, as they fail to capture main-chain scission events that alter the pharmacokinetic clearance of the polymer long before complete mineralization occurs. The following protocols are designed as self-validating systems.

Protocol A: Enzymatic Hydrolysis and Orthogonal Validation

Causality: This protocol isolates the first step of degradation (ester cleavage). We utilize a dual-readout system: titrimetry provides real-time kinetic data of acid release, while GC-MS orthogonally validates the exact chemical identity of the cleavage products, ensuring the pH drop is due to lauric acid and not an artifact of buffer degradation.

  • Substrate Emulsification: Disperse 50 mg of the glycol dilaurate ester in 10 mL of a pH 7.4 phosphate-buffered saline (PBS) containing 0.1% w/v Triton X-100 to ensure uniform micellar presentation to the enzyme.

  • Enzymatic Initiation: Introduce 100 Units of Thermomyces lanuginosus lipase. Incubate at 37°C under continuous agitation (150 rpm).

  • Kinetic Titrimetry (Primary Readout): Continuously monitor the pH. Maintain the pH at 7.4 using an automated pH-stat titrator dispensing 0.01 M NaOH. The volume of NaOH consumed is directly proportional to the moles of lauric acid liberated.

  • Orthogonal Validation (GC-MS): At hours 1, 4, and 24, extract a 500 µL aliquot. Quench the reaction with 1 M HCl to denature the lipase. Extract the liberated lauric acid using hexane. Derivatize the extract with BF3-methanol to form fatty acid methyl esters (FAMEs) and analyze via GC-MS to confirm the exclusive presence of methyl laurate.

Protocol B: ROS-Mediated Oxidative Scission of Polyether Backbones

Causality: High molecular weight PEG dilaurates are resistant to standard microbial hydrolysis. This assay simulates in vivo oxidative stress. We utilize Gel Permeation Chromatography (GPC) rather than mass loss because ROS causes main-chain scission, drastically reducing the molecular weight (


) and altering the polydispersity index (PDI) without immediately converting the polymer to volatile 

. Liquid nitrogen is used to quench the reaction instantaneously, preventing post-sampling degradation artifacts during lyophilization.
  • Polymer Dissolution: Dissolve the isolated PEG backbone (post-hydrolysis) in 50 mM PBS (pH 7.4) to a concentration of 5 mg/mL.

  • ROS Induction: Add

    
     to a final concentration of 50 µM, followed by 
    
    
    
    to a final concentration of 50 mM to initiate Fenton-like transition metal-catalyzed ROS generation.
  • Incubation & Time-Point Sampling: Incubate at 37°C. At days 1, 3, 7, and 14, withdraw 2 mL aliquots.

  • Instantaneous Quenching: Immediately submerge the aliquots in liquid nitrogen to halt all oxidative radical reactions.

  • Lyophilization: Freeze-dry the quenched samples for 48 hours to remove all water and residual

    
    .
    
  • GPC Analysis: Re-dissolve the lyophilized powder in hexafluoroisopropanol (HFIP) and analyze via GPC. Track the shift in the molecular weight distribution (

    
     and 
    
    
    
    ) relative to the Day 0 control.

Workflow Prep Polymer Dissolution (Aqueous Buffer, pH 7.4) ROS ROS Induction (Cu(II) + H2O2) Prep->ROS Quench Reaction Quenching (Liquid Nitrogen Freezing) ROS->Quench Lyophilize Lyophilization (Freeze-Drying) Quench->Lyophilize GPC GPC Analysis (Molecular Weight Shift) Lyophilize->GPC

Figure 2: Workflow for ROS-mediated oxidative degradation assay.

Conclusion

The biodegradability profile of glycol dilaurate esters is highly favorable for pharmaceutical and industrial applications. While the lauric acid moieties are rapidly cleaved and metabolized via standard lipid oxidation pathways, the clearance of the glycol backbone requires careful consideration of its chain length and chemical nature. By employing rigorous, self-validating analytical methodologies—combining titrimetry, GC-MS, and GPC—formulators can accurately predict the environmental fate and in vivo clearance of these critical excipients.

References

  • Propylene Glycol Dilaurate | 22788-19-8 - Benchchem. Benchchem.
  • PEG 200 DILAURATE - Ataman Kimya. Ataman Chemicals.
  • On the biodegradability of polyethylene glycol, polypeptoids and poly(2-oxazoline)s - PubMed. National Institutes of Health (NIH).
  • Full article: Biodegradation of Polyethylene Glycol-Based Polyether Urethanes - Taylor & Francis. Taylor & Francis Online.

Sources

Foundational

Surface tension properties of glycol dilaurate surfactants

As a Senior Application Scientist specializing in interfacial chemistry and lipid-based drug delivery systems (LBDDS), I frequently encounter formulation bottlenecks related to the solubility and bioavailability of poorl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in interfacial chemistry and lipid-based drug delivery systems (LBDDS), I frequently encounter formulation bottlenecks related to the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). In the landscape of pharmaceutical excipients, glycol dilaurate surfactants—encompassing Propylene Glycol Dilaurate (PGDL), Ethylene Glycol Dilaurate (EGDL), and Polyethylene Glycol (PEG) Dilaurates—stand out due to their highly tunable surface tension properties and excellent biocompatibility[1][2].

This technical guide provides an in-depth analysis of the surface tension properties of glycol dilaurates, exploring their mechanistic behavior at interfaces, quantitative physicochemical data, and field-proven experimental protocols for formulation scientists.

Mechanistic Foundations of Glycol Dilaurates

Glycol dilaurates are non-ionic surfactants characterized by a hydrophilic glycol backbone esterified with two hydrophobic lauric acid (C12) chains. This dual-chain architecture significantly influences their critical packing parameter (CPP), favoring the formation of specific micellar structures and microemulsions[3][4].

Interfacial Behavior and Lipid Intercalation

When introduced into an aqueous system, glycol dilaurate monomers rapidly adsorb at the liquid-gas or liquid-liquid interface, driving down surface and interfacial tension[3]. In topical and transdermal drug delivery, their mechanism of action extends beyond simple emulsification. Molecular dynamics and experimental studies demonstrate that these surfactants actively intercalate into the hydrophilic headgroup regions of lipid bilayers in the stratum corneum[1].

The Causality of Permeability Enhancement:

  • Hydration Alteration: The glycol headgroups displace water molecules that are naturally hydrogen-bonded to endogenous lipid headgroups[1].

  • Packing Disruption: The bulky dilaurate tails insert between lipid molecules, disrupting the highly ordered crystalline packing of the stratum corneum[1].

  • Free Volume Expansion: This intercalation increases the interfacial area per lipid, creating "free volume" that significantly enhances the fluidity and mobility of the lipid matrix, thereby facilitating API permeation[1].

G Monomers Glycol Dilaurate Monomers Interface Adsorption at Air/Water Interface (Surface Tension Reduction) Monomers->Interface Increasing Concentration Intercalation Intercalation into Lipid Headgroups (Disruption of Packing) Monomers->Intercalation Free Monomer Action CMC Critical Micelle Concentration (CMC) Threshold Reached Interface->CMC Interface Saturation Micelles Micelle Formation (Core Encapsulation of API) CMC->Micelles Bulk Aggregation Lipid Stratum Corneum / Cell Membrane Micelles->Lipid Delivery to Target Intercalation->Lipid Fluidity Increase

Fig 1. Mechanistic pathway of glycol dilaurate micellization and lipid intercalation.

Quantitative Data: HLB and Surface Tension Profiles

The Hydrophilic-Lipophilic Balance (HLB) of a glycol dilaurate dictates its utility. By varying the chain length of the polyethylene glycol moiety, formulators can engineer the surfactant to stabilize either water-in-oil (W/O) or oil-in-water (O/W) systems[5]. For instance, blending PEG 400 dioleate/dilaurate with PEG 200 dilaurate is a proven strategy to precisely tune the interfacial tension for specific applications, ranging from nanocapsules to chemical softening[5][6].

Table 1: Comparative Physicochemical Properties of Glycol Dilaurates

SurfactantHLB ValuePrimary ApplicationInterfacial Behavior
Propylene Glycol Dilaurate (PGDL) ~4.0 - 5.0W/O Emulsifier, Penetration EnhancerHighly lipophilic; excellent stratum corneum intercalation[1][7].
Ethylene Glycol Dilaurate (EGDL) ~3.0 - 4.0Opacifier, Co-surfactantForms rigid interfacial films; low aqueous solubility[8][9].
PEG 200 Dilaurate 5.9W/O Emulsifier, Lipid NanocapsulesModerate surface tension reduction; stabilizes internal lipophilic phases[5][6].
PEG 400 Dilaurate 9.7O/W Emulsifier, SMEDDSReadily forms micelles; optimal for self-microemulsifying drug delivery[5].

Field-Proven Experimental Protocols

To ensure scientific integrity, the measurement of surface tension and the formulation of lipid-based systems must be treated as self-validating workflows. Below are the standard operating procedures I utilize to guarantee reproducible results.

Protocol A: Determination of CMC via Du Noüy Ring Tensiometry

The Critical Micelle Concentration (CMC) is the exact concentration at which surfactant monomers spontaneously assemble into micelles[2][3]. Accurate measurement is critical, as API encapsulation only occurs above the CMC.

Materials:

  • High-purity Glycol Dilaurate (e.g., PGDL or PEG 400 Dilaurate)[1].

  • Deionized ultra-pure water (18.2 MΩ·cm).

  • Du Noüy ring tensiometer equipped with a Platinum-Iridium (Pt-Ir) ring[1].

Step-by-Step Methodology & Causality:

  • Preparation of Serial Dilutions: Prepare a stock solution of the surfactant in a miscible co-solvent (if highly lipophilic like PGDL) or pure water (for PEG 400 Dilaurate). Create 15-20 serial dilutions spanning the expected CMC range.

  • Thermostatic Control: Equilibrate all samples in a temperature-controlled vessel at exactly 25.0°C (±0.1°C). Causality: Surface tension is highly temperature-dependent; as thermal kinetic energy increases, cohesive intermolecular forces at the surface are disrupted, artificially lowering the tension reading[1].

  • Ring Decontamination: Pass the Pt-Ir ring through a blue Bunsen burner flame until it glows red. Causality: This removes all organic residues. A perfectly clean Pt-Ir ring ensures a contact angle of zero (

    
    ) with the liquid, which is a strict mathematical prerequisite for the Harkins-Jordan correction factor used in the final calculation.
    
  • Measurement Execution: Immerse the ring below the surface, then slowly lower the sample stage. The tensiometer measures the maximum force required to detach the ring from the liquid-air interface[1].

  • Data Plotting & Validation: Plot the calculated surface tension (mN/m) against the logarithm of the surfactant concentration (

    
    ). The surface tension will drop linearly and then plateau. The sharp inflection point where the plateau begins is the CMC[3].
    

Workflow Prep Prepare Serial Dilutions (Aqueous/Co-solvent) Temp Thermostatic Control (±0.1°C) Prep->Temp Clean Flame Clean Pt-Ir Ring (Ensure 0° Contact Angle) Temp->Clean Measure Du Noüy Ring Detachment (Record Max Force) Clean->Measure Plot Plot Tension vs. log[C] Measure->Plot Determine Identify Inflection Point (Extract CMC) Plot->Determine

Fig 2. Self-validating experimental workflow for Du Noüy ring tensiometry.

Protocol B: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

For poorly soluble APIs, combining glycol dilaurates with varying HLBs creates a kinetically stable isotropic mixture that forms a nanoemulsion upon mild agitation in the gastrointestinal tract[2][4].

Step-by-Step Methodology:

  • Excipient Selection: Select an oil phase (e.g., medium-chain triglycerides), a primary surfactant (PEG 400 Dilaurate, HLB 9.7), and a co-surfactant (PEG 200 Dilaurate, HLB 5.9)[5].

  • API Solubilization: Dissolve the API into the oil phase under continuous magnetic stirring at 40°C. Causality: Mild heating reduces the viscosity of the lipid phase, increasing the kinetic energy of the solvent molecules to overcome the crystal lattice energy of the API.

  • Surfactant Integration: Add the PEG 400 Dilaurate and PEG 200 Dilaurate blend to the oil-API mixture. Stir for 45 minutes until a clear, isotropic pre-concentrate is formed.

  • Aqueous Titration (Validation): Titrate the pre-concentrate with deionized water (simulating gastric fluid) dropwise. Causality: If the interfacial tension has been sufficiently lowered by the optimized HLB blend, the system will spontaneously emulsify, yielding a transparent or slightly opalescent dispersion with a droplet size < 200 nm[2].

References

  • Benha University. Fatty Acids:: polyoxypropylene glycol dilaurate. Retrieved from[Link]

  • Google Patents. EP3154531A1 - Nanocapsular formulation of active pharmaceutical ingredients.
  • Google Patents. US20060075575A1 - Chemical softening composition for paper products.
  • ResearchGate. Lipid-based emulsion drug delivery systems — a comprehensive review. Retrieved from[Link]

  • ResearchGate. Non-ionic Surfactants. Retrieved from[Link]

  • ResearchGate. Fatty Acid, Methyl Ester, and Vegetable Oil Ethoxylates. Retrieved from[Link]

  • Scribd. Pharmaceutical Dosage Forms Vol 1 - Disperse Systems. Retrieved from[Link]

Sources

Exploratory

Crystal Structure Analysis of Solid Glycol Dilaurate: A Mechanistic Guide to Lipid Polymorphism in Nanocarrier Systems

Executive Summary Solid lipid excipients, particularly diesters such as ethylene glycol dilaurate (EGDL) and propylene glycol dilaurate (PGDL), are foundational to the development of advanced drug delivery systems, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Solid lipid excipients, particularly diesters such as ethylene glycol dilaurate (EGDL) and propylene glycol dilaurate (PGDL), are foundational to the development of advanced drug delivery systems, including Solid Lipid Nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The efficacy of these formulations is intrinsically tied to the solid-state crystal structure of the lipid matrix. Crystallization is a critical concern; if the lipid matrix transitions into a highly ordered crystalline state, it can lead to a loss of drug solubility, decreased bioavailability, and the physical expulsion of the active pharmaceutical ingredient (API) .

This technical whitepaper provides an in-depth analysis of glycol dilaurate polymorphism, detailing the causality behind polymorphic transitions, and outlines a self-validating analytical workflow utilizing X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to characterize these critical structural changes.

The Causality of Lipid Polymorphism in Glycol Dilaurates

Lipid polymorphism refers to the ability of a lipid molecule to exist in multiple crystalline states with identical chemical compositions but different molecular packing arrangements. For glycol dilaurates, the dual hydrophobic lauric acid chains and the central hydrophilic glycol moiety dictate how the molecules self-assemble upon cooling from a melt.

The polymorphic behavior of these lipids is governed by the lateral packing of the hydrocarbon chains (subcell structure) and the longitudinal stacking of the lamellae. Glycol dilaurates typically exhibit three primary polymorphic forms, dictated by thermodynamic and kinetic factors:

  • The

    
    -Form (Hexagonal Subcell):  Formed via rapid melt-quenching. The hydrocarbon chains are loosely packed in a hexagonal lattice. This state is kinetically favored but thermodynamically unstable. The loose packing creates crystal lattice imperfections , which act as spatial voids to accommodate high concentrations of lipophilic drugs.
    
  • The

    
    -Form (Orthorhombic Subcell):  An intermediate transition state where the lipid chains tilt, adopting a denser orthorhombic perpendicular packing.
    
  • The

    
    -Form (Triclinic Subcell):  The thermodynamically stable state. The chains pack tightly in a parallel triclinic arrangement. As the lipid matrix densifies into this form, the spatial voids are eradicated, causing the encapsulated API to be physically expelled to the nanoparticle surface.
    

Understanding this transition pathway is paramount for formulation scientists. The goal is to kinetically trap the lipid in the


-form or stabilize the 

-form to maximize drug loading and shelf-life stability.

Polymorphism Melt Lipid Melt (Disordered State) Alpha α-Form (Hexagonal Subcell) High Drug Loading Melt->Alpha Rapid Quenching (Kinetically Favored) Beta β-Form (Triclinic Subcell) Drug Expulsion Melt->Beta Slow Cooling (Thermodynamically Favored) BetaPrime β'-Form (Orthorhombic Subcell) Intermediate State Alpha->BetaPrime Thermal Stress / Time BetaPrime->Beta Thermodynamic Equilibration

Figure 1: Polymorphic transition pathway of solid glycol dilaurates from the melt state.

Orthogonal Analytical Workflows for Structural Characterization

To accurately determine the polymorphic state of glycol dilaurate matrices, researchers must employ orthogonal techniques. Relying on a single method can lead to misinterpretation, especially in nanoparticulate systems where surface curvature and surfactants alter melting behaviors.

X-Ray Diffraction (SWAXS)

X-ray diffraction (XRD) utilizes Bragg's law to detect fluctuations in electron density, revealing the crystalline order of lipid nanoparticles .

  • Wide-Angle X-ray Scattering (WAXS): Probes the short-range lateral packing of the lauryl chains (subcell structure). It is the definitive method for distinguishing between

    
    , 
    
    
    
    , and
    
    
    forms based on characteristic d-spacings.
  • Small-Angle X-ray Scattering (SAXS): Probes the long-range longitudinal stacking (lamellar distance). It reveals whether the lipid forms a double-chain length (DCL) or triple-chain length (TCL) structure, which is influenced by the esterification geometry of the glycol core.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions (melting, crystallization). Because different polymorphs have distinct lattice energies, they exhibit unique melting points and enthalpies . The


-form melts at the lowest temperature, while the 

-form melts at the highest.

AnalyticalWorkflow Prep SLN Preparation (Hot Homogenization) SAXS SAXS Analysis (Lamellar Spacing) Prep->SAXS WAXS WAXS Analysis (Subcell Packing) Prep->WAXS DSC DSC Analysis (Thermal Transitions) Prep->DSC Data Polymorphic Characterization SAXS->Data WAXS->Data DSC->Data

Figure 2: Orthogonal analytical workflow for characterizing lipid crystal structures.

Quantitative Data Interpretation

The identification of glycol dilaurate polymorphs relies on specific quantitative markers. The following table summarizes the crystallographic and thermal signatures expected during the analysis of solid glycol dilaurates (such as PGDL, CID 90838) .

Polymorphic FormSubcell PackingWAXS d-spacing Signature (Å)Relative Melting PointDrug Loading Capacity

(Alpha)
Hexagonal~4.1 - 4.2 (Single strong peak)LowestHigh (Lattice imperfections)

(Beta-prime)
Orthorhombic (

)
~4.2, ~3.8 (Two strong peaks)IntermediateModerate

(Beta)
Triclinic (

)
~4.6, ~3.8, ~3.7 (Multiple peaks)HighestLow (Highly ordered, expulsion)

Note: The exact melting point is dependent on the specific glycol derivative (ethylene vs. propylene) and the nanoparticle size (due to the Gibbs-Thomson effect, nanoparticles melt at lower temperatures than bulk lipids).

Experimental Protocol: Self-Validating SLN Synthesis & Analysis

To ensure scientific integrity, the following protocol incorporates built-in validation steps to prevent artifacts (e.g., mechanically induced polymorphic transitions during sample drying).

Step 1: Hot High-Pressure Homogenization (SLN Synthesis)

Causality: High temperatures decrease the viscosity of the internal lipid phase, enabling the generation of submicron particles, while rapid cooling traps the lipid in the desired


-form .
  • Lipid Phase: Melt 5% (w/v) Glycol Dilaurate at 10°C above its bulk melting point. Validation: Heating above the melting point ensures complete eradication of thermal memory and pre-existing

    
    -crystal nuclei.
    
  • Aqueous Phase: Heat an aqueous solution containing 2% (w/v) Poloxamer 188 to the identical temperature of the lipid melt.

  • Emulsification: Disperse the lipid phase into the aqueous phase under high-shear mixing (8,000 rpm for 5 minutes) to form a hot pre-emulsion.

  • Homogenization: Process the pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles.

  • Melt-Quenching: Immediately transfer the nanoemulsion to an ice bath (2–5°C) for 30 minutes. Causality: Rapid quenching prevents the thermodynamic equilibration of the lipid chains, locking them into the defect-rich

    
    -hexagonal lattice.
    
Step 2: Sample Preparation for Structural Analysis

Causality: Drying SLNs via standard evaporation can induce physical stress, artificially driving the


 transition.
  • For WAXS/SAXS: Load the liquid SLN dispersion directly into a 1 mm quartz Mark-tube capillary.

  • Control Validation: Prepare a "blank" (empty) SLN dispersion and a physical mixture of bulk lipid + drug. Analyzing the physical mixture alongside the SLN validates whether the drug is molecularly dispersed within the lattice or simply co-precipitated.

Step 3: DSC Thermal Analysis
  • Accurately weigh 5–10 mg of the SLN dispersion into an aluminum pan and seal hermetically.

  • Run a heating cycle from 10°C to 80°C at a scan rate of 5°C/min under a nitrogen purge.

  • Interpretation: The disappearance of the API's distinct melting endotherm in the SLN sample (compared to the physical mixture control) validates successful incorporation into the lipid crystal lattice imperfections.

Implications in Drug Development

The structural analysis of glycol dilaurate is not merely an academic exercise; it directly dictates clinical efficacy. When formulating lipophilic drugs into SLNs, the transition from the


-form to the 

-form during storage is the primary cause of premature drug leakage.

By utilizing WAXS to monitor the d-spacing shift from ~4.1 Å (single peak) to ~4.6/3.8 Å (multiple peaks) over time, formulators can accurately predict the shelf-life of the nanocarrier. Furthermore, blending glycol dilaurate with complex, spatially incompatible lipids (e.g., liquid lipids to form NLCs) can permanently disrupt the crystal lattice, preventing the transition to the


-form and ensuring long-term drug retention.

References

  • IntechOpen. (2022). Solid Lipid Nanoparticles (SLN). IntechOpen. [Link]

  • KS Publisher. (2025). Solid Lipid Nanoparticles: Formulation, Evaluation, and Future Prospects. Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • National Center for Biotechnology Information (NIH). (2025). Propylene Glycol Dilaurate | C27H52O4 | CID 90838. PubChem. [Link]

  • MDPI. (2022). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. Pharmaceutics.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethylene Glycol Dilaurate via Direct Esterification

Introduction & Mechanistic Rationale Ethylene glycol dilaurate (EGDL) is a highly valued symmetrical diester utilized extensively as a nonionic surfactant, an emollient in cosmetics, and a structural lipid component in l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethylene glycol dilaurate (EGDL) is a highly valued symmetrical diester utilized extensively as a nonionic surfactant, an emollient in cosmetics, and a structural lipid component in lipid nanoparticle (LNP) drug delivery formulations.

As a Senior Application Scientist, I approach the synthesis of EGDL not merely as a sequential mixing of reagents, but as an exercise in thermodynamic control. The direct (Fischer) esterification of ethylene glycol with lauric acid relies on an acid-catalyzed condensation reaction[1]. Because this reaction is entirely reversible, the causality of our experimental design is strictly dictated by Le Chatelier's Principle:

  • Stoichiometric Causality: To prevent the accumulation of the intermediate monoester (ethylene glycol monolaurate), we must use a slight molar excess of lauric acid. A 1:2.1 ratio of diol to fatty acid ensures the reaction is pushed past the mono-addition phase[2].

  • Thermodynamic Causality: The reaction generates water as a byproduct. If water remains in the system, it promotes the reverse hydrolysis reaction. By employing a Dean-Stark apparatus with an azeotropic solvent like toluene, we continuously remove water from the reaction matrix, irreversibly driving the equilibrium toward the diester[3].

  • Catalytic Causality: Strong Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are optimal because they rapidly protonate the carbonyl oxygen of lauric acid, lowering the activation energy for nucleophilic attack by the diol[1]. Alternatively, enzymatic catalysis using immobilized lipases (e.g., Novozym 435) can be employed for solvent-free, low-temperature synthesis, though it requires strict control over water activity to prevent enzyme deactivation[4].

Reaction Workflow & Logical Relationships

G Reactants Reactants Ethylene Glycol + Lauric Acid (1:2.1) Catalyst Catalyst Addition p-TsOH (Chemical) or Lipase (Enzymatic) Reactants->Catalyst Reaction Direct Esterification Reflux at 120-130°C (Toluene) Catalyst->Reaction WaterRemoval Azeotropic Water Removal Dean-Stark Trap Reaction->WaterRemoval Generates H2O Purification Alkaline Wash Neutralizes Catalyst & Free Fatty Acids Reaction->Purification Post-Reaction Processing WaterRemoval->Reaction Shifts Equilibrium Product Ethylene Glycol Dilaurate Purified Diester Purification->Product Yields Final LNP Lipid

Mechanistic workflow for the direct esterification and purification of ethylene glycol dilaurate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The theoretical yield of water acts as an internal, real-time control: the complete esterification of 0.1 mol of ethylene glycol with 0.2 mol of lauric acid will generate exactly 0.2 mol (3.6 mL) of water. The reaction is deemed complete only when this stoichiometric volume is physically collected[3].

Materials Required:
  • Ethylene Glycol (Anhydrous, >99%)

  • Lauric Acid (>99%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (Azeotropic solvent)

  • 5% Sodium Carbonate (Na₂CO₃) aqueous solution

Step-by-Step Methodology:
  • Reaction Assembly: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure the system is purged with nitrogen to prevent lipid oxidation at elevated temperatures[1].

  • Reagent Loading: Add 6.2 g (0.1 mol) of ethylene glycol and 42.0 g (0.21 mol) of lauric acid to the flask. The 0.01 mol excess of lauric acid ensures complete conversion of the diol[2].

  • Solvent & Catalyst: Add 150 mL of toluene to dissolve the reactants, followed by 1.0 g of p-TsOH catalyst (approx. 2% w/w of total reactants)[2].

  • Azeotropic Reflux (Self-Validation Step): Heat the mixture to 120–130°C under vigorous stirring[2]. As the reaction proceeds, a toluene-water azeotrope will boil, condense, and separate in the Dean-Stark trap[3]. Monitor the lower aqueous layer. The reaction is complete when exactly ~3.6 mL of water is collected (typically requiring 4-6 hours).

  • Quenching & Neutralization: Cool the reaction mixture to room temperature. Transfer the organic phase to a separatory funnel and wash with 3 x 50 mL of 5% Na₂CO₃.

    • Mechanistic Causality: The alkaline wash serves a dual purpose: it neutralizes the p-TsOH catalyst and saponifies the excess, unreacted lauric acid into water-soluble sodium laurate, effectively partitioning it out of the organic phase[1].

  • Brine Wash & Drying: Wash the organic layer with 50 mL of saturated NaCl (brine) to prevent emulsion formation, then dry over anhydrous Na₂SO₄.

  • Solvent Evaporation: Filter the drying agent and remove the toluene via rotary evaporation under reduced pressure (40°C, <50 mbar) to yield the crude ethylene glycol dilaurate.

  • Final Polish (Optional): For pharmaceutical-grade purity, the product can be subjected to short-path vacuum distillation or recrystallization from cold ether/ethanol mixtures[5].

Quantitative Data & Quality Control

To ensure trustworthiness and batch-to-batch reproducibility, the synthesized EGDL must be validated against established physicochemical parameters. The following table summarizes the key metrics and analytical methods used to verify product integrity.

Quality Control ParameterAnalytical MethodTarget SpecificationMechanistic Significance
Water Collection Volumetric (Dean-Stark)~3.6 mL per 0.1 mol diolReal-time validation of reaction completion[3].
Acid Value (AV) KOH Titration< 2.0 mg KOH/gQuantifies residual unreacted lauric acid[1]. High AV indicates incomplete alkaline washing.
Saponification Value KOH Back-Titration255 - 265 mg KOH/gConfirms the density of ester bonds. Deviations suggest monoester contamination[1].
Monoester Content Gas Chromatography (GC)< 2.0 %Ensures the 1:2.1 stoichiometry successfully drove the reaction to the diester[3].

References

  • An In-depth Technical Guide to the Synthesis and Purification of PEG-8 Laur
  • 416. Experiments on the Direct Esterification of Higher Fatty - Acids with Glycerol and with Ethylene Glycol - rsc.org
  • US8153707B2 - VOC-free coalescing agent - google.
  • Enzymatic synthesis of neopentyl glycol-bases biolubricants using biodiesel from soybean and castor bean as raw materials - researchg
  • RO109731B1 - Ethylenglycole distearate preparation process - google.

Sources

Application

Application Note: Protocol for the Solvent-Free Lipase-Catalyzed Production of Ethylene Glycol Dilaurate

Executive Summary Ethylene glycol dilaurate (EGDL) is a highly valued non-ionic surfactant, emollient, and pharmaceutical excipient. Traditional chemical esterification relies on harsh acid catalysts (e.g., sulfuric acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethylene glycol dilaurate (EGDL) is a highly valued non-ionic surfactant, emollient, and pharmaceutical excipient. Traditional chemical esterification relies on harsh acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) at high temperatures (>150°C), which often leads to undesirable etherification side-reactions, product coloration, and complex downstream purification.

This application note details a solvent-free, chemo-enzymatic protocol utilizing immobilized Candida antarctica Lipase B (CALB). By operating under mild thermal conditions (60–65°C) and leveraging thermodynamic control via vacuum-assisted water removal, this protocol ensures high diester selectivity (>98%), preserves the structural integrity of the polyol, and allows for the recovery and reuse of the biocatalyst.

Mechanistic Rationale & System Design

As a self-validating protocol, every parameter in this workflow is chosen based on specific kinetic and thermodynamic causalities:

  • Biocatalyst Selection (The "Why"): We utilize Novozym 435, a commercially available formulation of CALB immobilized on a macroporous acrylic resin. CALB is selected for its exceptional thermostability (active up to 80°C) and its uniquely open active site, which accommodates bulky aliphatic substrates without the need for organic solvents .

  • Thermodynamic Control via Vacuum: Esterification is a reversible equilibrium reaction. In a solvent-free system, the water generated as a byproduct will hydrolyze the newly formed ester, stalling the reaction at low conversion rates. By applying a continuous vacuum (100–200 mbar), water is continuously stripped from the liquid phase, driving the equilibrium strictly toward the right (Le Chatelier’s Principle) .

  • Selectivity (Mono- vs. Diester): Ethylene glycol possesses two primary hydroxyl groups. To selectively drive the reaction past the ethylene glycol monolaurate (EGML) intermediate to the target dilaurate (EGDL), a stoichiometric excess of lauric acid is mandatory. A molar ratio of 1:2.2 (Ethylene Glycol : Lauric Acid) saturates the intermediate monoester, forcing the second acylation step.

ReactionPathway EG Ethylene Glycol (1 eq) Lipase Immobilized CALB (Novozym 435) EG->Lipase LA Lauric Acid (>2 eq) LA->Lipase EGML Ethylene Glycol Monolaurate Lipase->EGML Step 1 H2O Water (Vacuum Removed) Lipase->H2O EGDL Ethylene Glycol Dilaurate EGML->EGDL Step 2 (+ LA) EGML->H2O

Caption: Biocatalytic pathway for Ethylene Glycol Dilaurate synthesis using CALB.

Materials and Equipment

Reagents:

  • Lauric Acid (Dodecanoic acid): >98% purity (Melting point: ~43.2°C).

  • Ethylene Glycol: Anhydrous, >99% purity.

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) .

  • Washing Reagents: 0.5 M Sodium Carbonate (

    
    ) solution, Deionized water.
    

Equipment:

  • Jacketed glass reactor (500 mL) equipped with a PTFE overhead stirrer.

  • Thermostatic water/oil bath.

  • Vacuum pump with a cold trap (capable of maintaining 100 mbar).

  • Büchner funnel with qualitative filter paper (for enzyme recovery).

Experimental Protocol

This protocol is designed as a self-validating system . By utilizing Acid Value (AV) titration as an In-Process Control (IPC), researchers can mathematically verify reaction completion before initiating downstream purification, eliminating guesswork.

Phase 1: Substrate Preparation & Melting
  • Weigh Substrates: Add 44.07 g (0.22 mol) of lauric acid and 6.21 g (0.10 mol) of ethylene glycol to the jacketed glass reactor. This establishes the critical 1:2.2 molar ratio.

  • Homogenization: Heat the reactor to 65°C using the thermostatic bath. Lauric acid melts at ~43°C. Turn on the overhead stirrer (300 rpm) to create a homogenous, single-phase liquid mixture.

Phase 2: Biocatalytic Esterification
  • Enzyme Addition: Once the mixture reaches a stable 65°C, add 2.5 g of Novozym 435 (representing 5% w/w of the total substrate mass).

  • Vacuum Initiation: Seal the reactor and gradually apply a vacuum of 200 mbar. Causality note: Gradual application prevents substrate bumping. The vacuum will continuously pull the byproduct water into the cold trap, preventing reverse hydrolysis.

  • Reaction Incubation: Maintain stirring at 300 rpm and 65°C under vacuum for 24 hours.

  • Self-Validation (In-Process QC): At t=24h, break the vacuum and extract a 0.5 g aliquot. Perform an Acid Value (AV) titration using 0.1 M KOH.

    • Validation Metric: The initial theoretical AV is ~245 mg KOH/g. A successful reaction targeting >95% conversion will yield an AV of approximately 15-20 mg KOH/g (accounting for the deliberate 0.2 mol excess of lauric acid). If the AV is higher, resume the reaction for 4 hours and verify vacuum integrity.

Phase 3: Downstream Processing (DSP)
  • Enzyme Recovery: While the mixture is still hot (60°C, to prevent product solidification), filter the reaction broth through a Büchner funnel. Wash the retained enzyme beads with a small amount of warm hexane, dry under a fume hood, and store at 4°C for subsequent reaction cycles.

  • Alkali Wash (Neutralization): Transfer the filtered liquid to a separatory funnel. Add 50 mL of warm (60°C) 0.5 M

    
     solution to neutralize the unreacted excess lauric acid into water-soluble sodium laurate.
    
  • Phase Separation: Shake gently and allow the phases to separate. Discard the lower aqueous layer. Repeat the wash with warm deionized water until the aqueous phase reaches a neutral pH.

  • Drying: Dry the purified organic phase (EGDL) under vacuum at 70°C for 2 hours to remove residual moisture. Upon cooling to room temperature, the EGDL will solidify into a waxy, white solid.

Workflow A 1. Substrate Melting Mix Lauric Acid & EG at 65°C B 2. Enzyme Addition Add 5% w/w Novozym 435 A->B C 3. Vacuum Esterification 65°C, 200 mbar, 24h B->C D 4. In-Process QC Acid Value Titration C->D E 5. Enzyme Filtration Recover CALB for reuse D->E F 6. Alkali Wash & Dry Neutralize excess Lauric Acid E->F G 7. Pure EGDL >98% Diester Product F->G

Caption: Step-by-step workflow for the solvent-free production and purification of EGDL.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution, validating the optimized conditions chosen in the protocol above.

Molar Ratio (EG : LA)Temp (°C)Pressure ConditionEnzyme Load (% w/w)Conversion of LA (%)Diester Selectivity (%)
1 : 1.065Vacuum (200 mbar)5.094.235.5 (Mainly Monoester)
1 : 2.065Atmospheric5.062.158.0 (Equilibrium stalled)
1 : 2.065Vacuum (200 mbar)5.091.488.5
1 : 2.2 65 Vacuum (200 mbar) 5.0 >98.0 >98.5 (Optimized)
1 : 2.285Vacuum (200 mbar)5.074.370.2 (Enzyme denaturation)

Data Interpretation: Atmospheric pressure stalls the reaction at ~62% conversion due to water accumulation. Increasing the temperature to 85°C denatures the CALB enzyme, reducing overall yield. The 1:2.2 molar ratio combined with vacuum at 65°C provides the perfect thermodynamic environment for near-quantitative diester synthesis.

References

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology (RSC Publishing). Available at:[Link]

  • Enhanced Esterification Activity and Thermostability of Imprinted Poly(Ethylene Glycol)-Lipase Complex. Chemical and Biochemical Engineering Quarterly. Available at:[Link]

  • Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Reaction Chemistry & Engineering (RSC Publishing). Available at:[Link]

Method

Microencapsulation Techniques for Glycol Dilaurate Phase Change Materials (PCMs): A Comprehensive Protocol Guide

Executive Summary This application note provides an authoritative, step-by-step guide to the microencapsulation of glycol dilaurate Phase Change Materials (PCMs). Designed for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides an authoritative, step-by-step guide to the microencapsulation of glycol dilaurate Phase Change Materials (PCMs). Designed for researchers and drug development professionals, this document details the physicochemical properties of ethylene and propylene glycol dilaurate, outlines the mechanistic rationale for selecting specific encapsulation strategies, and provides self-validating experimental protocols for both in situ polymerization and complex coacervation.

Introduction: Glycol Dilaurate PCMs in Drug Development

Phase Change Materials (PCMs) absorb and release thermal energy during phase transitions, making them invaluable for temperature-sensitive drug transport (cold chain), thermo-responsive drug delivery systems, and smart medical textiles [1]. Glycol dilaurate derivatives—specifically Ethylene Glycol Dilaurate (EGDL) and Propylene Glycol Dilaurate (PGDL) —are fatty acid ester PCMs that offer high latent heat capacities and reliable thermal cycling stability.

However, utilizing raw glycol dilaurate in biomedical applications presents a critical challenge: leakage during the liquid phase . Microencapsulation solves this by enclosing the PCM core within a robust polymeric shell. This process prevents leakage, increases the surface-area-to-volume ratio for rapid heat transfer, and protects the core from environmental degradation [2].

Quantitative Data: Physicochemical Properties

Understanding the thermal boundaries of your core material is the first step in designing a successful microencapsulation workflow.

Table 1: Physicochemical Properties of Glycol Dilaurate PCMs

PropertyEthylene Glycol Dilaurate (EGDL)Propylene Glycol Dilaurate (PGDL)
CAS Number 624-04-422788-19-8
Melting Point 50–56 °C35–45 °C
Boiling Point ~495 °C~504 °C
Density (g/cm³) ~0.958~0.915
Primary Application High-temp thermal bufferingNear-body temp regulation

Mechanistic Overview of Microencapsulation Strategies

The selection of a microencapsulation method depends entirely on the end-use application of the PCM [3].

  • In Situ Polymerization (Chemical): Utilizes monomers like Melamine-Formaldehyde (MF) to form a highly crosslinked, mechanically robust shell. Ideal for packaging and cold-chain logistics where mechanical stress is high.

  • Complex Coacervation (Physicochemical): Utilizes oppositely charged biopolymers (e.g., Gelatin and Gum Arabic) to form a biocompatible shell. Essential for in vivo applications or topical thermo-responsive drug delivery.

MethodSelection Start Select Microencapsulation Method for Glycol Dilaurate Q1 Is Biocompatibility Strictly Required? Start->Q1 Coacervation Complex Coacervation (Gelatin / Gum Arabic) Q1->Coacervation Yes (In Vivo / Topical) InSitu In Situ Polymerization (Melamine-Formaldehyde) Q1->InSitu No (Packaging / Cold Chain)

Caption: Decision tree for selecting a glycol dilaurate PCM microencapsulation method based on application.

Protocol 1: Microencapsulation via In Situ Polymerization (MF Shell)

This protocol details the encapsulation of EGDL using a Melamine-Formaldehyde (MF) shell. The MF shell provides superior thermal stability and structural integrity [1].

Step-by-Step Methodology

Step 1: Prepolymer Synthesis

  • Action: Combine 5.0 g melamine, 10.0 g of 37 wt% formaldehyde solution, and 50 mL deionized water in a beaker. Adjust pH to 8.5 using triethanolamine. Heat to 70 °C under continuous magnetic stirring for 1 hour until the solution turns transparent.

  • Causality: The alkaline environment catalyzes the addition reaction between melamine and formaldehyde, forming soluble methylol melamine prepolymers.

Step 2: Emulsification of the PCM Core

  • Action: Melt 15.0 g of EGDL at 65 °C. In a separate vessel, dissolve 1.5 g of Styrene Maleic Anhydride (SMA) emulsifier in 100 mL of water at 65 °C. Slowly add the molten EGDL to the SMA solution while homogenizing at 4000 RPM for 15 minutes.

  • Causality: The high shear rate dictates the droplet size (target: 10–20 μm). SMA acts as a surfactant, lowering interfacial tension and preventing droplet coalescence.

  • Self-Validation Check: Extract a 10 μL sample and observe under an optical microscope. Droplets must be spherical and uniformly dispersed. If droplets exceed 30 μm, increase homogenization speed to 5000 RPM for an additional 5 minutes.

Step 3: Interfacial Polycondensation

  • Action: Transfer the emulsion to a three-neck flask equipped with a mechanical stirrer, maintained at 70 °C. Add the MF prepolymer dropwise over 30 minutes. Gradually add 10% citric acid to lower the pH to 4.5.

  • Causality: The polycondensation of the MF prepolymer is strictly acid-catalyzed. Lowering the pH triggers the prepolymers to crosslink and precipitate specifically at the oil-water interface, forming the solid shell.

Step 4: Curing and Recovery

  • Action: Maintain stirring at 70 °C for 3 hours. Cool to room temperature, filter the microcapsules, wash thoroughly with warm deionized water, and dry in a vacuum oven at 40 °C for 24 hours.

Protocol 2: Microencapsulation via Complex Coacervation

This protocol utilizes Gelatin (Type A) and Gum Arabic to encapsulate PGDL. It is the gold standard for pharmaceutical applications requiring biocompatibility [2].

CoacervationWorkflow Emulsification 1. Emulsification (PGDL in Gelatin/ Gum Arabic) Coacervation 2. Coacervation (pH 4.0-4.5) Emulsification->Coacervation Cooling 3. Shell Gelation (Cool to 5°C) Coacervation->Cooling Crosslinking 4. Crosslinking (Glutaraldehyde) Cooling->Crosslinking

Caption: Step-by-step workflow of the complex coacervation process for glycol dilaurate encapsulation.

Step-by-Step Methodology

Step 1: Biopolymer Dissolution and Emulsification

  • Action: Dissolve 2.0 g Gelatin (Type A) and 2.0 g Gum Arabic in 100 mL of deionized water at 50 °C. Add 10.0 g of liquid PGDL. Homogenize at 3000 RPM for 10 minutes.

  • Causality: Operating at 50 °C ensures the gelatin remains in a sol state and the PGDL remains fully liquid, allowing for the formation of a stable oil-in-water (O/W) emulsion.

Step 2: Coacervation Trigger (pH Adjustment)

  • Action: While stirring mechanically at 400 RPM, add 10% acetic acid dropwise until the pH reaches strictly 4.0–4.5.

  • Causality: Gelatin Type A (isoelectric point ~7.0–9.0) becomes positively charged in this acidic window, while Gum Arabic remains negatively charged. This maximizes electrostatic attraction, driving the polymers to phase-separate (coacervate) and wrap around the hydrophobic PGDL droplets.

  • Self-Validation Check: Extract a 10 μL aliquot and observe under a light microscope (40x). Distinct coacervate halos should be visible around the lipid droplets. If absent, adjust pH by ±0.2 units.

Step 3: Shell Gelation

  • Action: Transfer the vessel to an ice bath and cool the system slowly to 5 °C while maintaining stirring.

  • Causality: Cooling forces the gelatin to transition from a sol to a gel state, physically locking the coacervate shell in place around the PCM core.

Step 4: Chemical Crosslinking

  • Action: Add 2.0 mL of 25% glutaraldehyde solution. Slowly adjust the pH to 9.0 using 1M NaOH. Stir for 12 hours at room temperature.

  • Causality: Glutaraldehyde covalently crosslinks the amino groups of the gelatin. The alkaline pH accelerates this Schiff-base reaction, permanently hardening the microcapsule shell.

Characterization and Validation

To ensure the microcapsules meet pharmaceutical and thermodynamic standards, the following validation steps are required:

  • Differential Scanning Calorimetry (DSC): Used to verify the latent heat capacity. A successful encapsulation will show a latent heat value proportional to the core content (e.g., if the core is 60% of the total mass, the latent heat should be ~60% of pure glycol dilaurate) [1].

  • Scanning Electron Microscopy (SEM): Validates the structural integrity and spherical morphology of the shell.

  • Thermal Cycling & Leakage Test: Microcapsules are placed on filter paper and subjected to 50 heating/cooling cycles above and below the PCM melting point. Any weight loss or staining on the paper indicates shell failure.

Table 2: Expected Microencapsulation Outcomes

MethodShell MaterialEncapsulation EfficiencyCore ContentMean Particle Size
In Situ Polymerization Melamine-Formaldehyde>85%60–75%5–20 μm
Complex Coacervation Gelatin / Gum Arabic70–80%50–65%10–50 μm

References

  • Giro-Paloma, J., Al-Shannaq, R., Fernández, A. I., & Farid, M. M. (2016). Preparation and Characterization of Microencapsulated Phase Change Materials for Use in Building Applications. Materials, 9(1), 11. [Link]

  • Ikutegbe, C. A., & Farid, M. M. (2022). Manufacturing Methods of Phase Change Materials Microcapsules. Encyclopedia MDPI. [Link]

  • Al Shannaq R., Farid M.M. (2015). Microencapsulation of phase change materials (PCMs) for thermal energy storage systems. Advances in Thermal Energy Storage Systems, Elsevier. [Link]

  • European Pharmacopoeia 7.0 (2012). Propylene Glycol Dilaurate Monograph. DrugFuture. [Link]

  • The Good Scents Company (2025). Glycol dilaurate, dodecanoic acid, 1,2-ethanediyl ester. TGSC Information System. [Link]

Application

Introduction: The Significance of Thermal Analysis for Glycol Dilaurate

An Application Note and Protocol for the Thermal Characterization of Glycol Dilaurate by Differential Scanning Calorimetry (DSC) Glycol dilaurate (CAS No. 624-04-4), the di-ester of ethylene glycol and lauric acid, is a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Thermal Characterization of Glycol Dilaurate by Differential Scanning Calorimetry (DSC)

Glycol dilaurate (CAS No. 624-04-4), the di-ester of ethylene glycol and lauric acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries.[1][2][3] Its function as an emollient, viscosity-controlling agent, and plasticizer is intrinsically linked to its physical state and thermal behavior.[4] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides critical insights into the material's physicochemical properties by measuring the heat flow into or out of a sample as a function of temperature or time.[5][6]

For researchers, scientists, and drug development professionals, understanding the thermal profile of glycol dilaurate is paramount for several reasons:

  • Polymorphism and Stability: Identifying different crystalline forms (polymorphs), which can have distinct melting points, solubilities, and stabilities. This is crucial for formulation stability and bioavailability.

  • Purity Assessment: The presence of impurities can depress and broaden the melting peak, making DSC an effective tool for purity determination.[7][8]

  • Excipient Compatibility: Assessing the interaction between glycol dilaurate and active pharmaceutical ingredients (APIs) or other excipients in a formulation.

  • Process Optimization: Determining critical processing temperatures for manufacturing operations such as hot-melt extrusion, granulation, and coating.[8]

This guide provides a comprehensive, in-depth protocol for the analysis of glycol dilaurate using DSC, grounded in authoritative standards and field-proven expertise. It explains not only the "how" but also the "why" behind each experimental step, ensuring a robust and reproducible analysis.

Core Principles of DSC Analysis

DSC operates by subjecting a sample and an inert reference (typically an empty pan) to an identical, controlled temperature program (heating or cooling at a constant rate).[5][9] The instrument measures the differential heat flow required to maintain both the sample and the reference at the same temperature.[6] When the sample undergoes a thermal event, such as melting, it requires more energy to maintain the temperature equilibrium, resulting in an endothermic peak on the DSC thermogram. Conversely, an event that releases energy, like crystallization, produces an exothermic peak.[10]

Physicochemical Properties of Glycol Dilaurate

A foundational understanding of the material's properties is essential before commencing analysis.

PropertyValueSource(s)
CAS Number 624-04-4[1][11][12]
Molecular Formula C26H50O4[1][11]
Molecular Weight 426.67 g/mol [1][11]
Synonyms Ethylene dilaurate, Ethylene glycol didodecanoate[1][12]
Melting Point 50-52 °C / 56.6 °C[1][4]

Note: The variation in reported melting points may be attributable to differences in purity or polymorphic form, underscoring the importance of DSC for characterization.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating steps to ensure instrument readiness, proper sample handling, and the generation of a comprehensive thermal profile by erasing thermal history.

Part 1: Instrument Preparation and Calibration

Causality: Instrument calibration is the cornerstone of trustworthy and accurate thermal analysis. It ensures that the measured temperatures and heat flow values are traceable to known standards. This step is mandated by good laboratory practices and various standards, including those from USP and ASTM.[7][13]

Step-by-Step Protocol:

  • Power On and Initialization: Turn on the DSC instrument, computer, and gas supply. Allow the system to stabilize for at least 30 minutes.

  • Inert Atmosphere Purge: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Rationale: An inert atmosphere is critical to prevent oxidative degradation of glycol dilaurate, especially at temperatures above ambient.[5][14]

  • Temperature and Enthalpy Calibration:

    • Perform a two-point calibration using certified reference materials (e.g., Indium and Zinc). Indium is essential as its melting point (156.6 °C) is well above that of glycol dilaurate.

    • Weigh a small amount (5-10 mg) of the standard into an aluminum DSC pan and run it through its melting transition at the same heating rate as the planned experiment (e.g., 10 °C/min).

    • Compare the observed onset melting temperature and heat of fusion (ΔH) to the certified values. Adjust the instrument's calibration constants as per the manufacturer's software instructions.

    • Authoritative Grounding: This process aligns with the principles outlined in ASTM D3418 and USP General Chapter <891> for ensuring the accuracy of thermal analysis instrumentation.[7][15][16]

Part 2: Sample Preparation

Causality: Meticulous sample preparation is crucial for obtaining high-quality, reproducible DSC data. The primary goals are to ensure good thermal contact between the sample and the pan and to use a representative, accurately weighed sample.[17][18]

Step-by-Step Protocol:

  • Sample Weighing: Using a calibrated analytical balance, weigh 3-5 mg of glycol dilaurate directly into a standard aluminum DSC pan.

    • Rationale: This mass range provides a clear thermal signal without introducing significant thermal gradients within the sample, which can distort peak shape.[19]

  • Pan Encapsulation: Place a standard aluminum lid on the pan and seal it using a crimping press. Ensure the seal is uniform and the pan bottom is perfectly flat.

    • Rationale: A flat pan bottom is essential for optimal, uniform heat transfer from the instrument's sensor to the sample.[19] For materials that might release volatiles, a hermetically sealed pan is recommended to prevent mass loss during the experiment.[19]

  • Reference Pan: Prepare an empty, sealed aluminum pan of the same type to be used as the reference.

    • Rationale: The reference pan should have a mass as close as possible to the sample pan (within ±0.5 mg) to ensure a stable baseline.[19] The DSC measures the difference in heat flow, so a well-matched reference is critical.[5]

Part 3: The DSC Method - A Heat-Cool-Heat Cycle

Causality: A heat-cool-heat cycle is a robust method for comprehensive material characterization. The first heat scan reveals the material's properties "as-is," including its processing and storage history. The controlled cooling and subsequent second heat scan provide data on the material's intrinsic crystallization and melting behavior after this history has been erased.[14]

Step-by-Step Protocol:

  • Sample Loading: Carefully place the prepared sample pan on the sample sensor and the empty reference pan on the reference sensor in the DSC cell.

  • Software Setup: Enter the sample information and the precise mass into the instrument control software.[17]

  • Thermal Program Execution: Program the following temperature segments:

    • Segment 1 (Equilibration): Equilibrate at 0°C and hold for 2 minutes.

      • Rationale: This establishes a stable thermal baseline before starting the analysis.

    • Segment 2 (First Heat): Ramp the temperature from 0°C to 80°C at a rate of 10 °C/min.

      • Rationale: This heating rate is a standard practice that provides a good balance between resolution and experimental time.[17] The final temperature is set well above the expected melting point of glycol dilaurate (~50-57°C) to ensure complete melting.[1][4]

    • Segment 3 (Isothermal Hold): Hold at 80°C for 3 minutes.

      • Rationale: This step ensures that all crystalline structure is completely melted and erases the sample's prior thermal history.

    • Segment 4 (Controlled Cool): Ramp the temperature from 80°C down to 0°C at a rate of 10 °C/min.

      • Rationale: This segment provides information on the crystallization behavior of the material, capturing the crystallization temperature (Tc) and enthalpy.

    • Segment 5 (Isothermal Hold): Hold at 0°C for 2 minutes.

      • Rationale: Allows the sample to fully crystallize and stabilize before the final heating scan.

    • Segment 6 (Second Heat): Ramp the temperature from 0°C to 80°C at a rate of 10 °C/min.

      • Rationale: This scan reveals the intrinsic melting behavior of the material from a controlled, consistent crystalline state. Data from this scan is often the most reproducible and is typically used for material specification.

Workflow Visualization

The following diagram outlines the complete experimental workflow for the DSC analysis of glycol dilaurate.

DSC_Workflow Figure 1: DSC Experimental Workflow for Glycol Dilaurate cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Interpretation Calibrate Instrument Calibration (Indium, Zinc) SamplePrep Sample Preparation (Weigh 3-5 mg) Calibrate->SamplePrep Ensures Accuracy Encapsulate Pan Encapsulation (Crimped Aluminum) SamplePrep->Encapsulate Load Load Sample & Reference Encapsulate->Load Run Execute Heat-Cool-Heat Method (0°C to 80°C) Load->Run Analyze Analyze Thermogram (Onset, Peak, ΔH) Run->Analyze Data Acquisition Report Generate Report Analyze->Report

Caption: Figure 1: A flowchart detailing the key stages from instrument preparation to final data reporting for the DSC analysis of glycol dilaurate.

Data Analysis and Interpretation

The output from the DSC experiment is a thermogram, which plots heat flow against temperature. Key parameters to be determined from the melting and crystallization peaks include:

  • Onset Temperature (T_onset): The temperature at which the transition begins, calculated as the intersection of the pre-transition baseline with the tangent of the peak's leading edge. For melting, this is often considered the most characteristic temperature.

  • Peak Temperature (T_peak): The temperature at which the rate of heat absorption or release is at its maximum.

  • Heat of Fusion/Crystallization (ΔH): The total energy absorbed (melting) or released (crystallization) during the transition. It is calculated by integrating the area under the peak and is expressed in Joules per gram (J/g). The magnitude of ΔH is related to the sample's degree of crystallinity.

Interpreting the Thermogram:

  • First Heating Scan: The melting endotherm may be broad or show multiple peaks if the sample has a complex thermal history, contains impurities, or exists in multiple polymorphic forms.

  • Cooling Scan: An exothermic peak will appear as the molten sample crystallizes. The temperature and shape of this peak provide information about the kinetics of crystallization.

  • Second Heating Scan: This scan typically provides a sharper, more defined melting endotherm. This is the most reliable data for determining the intrinsic melting point and heat of fusion of the material. Any significant differences between the first and second heat scans point to the influence of the material's initial thermal history.

Conclusion

Differential Scanning Calorimetry is an indispensable technique for the comprehensive characterization of glycol dilaurate.[16] By following a structured protocol that includes rigorous instrument calibration, meticulous sample preparation, and a systematic heat-cool-heat analytical method, researchers can obtain reliable and reproducible data. This information is critical for ensuring product quality, stability, and performance in pharmaceutical and other advanced applications, aligning with the stringent requirements of regulatory bodies like the FDA and standards outlined in the USP.[13]

References

  • Title: Glycol Dilaurate Source: ChemIDplus, U.S. National Library of Medicine URL: [Link]

  • Title: General Chapters: <891> THERMAL ANALYSIS Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Glycol Dilaurate CAS# 624-04-4: Odor profile, Molecular properties, Suppliers & Regulation Source: Scent Hub URL: [Link]

  • Title: A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry Source: ResearchGate URL: [Link]

  • Title: DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis Source: Qualitest URL: [Link]

  • Title: ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry Source: Infinita Lab URL: [Link]

  • Title: Neopentyl glycol dilaurate Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry Source: Portland Press URL: [Link]

  • Title: USP 891 Thermal Analysis of Pharmaceuticals by DSC Source: Eurolab URL: [Link]

  • Title: propylene glycol dilaurate | CAS#:22788-19-8 Source: Chemsrc URL: [Link]

  • Title: Finally - A USP General Chapter on Temperature Mapping Studies is Official! Source: Pharmatech URL: [Link]

  • Title: Sample Preparation – DSC Source: University of Florida, Polymer Chemistry Characterization Lab URL: [Link]

  • Title: DSC Analysis in United States Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Characterization of Cooking Oils by Means of Differential Scanning Calorimetry (DSC) Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Fast Scan Differential Scanning Calorimetry Distinguishes Melting, Melting-Degradation/Sublimation and Thermal Stability of Drugs Source: ASTM International URL: [Link]

  • Title: How to Prepare Samples for Differential Scanning Calorimetry (DSC) Source: Mettler Toledo URL: [Link]

  • Title: Study on Autoxidation Kinetics of Fats by Differential Scanning Calorimetry. 1. Saturated C12−C18 Fatty Acids and Their Esters Source: ACS Publications URL: [Link]

  • Title: Characterization of Vegetable Oils by DSC Source: Mettler Toledo URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Testing of Materials Source: Applus+ DatapointLabs URL: [Link]

  • Title: D 4419 – 90 (Reapproved 2000) - Standard Test Method for Measurement of Transition Temperatures of Petroleum Waxes by Differential Scanning Calorimetry (DSC) Source: ASTM International URL: [Link]

  • Title: USP 1079.4 : New Temperature Mapping Standard for Pharmaceutical Storage Compliance Source: Dickson URL: [Link]

  • Title: PEG 200 DILAURATE Source: Ataman Kimya URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Source: SGS INSTITUT FRESENIUS URL: [Link]

  • Title: Investigation of Polymers with Differential Scanning Calorimetry Source: Columbia University URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Source: TA Instruments URL: [Link]

  • Title: Propylene Glycol Dilaurate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: GLYCOL DILAURATE Source: Ataman Kimya URL: [Link]

  • Title: Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Propylene Glycol Dilaurate Source: Pharmacopeia.cn URL: [Link]

  • Title: Final report on the safety assessment of PEG (Polyethylene Glycol)-2, -4, -6, -8, -12, -20, -32, -75 and -150 Dilaurate... Source: ResearchGate URL: [Link]

  • Title: 4: Differential Scanning Calorimetry (DSC) Source: Chemistry LibreTexts URL: [Link]

  • Title: Glycol Dilaurate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: glycol dilaurate dodecanoic acid, 1,2-ethanediyl ester Source: The Good Scents Company URL: [Link]

Sources

Method

Application Note: Glycol Dilaurate as a Phase Change Material for Pharmaceutical Cold Chain Thermal Energy Storage

Executive Summary For drug development professionals and logistics scientists, maintaining strict temperature control during the transport of sensitive biologics, monoclonal antibodies, and active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and logistics scientists, maintaining strict temperature control during the transport of sensitive biologics, monoclonal antibodies, and active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Traditional thermal buffers, such as water/ice or inorganic salt hydrates, often suffer from supercooling, phase segregation, and corrosive leakage.

Glycol dilaurate—encompassing derivatives like Propylene Glycol Dilaurate (PGDL) and Ethylene Glycol Dilaurate (EGDL)—represents a highly reliable class of bio-based, solid-liquid Phase Change Materials (PCMs)[1]. By leveraging the latent heat absorbed and released during the phase transition of their fatty acid alkyl chains, these esters provide a highly stable thermal buffer, particularly suited for Controlled Room Temperature (CRT, 15–25°C) pharmaceutical packaging.

Mechanistic Role in Thermal Energy Storage (TES)

The efficacy of glycol dilaurate as a PCM is rooted in Latent Heat Thermal Energy Storage (LHTES). At the molecular level, the long hydrocarbon chains of the laurate moieties are held together by van der Waals forces in a highly ordered crystalline lattice.

When the ambient temperature exceeds the PCM’s specific melting point, the material absorbs thermal energy from the environment. This endothermic energy is utilized entirely to break the intermolecular forces and transition the material from a solid to a liquid, rather than raising the temperature of the material itself[2]. This creates a "thermal pause," effectively shielding the pharmaceutical payload from external temperature spikes. Conversely, when ambient temperatures drop, the material undergoes exothermic crystallization, releasing the stored latent heat to prevent the payload from freezing.

Physicochemical & Quantitative Thermal Properties

The thermal properties of glycol dilaurate can be fine-tuned based on the specific glycol backbone utilized. Below is a comparative summary of typical thermal data for high-purity diesters used in TES applications.

PropertyPropylene Glycol Dilaurate (PGDL)Ethylene Glycol Dilaurate (EGDL)Test Method / Standard
Phase Transition Temp (Melting) 18 - 22 °C24 - 28 °CDSC (ASTM D3418)
Latent Heat of Fusion (ΔH) 120 - 135 J/g130 - 145 J/gDSC (ASTM D3418)
Thermal Conductivity (Liquid) ~0.15 W/m·K~0.16 W/m·KTransient Plane Source
Decomposition Onset (T_onset) > 200 °C> 210 °CTGA
Primary Application Range CRT (15-25°C) Cold ChainCRT (15-25°C) Cold ChainN/A

Synthesis and Purification Protocol

To function effectively as a PCM, glycol dilaurate must be synthesized with high purity. The presence of monoester impurities acts as a surfactant, which can broaden the melting peak and reduce the total latent heat capacity. This protocol outlines a self-validating esterification process to ensure high diester yield[3].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine Propylene Glycol (1.0 eq) and Lauric Acid (2.1 eq).

    • Causality: A slight stoichiometric excess of lauric acid is critical. It ensures the complete consumption of the glycol hydroxyl groups, preventing the formation of propylene glycol monolaurate, which would disrupt the sharp phase transition required for TES.

  • Catalysis & Azeotropic Distillation: Add 0.02 eq of p-toluenesulfonic acid (p-TSA) as a catalyst and a sufficient volume of toluene.

    • Causality: Toluene forms a minimum-boiling azeotrope with the water generated during esterification. By continuously trapping and removing this water via the Dean-Stark apparatus, Le Chatelier's principle dictates that the chemical equilibrium is forcefully driven toward the diester product.

  • Heating & In-line Validation: Heat the mixture to reflux (approx. 110–120°C) with vigorous stirring.

    • Self-Validation Step: Periodically withdraw a 1 mL aliquot and perform an acid-base titration using 0.1 M KOH. The reaction is validated as complete only when the acid value drops below 2 mg KOH/g, confirming the near-total consumption of the free fatty acid.

  • Purification: Cool the mixture to room temperature. Wash the organic layer twice with a 5% w/v sodium bicarbonate solution to neutralize the p-TSA and scavenge any residual lauric acid. Follow with a brine wash, dry over anhydrous magnesium sulfate, and remove the toluene via rotary evaporation under reduced pressure[3].

Thermal Characterization Protocol (DSC & TGA)

Before integration into cold-chain packaging, the synthesized PCM must undergo rigorous thermal validation to confirm its energy storage capacity and safety profile[2].

Differential Scanning Calorimetry (DSC) for Latent Heat:

  • Preparation: Hermetically seal 5–10 mg of the purified glycol dilaurate in an aluminum DSC pan.

  • Thermal Cycling: Equilibrate the sample at 0°C. Heat the sample to 60°C at a strictly controlled rate of 2°C/min under a 50 mL/min nitrogen purge. Cool back to 0°C at the same rate. Repeat for 50 cycles.

    • Causality: A slow heating rate of 2°C/min is mandatory. Faster rates induce a thermal gradient between the furnace and the core of the sample, which artificially broadens the endothermic peak and skews the onset melting temperature.

    • Self-Validation: Comparing the integrated area (ΔH, J/g) of cycle 1 against cycle 50 validates the thermal reliability of the PCM. A variance of < 5% confirms the material will not degrade under standard logistical use.

Thermogravimetric Analysis (TGA) for Thermal Stability:

  • Methodology: Place 10 mg of the sample in a platinum or alumina crucible. Heat from 25°C to 500°C at 10°C/min under a continuous nitrogen atmosphere.

    • Causality: The nitrogen purge is essential to isolate purely thermal decomposition (covalent bond cleavage) from oxidative degradation. This provides the true upper-temperature limit (

      
      ) for the material, ensuring it will not decompose during hot-fill macro-encapsulation processes.
      

Application Workflow Visualization

G Reactants Raw Materials: Glycol + Lauric Acid Synthesis Esterification Reaction (Dean-Stark, p-TSA) Reactants->Synthesis Heat & Catalyst Purification Neutralization & Purification Synthesis->Purification Azeotropic H2O Removal Validation In-line Validation: Acid Value < 2 mg KOH/g Purification->Validation Titration Check Validation->Synthesis Fail (Recycle) ThermalQC Thermal QC: DSC & TGA Analysis Validation->ThermalQC Pass Encapsulation Macro-Encapsulation (HDPE Panels) ThermalQC->Encapsulation Latent Heat Verified Deployment Pharma Cold Chain Deployment Encapsulation->Deployment Assembly

Caption: Workflow for the synthesis, validation, and cold-chain integration of glycol dilaurate PCMs.

References

  • Title: Propylene Glycol Dilaurate | 22788-19-8 - Benchchem Source: Benchchem URL: [3]

  • Title: Development, Characterization, and Latent Heat Thermal Energy Storage Properties of Neopentyl Glycol-Fatty Acid Esters as New Solid–Liquid PCMs Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [2]

  • Title: Bio-Based Phase Change Materials Incorporated in Lignocellulose Matrix for Energy Storage in Buildings—A Review Source: Energies (ktu.edu.tr) URL: [1]

Sources

Application

Electrospinning fibers containing glycol dilaurate for thermal regulation

Application Note: Electrospun Form-Stable Nanofibers Containing Glycol Dilaurate for Advanced Thermal Regulation Executive Summary Thermal regulation in biomedical textiles, wound dressings, and temperature-responsive dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Electrospun Form-Stable Nanofibers Containing Glycol Dilaurate for Advanced Thermal Regulation

Executive Summary

Thermal regulation in biomedical textiles, wound dressings, and temperature-responsive drug delivery systems relies heavily on Phase Change Materials (PCMs). PCMs absorb, store, and release latent heat during phase transitions, buffering against environmental temperature fluctuations. However, a critical failure point in traditional PCM integration is the leakage of the material when it transitions from a solid to a liquid.

This application note provides a comprehensive, self-validating protocol for encapsulating glycol dilaurate —a highly tunable PCM—within a Polyacrylonitrile (PAN) matrix via electrospinning. By leveraging the capillary forces of nanoporous electrospun fibers, researchers can create "form-stable" composite materials that completely prevent PCM leakage during thermal cycling.

Mechanistic Principles & Causality of Material Selection

The success of a form-stable PCM system hinges on the precise pairing of the active thermal agent and the structural matrix.

  • The Active PCM (Glycol Dilaurate): Glycol dilaurate esters are selected because their phase change temperatures (melting points) can be precisely tuned by altering the polyethylene glycol (PEG) chain length. For instance, PEG 600 Dilaurate exhibits a melting point of 35–40 °C[1], making it ideal for skin-contact biomedical applications and thermoregulatory wound dressings. Conversely, PEG 400 Dilaurate melts near 24 °C[2], which is optimal for room-temperature stabilization of sensitive therapeutics.

  • The Structural Matrix (Polyacrylonitrile - PAN): PAN is chosen as the supporting matrix due to its high dielectric constant (which facilitates excellent electrospinnability) and its robust mechanical properties.

  • The Causality of Form-Stability: When the environmental temperature exceeds the melting point of the glycol dilaurate, the PCM melts into a liquid state. However, the sub-micron diameter of the electrospun PAN fibers creates immense capillary forces and surface tension. These physical forces overcome the hydrostatic pressure of the liquid PCM, trapping it within the polymer network and preventing macroscopic leakage.

System Architecture & Workflow

The following diagrams illustrate the electrospinning workflow and the logical mechanism of thermal regulation.

Workflow Step1 1. Dope Preparation (PAN + Glycol Dilaurate + DMF) Step2 2. Thermal Mixing (60°C, 12h) Step1->Step2 Step3 3. Electrospinning (15-20 kV, 1 mL/h) Step2->Step3 Step4 4. Solvent Evaporation (In-flight) Step3->Step4 Step5 5. Form-Stable Nanofiber Mat Step4->Step5

Fig 1. Step-by-step workflow for electrospinning form-stable glycol dilaurate nanofibers.

Mechanism HeatIn Environmental Heat Increases (>35°C) PhaseChange Glycol Dilaurate Melts (Solid to Liquid) HeatIn->PhaseChange EnergyAbsorb Latent Heat Absorbed (Cooling Effect) PhaseChange->EnergyAbsorb Retention Capillary Forces Retain Liquid in PAN Matrix PhaseChange->Retention NoLeak Leakage Prevented (Form-Stable) Retention->NoLeak

Fig 2. Mechanism of thermal regulation and leakage prevention in form-stable PCM nanofibers.

Step-by-Step Experimental Protocol

Phase 1: Dope Solution Formulation

Causality Check: N,N-Dimethylformamide (DMF) is utilized as the solvent because it readily dissolves both the PAN matrix and the glycol dilaurate, preventing phase separation prior to spinning.

  • Weigh 1.0 g of Polyacrylonitrile (PAN, Mw ~150,000 g/mol ) and transfer it into a glass vial.

  • Add 1.0 g of PEG 600 Dilaurate (Targeting a 1:1 mass ratio, or 50 wt% PCM loading).

  • Add 8.0 mL of DMF to the vial to achieve a total solid concentration of approximately 20 wt%.

  • Add a magnetic stir bar, seal the vial, and place it on a hot-plate stirrer set to 60 °C . Note: Heating to 60 °C is critical. Because the melting point of PEG 600 Dilaurate is 35–40 °C[1], this ensures the PCM is fully liquefied and homogeneously blended with the dissolving PAN.

  • Stir at 400 RPM for 12 hours until a clear, viscous, and homogeneous dope solution is formed.

Phase 2: Electrospinning Process
  • Draw the dope solution into a 10 mL plastic syringe equipped with a 21-gauge blunt-tip stainless steel needle.

  • Mount the syringe onto a programmable syringe pump. Set the flow rate to 1.0 mL/h . A slower flow rate ensures the DMF has sufficient time to evaporate during the flight path.

  • Connect the positive electrode of a high-voltage power supply to the needle tip, and ground the target collector (a flat aluminum foil plate).

  • Set the tip-to-collector distance (TCD) to 15 cm .

  • Apply a voltage of 15 to 20 kV . Observe the needle tip; adjust the voltage marginally until a stable Taylor cone is formed without droplet dripping.

  • Spin for 2–4 hours at room temperature (20–25 °C) and low humidity (<45% RH) to collect a robust nanofiber mat.

Phase 3: Self-Validating Quality Control (Trustworthiness)

To ensure the protocol has succeeded and the composite is truly "form-stable," the system must self-validate its encapsulation efficiency.

  • The Leakage Test Checkpoint: Cut a 2×2 cm square of the electrospun mat and weigh it on an analytical balance (

    
    ). Place the sample on a piece of qualitative filter paper. Place this assembly onto a hot plate set to 60 °C  (well above the PCM's melting point) for 30 minutes.
    
  • Validation Criteria: Remove the sample and reweigh it (

    
    ). A successful, form-stable matrix will show a mass loss of < 1%  and leave zero translucent grease spots  on the underlying filter paper. If grease spots appear, the PCM loading (50 wt%) has exceeded the capillary retention threshold of the specific fiber morphology, and the dope solution must be reformulated to a 40 wt% PCM ratio.
    

Quantitative Data & Material Selection

When designing a thermal regulation system, the choice of glycol dilaurate dictates the operational temperature range. The table below summarizes the thermal properties of various glycol dilaurate derivatives to guide formulation choices.

PCM TypeApprox. Molecular WeightMelting Point (°C)Application TargetMax Encapsulation Load (wt%)
PEG 400 Dilaurate ~600 g/mol ~24 °C[2]Room-temperature stabilization / Cold-chain45%
PEG 600 Dilaurate ~800 g/mol 35–40 °C[1]Skin-contact / Biomedical / Wound healing50%
Ethylene Glycol Dilaurate ~426 g/mol 52–56 °C[3]High-temperature industrial / Electronics40%

Data summarized from established chemical property databases and manufacturer specifications[1][2][3].

References

  • ECHEMI. "9005-02-1, Polyethylene glycol dilaurate Formula - ECHEMI" Echemi.com.
  • Pacific Texchem Private Limited. "Polyethylene Glycol Esters - Alster 400 ML" Pacifictexchem.com.
  • Sonneborn Division. "Cosmetics Additives - Sodium Dodecyl Sulfate Emulsion" Scribd.com.

Sources

Method

Application Note: Methodological Determination of Ester Content in Glycol Dilaurate

Introduction & Mechanistic Principles Glycol dilaurate (e.g., Propylene Glycol Dilaurate) is a critical lipophilic excipient, surfactant, and emulsifier utilized in pharmaceutical formulations and advanced cosmetics[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Glycol dilaurate (e.g., Propylene Glycol Dilaurate) is a critical lipophilic excipient, surfactant, and emulsifier utilized in pharmaceutical formulations and advanced cosmetics[1]. As a diester formed from propylene glycol and lauric acid, its functional efficacy—specifically its Hydrophilic-Lipophilic Balance (HLB)—is strictly dictated by the ratio of diesters to monoesters, as well as the absence of unreacted free fatty acids.

Determining the ester content is not merely a quality control checkpoint; it is a fundamental predictor of formulation stability. The ester content is traditionally quantified via the Ester Value (EV) , defined as the number of milligrams of potassium hydroxide (KOH) required to saponify the esters in 1.0 g of the substance[2]. Mechanistically, the EV is isolated by determining the total alkali required for complete hydrolysis (Saponification Value, SV) and subtracting the alkali consumed by free, unreacted acids (Acid Value, AV)[3].

Analytical Strategy & Workflow

To ensure rigorous validation, this protocol employs an orthogonal analytical strategy. Wet chemistry (titrimetry) provides an absolute thermodynamic measure of ester bonds, while High-Performance Liquid Chromatography (HPLC) provides speciation (differentiating monoesters from diesters)[1].

G Start Glycol Dilaurate Sample Split Analytical Divergence Start->Split Titration Titrimetric Method (USP <401>) Split->Titration Wet Chemistry HPLC HPLC Method (USP Monograph) Split->HPLC Chromatography AV Determine Acid Value (AV) (Free Fatty Acids) Titration->AV SV Determine Saponification Value (SV) (Total Esters + Free Acids) Titration->SV Chromatography Isocratic LC (THF) Refractive Index Detector HPLC->Chromatography EV Calculate Ester Value (EV) EV = SV - AV AV->EV SV->EV Final Ester Content Verified EV->Final Quantification Quantify Mono- vs Diesters (NLT 70% Diesters) Chromatography->Quantification Quantification->Final

Analytical workflow for determining ester content in glycol dilaurate via orthogonal methods.

Quantitative Data & Acceptance Criteria

The following table summarizes the pharmacopeial limits and their mechanistic significance for Propylene Glycol Dilaurate[4],[1].

ParameterSpecification LimitClinical/Formulation Significance
Acid Value (AV) NMT 4.0Indicates free lauric acid; high values risk API degradation and lower pH.
Saponification Value (SV) 230 – 250Confirms average molecular weight and total esterification of the lipid.
Diester Content NLT 70.0%Ensures consistent lipophilicity and HLB for water-in-oil emulsification.
Monoester Content NMT 30.0%Controls surfactant properties; higher monoester increases hydrophilicity.

Methodologies & Protocols

Protocol A: Titrimetric Determination of Ester Value (USP <401>)

This protocol utilizes a self-validating back-titration system. By running a concurrent blank, the method automatically corrects for alkali leaching from glassware and CO₂ absorption from the atmosphere, ensuring the calculated consumed KOH is strictly attributed to the ester bonds[2].

Phase 1: Acid Value (AV) Determination

Causality: Free fatty acids neutralize alkali immediately at room temperature. This must be quantified to isolate the esterified acids from the total saponification value.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 g of the glycol dilaurate sample into a 250-mL Erlenmeyer flask.

  • Solubilization: Add 50 mL of a neutralized mixture of ethanol and diethyl ether (1:1 v/v). Rationale: Glycol dilaurate is highly lipophilic; the ether ensures complete solvation, while ethanol provides a protic medium for the acid-base reaction.

  • Titration: Add 1 mL of phenolphthalein indicator (1% in ethanol). Titrate with 0.1 N potassium hydroxide (KOH) until a faint permanent pink color persists for 30 seconds.

  • Calculation:

    
    
    (Where V = volume of KOH in mL, N = normality of KOH, W = weight of sample in g, and 56.11 is the molecular weight of KOH).
    
Phase 2: Saponification Value (SV) Determination

Causality: Ester bonds require thermal energy and a strong nucleophile (OH⁻) to undergo hydrolysis. Alcoholic KOH is used because aqueous KOH would cause the lipophilic sample to phase-separate, halting the reaction[3].

  • Sample Preparation: Weigh 1.5 to 2.0 g of the sample into a tared 250-mL round-bottom flask.

  • Reagent Addition: Pipette exactly 25.0 mL of 0.5 N alcoholic KOH into the flask.

  • Reflux: Attach a reflux condenser and heat on a steam bath for exactly 30 minutes, swirling frequently. Rationale: Refluxing prevents the loss of volatile ethanol while providing the activation energy required to cleave the sterically hindered diester bonds[2].

  • Back-Titration: Remove from heat, add 1 mL of phenolphthalein, and immediately titrate the hot solution with 0.5 N hydrochloric acid (HCl) until the pink color disappears.

  • Blank Validation: Perform an identical procedure without the sample. This is the critical self-validating step that accounts for ambient interference.

  • Calculation:

    
    
    (Where 
    
    
    
    = volume of HCl for blank,
    
    
    = volume of HCl for sample).
Phase 3: Ester Value (EV) Calculation

Calculate the true ester content by subtracting the free acid contribution from the total saponification value:



Protocol B: Orthogonal Validation via HPLC

While titrimetry provides total ester content, it cannot distinguish between monoesters and diesters. USP methodology employs HPLC to quantify this ratio[1].

Causality of Detection: Glycol dilaurate lacks conjugated double bonds, rendering UV detection virtually useless. Therefore, a Refractive Index (RI) detector is mandated. Tetrahydrofuran (THF) is selected as the mobile phase because it completely dissolves the lipid while maintaining compatibility with the styrene-divinylbenzene (L21) stationary phase[1].

  • Chromatographic System Setup:

    • Column: 7-mm × 60-cm containing 5-µm L21 packing (100Å).

    • Mobile Phase: 100% Tetrahydrofuran (THF), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Temperatures: Column and RI Detector both maintained strictly at 40°C to minimize baseline drift.

  • Sample Preparation: Accurately weigh ~200 mg of Propylene Glycol Dilaurate into a 5-mL volumetric flask and dilute to volume with THF.

  • System Suitability (Self-Validation): Inject 40 µL of the sample. The Relative Standard Deviation (RSD) of the monoester peak from replicate injections must be NMT 1.0%.

  • Analysis & Elution Order: Diesters elute first (due to larger size/lipophilicity on this specific phase), followed by monoesters, and finally unreacted propylene glycol[1].

  • Quantification: Calculate the percentage of diesters using peak area normalization, correcting for free fatty acids (derived from the AV) and free propylene glycol.

Conclusion

The determination of ester content in glycol dilaurate requires a synthesis of classical thermodynamics and modern chromatography. By employing the self-validating titrimetric calculation of the Ester Value alongside RI-HPLC speciation, formulators can definitively ensure the lipophilic integrity and functional performance of the excipient.

References

  • Source: pharmaguideline.
  • Source: drugfuture.
  • Source: trungtamthuoc.

Sources

Application

Application Notes and Protocols for Glycol Dilaurate as a Biodegradable Plasticizer

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of glycol dilaurate as a promising biodegradable plasticizer for polymers such as p...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of glycol dilaurate as a promising biodegradable plasticizer for polymers such as polylactic acid (PLA) and polyhydroxybutyrate (PHB). This document outlines the proposed mechanism of action, quality control parameters, and detailed experimental protocols for the preparation and characterization of plasticized biodegradable polymer films.

Introduction: The Potential of Glycol Dilaurate in Biodegradable Plastics

The demand for environmentally friendly and sustainable alternatives to conventional petroleum-based plastics is rapidly growing. Biodegradable polymers like polylactic acid (PLA) and polyhydroxybutyrate (PHB) are at the forefront of this transition, offering the significant advantage of being derived from renewable resources and being compostable.[1] However, the inherent brittleness and limited flexibility of these biopolymers often restrict their application in areas requiring more ductile materials, such as flexible packaging and medical films.[1][2]

Plasticizers are additives that increase the flexibility, workability, and distensibility of polymers by reducing the intermolecular forces between polymer chains.[3] While many effective plasticizers exist, their use in biodegradable polymers is often hampered by issues of migration, toxicity, and a lack of biodegradability. Glycol dilaurate, a diester of ethylene glycol and lauric acid, presents a compelling solution. As a bio-based fatty acid ester, it is anticipated to exhibit excellent compatibility with biodegradable polyesters and possess inherent biodegradability.

These notes are designed to provide a foundational understanding and a practical framework for evaluating glycol dilaurate as a novel biodegradable plasticizer. While direct, extensive literature on glycol dilaurate in this specific application is emerging, the principles and protocols outlined herein are derived from extensive research on analogous long-chain fatty acid esters and polyethylene glycols, providing a robust starting point for investigation.[4][5]

Physicochemical Properties and Quality Control of Glycol Dilaurate

A thorough understanding of the physicochemical properties of glycol dilaurate is crucial for its effective application as a plasticizer.

PropertyValue/RangeSignificance in Plasticizer Application
Molecular Formula C26H50O4The long hydrocarbon chains contribute to its plasticizing effect.
Molecular Weight 426.68 g/mol Influences its volatility, migration resistance, and compatibility with the polymer matrix.
Appearance White to off-white solid or waxy substancePhysical form dictates handling and processing methods.
Solubility Insoluble in water; soluble in oils and organic solventsIts lipophilic nature enhances compatibility with hydrophobic polymers like PLA and PHB.
Acid Value < 1.0 mg KOH/gA low acid value is critical to prevent degradation of the polymer matrix.
Ester Content > 98%High ester content ensures the purity and effectiveness of the plasticizer.

Quality Control Protocols: The quality of the incoming glycol dilaurate is paramount for reproducible results. Standard test methods should be employed to verify its specifications.

  • Acid Value (ASTM D1045): This titration method measures the amount of free fatty acids. A high acid value can indicate degradation of the plasticizer and may catalyze the hydrolytic degradation of the polymer.

  • Ester Content (ASTM D1045): Determined by saponification, this test quantifies the purity of the glycol dilaurate.

  • Water Content (ASTM E203 - Karl Fischer Titration): Moisture can lead to processing defects and polymer degradation. The water content should be kept to a minimum.

  • Color (ASTM D1209): An off-color may indicate the presence of impurities or degradation products.

Proposed Mechanism of Action of Glycol Dilaurate as a Plasticizer

The plasticizing effect of glycol dilaurate is attributed to its molecular structure and its interaction with the polymer chains. The long, flexible, non-polar laurate chains are thought to interpose themselves between the rigid polymer chains of PLA or PHB. This insertion increases the free volume between the polymer chains, thereby reducing the intermolecular forces (van der Waals forces and hydrogen bonds) that hold them together.

This disruption of the polymer-polymer interactions allows for greater segmental mobility of the polymer chains, which manifests as a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility and elongation at break. The ester groups in glycol dilaurate may also form weak polar interactions with the ester groups in the PLA or PHB backbone, further enhancing compatibility and reducing plasticizer migration.

Proposed Mechanism of Glycol Dilaurate Plasticization cluster_0 Rigid Polymer Matrix (e.g., PLA) cluster_1 Plasticized Polymer Matrix polymer_chains_before Polymer Chain Polymer Chain Polymer Chain intermolecular_forces_before Strong Intermolecular Forces glycol_dilaurate_addition + Glycol Dilaurate polymer_chains_after Polymer Chain Polymer Chain Polymer Chain glycol_dilaurate Glycol Dilaurate Molecules polymer_chains_after:f0->glycol_dilaurate polymer_chains_after:f1->glycol_dilaurate glycol_dilaurate->polymer_chains_after:f1 glycol_dilaurate->polymer_chains_after:f2 intermolecular_forces_after Weakened Intermolecular Forces

Caption: Molecular mechanism of glycol dilaurate as a plasticizer.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of biodegradable polymer films plasticized with glycol dilaurate.

Protocol 1: Preparation of Plasticized Films by Solvent Casting

This method is suitable for laboratory-scale screening of different plasticizer concentrations.

Materials:

  • Biodegradable polymer (e.g., PLA, PHB) pellets or powder

  • Glycol dilaurate

  • Volatile solvent (e.g., chloroform, dichloromethane)

  • Glass petri dishes or other flat casting surfaces

  • Magnetic stirrer and hotplate

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a known amount of the biodegradable polymer in the chosen solvent to create a solution of a specific concentration (e.g., 5-10% w/v). Stir the solution at a slightly elevated temperature (e.g., 40-50°C) until the polymer is completely dissolved.

  • Plasticizer Addition:

    • Calculate the required amount of glycol dilaurate to achieve the desired plasticizer concentration (e.g., 5, 10, 15, 20 wt% based on the polymer weight).

    • Add the glycol dilaurate to the polymer solution and stir until it is fully dissolved and the solution is homogeneous.

  • Casting:

    • Carefully pour a specific volume of the plasticized polymer solution into a level glass petri dish. Ensure the volume is consistent across all samples to achieve uniform film thickness.

  • Drying:

    • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

    • Transfer the cast films to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for at least 48 hours to remove any residual solvent.

  • Film Conditioning:

    • Before characterization, condition the dried films at a standard relative humidity and temperature (e.g., 50% RH, 23°C) for at least 48 hours.

Solvent Casting Workflow for Plasticized Films start Start dissolve_polymer Dissolve Polymer in Solvent start->dissolve_polymer add_plasticizer Add Glycol Dilaurate dissolve_polymer->add_plasticizer cast_solution Cast Solution onto Surface add_plasticizer->cast_solution evaporate_solvent Solvent Evaporation (24h) cast_solution->evaporate_solvent vacuum_dry Vacuum Drying (48h) evaporate_solvent->vacuum_dry condition_film Condition Film (48h) vacuum_dry->condition_film end Ready for Characterization condition_film->end

Caption: Experimental workflow for solvent casting.

Protocol 2: Characterization of Plasticized Films

A series of characterization techniques should be employed to evaluate the effectiveness of glycol dilaurate as a plasticizer.

A. Thermal Analysis

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the plasticized films.

    • Procedure:

      • Seal a small sample (5-10 mg) of the conditioned film in an aluminum DSC pan.

      • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

      • Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

      • Reheat the sample to above its melting point at the same heating rate.

      • Analyze the second heating scan to determine Tg, Tm, and the enthalpy of melting (ΔHm). The crystallinity can be calculated using the formula: Xc (%) = (ΔHm / ΔH°m) * 100, where ΔH°m is the theoretical melting enthalpy of the 100% crystalline polymer.

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess the thermal stability of the plasticized films.

    • Procedure:

      • Place a small sample (10-15 mg) of the conditioned film in a TGA pan.

      • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

      • Record the weight loss as a function of temperature. The onset of degradation temperature is a key indicator of thermal stability.

B. Mechanical Properties

  • Tensile Testing (ASTM D882):

    • Objective: To measure the tensile strength, Young's modulus, and elongation at break of the plasticized films.

    • Procedure:

      • Cut the conditioned films into dumbbell-shaped specimens of standard dimensions.

      • Mount the specimen in the grips of a universal testing machine.

      • Apply a tensile load at a constant crosshead speed until the specimen breaks.

      • Record the load and displacement data to calculate the tensile properties.

C. Biodegradation Test (Soil Burial)

  • Objective: To evaluate the effect of glycol dilaurate on the biodegradability of the polymer.

  • Procedure:

    • Cut the film samples into pre-weighed specimens (e.g., 2 cm x 2 cm).

    • Bury the specimens in a container of active soil at a depth of 5-10 cm.

    • Maintain the soil moisture content at a consistent level (e.g., 50-60% of its water-holding capacity) and keep the container in a well-ventilated area at a controlled temperature (e.g., 25-30°C).

    • At regular intervals (e.g., every 7 days), carefully retrieve a set of samples, gently clean off the soil, dry them to a constant weight, and record the final weight.

    • Calculate the percentage of weight loss over time to determine the rate of biodegradation.

Characterization Workflow for Plasticized Films conditioned_film Conditioned Plasticized Film thermal_analysis Thermal Analysis conditioned_film->thermal_analysis mechanical_testing Mechanical Testing conditioned_film->mechanical_testing biodegradation_test Biodegradation Test conditioned_film->biodegradation_test dsc DSC (Tg, Tm, Xc) thermal_analysis->dsc tga TGA (Thermal Stability) thermal_analysis->tga tensile_test Tensile Test (ASTM D882) mechanical_testing->tensile_test soil_burial Soil Burial Test biodegradation_test->soil_burial data_analysis Data Analysis and Interpretation dsc->data_analysis tga->data_analysis tensile_test->data_analysis soil_burial->data_analysis

Sources

Method

Application Notes and Protocols for Impregnating Porous Materials with Glycol Dilaurate

Abstract The impregnation of porous materials with lipid-based formulations, such as glycol dilaurate, is a pivotal technique in the development of advanced solid dosage forms, particularly for enhancing the bioavailabil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The impregnation of porous materials with lipid-based formulations, such as glycol dilaurate, is a pivotal technique in the development of advanced solid dosage forms, particularly for enhancing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the principles and detailed protocols for the effective impregnation of various porous carriers with glycol dilaurate. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into material characterization, impregnation methodologies, and post-impregnation analysis. The causality behind experimental choices is explained to ensure technical accuracy and the development of self-validating protocols.

Introduction: The Significance of Lipid-Based Formulations and Porous Carriers

Lipid-based drug delivery systems are a well-established approach to improve the solubility and absorption of lipophilic drugs.[3] Glycol dilaurate, a diester of ethylene glycol and lauric acid, is a lipophilic, non-ionic surfactant and emollient used in various cosmetic and pharmaceutical applications.[4][5][6] Its ability to solubilize poorly water-soluble drugs makes it a valuable excipient.[4]

The transformation of liquid or semi-solid lipid formulations into solid dosage forms, such as tablets and capsules, offers significant advantages in terms of handling, stability, and patient compliance.[1][2][3] Porous materials serve as excellent carriers for this purpose due to their high surface area, large pore volume, and ability to adsorb significant quantities of lipids while maintaining good flow properties.[3][7][8] Various materials, including silicates (e.g., mesoporous silica, magnesium aluminum silicates), cellulose derivatives, and porous polymers, are utilized as carriers.[3][7][9][10]

This document will guide the user through the critical steps of impregnating porous materials with glycol dilaurate, a process that leverages capillary action and other forces to load the lipid into the carrier's pore structure.[11][12]

Pre-Impregnation Characterization: Foundational Steps for Success

Thorough characterization of both the glycol dilaurate and the porous carrier is a prerequisite for a successful and reproducible impregnation process.

Glycol Dilaurate: Key Physicochemical Properties

Understanding the properties of glycol dilaurate is crucial for selecting the appropriate impregnation method and optimizing process parameters.

PropertyTypical Value/RangeSignificance in Impregnation
Molecular Formula C27H52O4[13]Influences molecular size and interaction with the porous matrix.
Molecular Weight 440.70 g/mol [13]Affects diffusion into the porous structure.
Appearance Solid[13]Determines if melting or dissolution is required prior to impregnation.
Solubility Practically insoluble in water; very soluble in alcohol, methanol, and methylene chloride.[14]Critical for solvent-based impregnation methods.
Boiling Point ~452°C (estimated)[15]Important for thermal stability during heat-assisted impregnation or drying.
Density ~0.915 g/cm³[14]Used in calculating loading capacity.

Note: These values can vary slightly depending on the specific grade and manufacturer. Always refer to the supplier's certificate of analysis.

Porous Carrier: Essential Characteristics

The choice of porous carrier significantly impacts the loading efficiency, drug release profile, and final dosage form characteristics.[3][7]

PropertyMeasurement TechniqueImportance for Impregnation
Surface Area Gas Adsorption (e.g., BET)A larger surface area generally allows for higher lipid loading.[3][8]
Pore Volume & Pore Size Distribution Gas Adsorption, Mercury Intrusion PorosimetryDetermines the maximum amount of lipid that can be loaded and influences the rate of impregnation.[7][16]
Particle Size and Morphology Laser Diffraction, Scanning Electron Microscopy (SEM)Affects powder flow, packing density, and the uniformity of impregnation.[7]
Flow Properties Angle of Repose, Carr's Index, Hausner RatioCrucial for downstream processing, such as tableting and capsule filling.[3][7]
Material Compatibility Chemical analysis, literature reviewEnsures no chemical interaction between the carrier and glycol dilaurate.

Impregnation Methodologies: A Detailed Guide

The selection of an impregnation method depends on the properties of the glycol dilaurate, the porous carrier, and the desired loading level.

Simple Immersion/Adsorption

This straightforward method involves mixing the porous carrier with a solution of glycol dilaurate.[17]

Causality: The principle behind this method is the spontaneous adsorption of the glycol dilaurate solution onto the surface and into the pores of the carrier, driven by capillary forces.[12]

Protocol: Simple Immersion

  • Preparation of Impregnation Solution: Dissolve a predetermined amount of glycol dilaurate in a suitable volatile solvent (e.g., ethanol, methanol). The concentration will depend on the desired loading and the solubility of glycol dilaurate.

  • Mixing: Add the porous carrier to the glycol dilaurate solution. Stir the mixture gently to ensure uniform distribution.

  • Incubation: Allow the mixture to stand for a defined period (e.g., 1-24 hours) to facilitate complete penetration of the solution into the pores.

  • Drying: Remove the solvent by drying in an oven or under vacuum at a temperature below the boiling point of the solvent and the decomposition temperature of the components.[11] The drying rate can influence the distribution of the impregnant.[11]

  • Sieving: Pass the final product through a sieve to break up any agglomerates.

Incipient Wetness Impregnation (Dry Impregnation)

This technique involves adding a volume of the impregnating solution that is equal to or slightly less than the total pore volume of the porous carrier.[11]

Causality: This method maximizes the use of the solution and ensures that the dissolved substance is deposited primarily within the pores upon solvent evaporation, minimizing surface deposits.[11]

Protocol: Incipient Wetness Impregnation

  • Determine Pore Volume: Accurately determine the pore volume of the porous carrier (in mL/g) using a suitable technique like nitrogen adsorption.

  • Prepare Impregnation Solution: Calculate the required volume of solvent to dissolve the desired amount of glycol dilaurate, ensuring the total volume of the solution matches the total pore volume of the carrier batch.

  • Impregnation: Gradually add the impregnation solution to the porous carrier while mixing continuously. The powder should appear free-flowing and not overly wet.

  • Drying: Dry the impregnated powder as described in the simple immersion method.[11]

  • Sieving: Sieve the final product to ensure uniformity.

Vacuum Impregnation

Vacuum impregnation is a highly effective method for ensuring complete penetration of the impregnating liquid into the pores, especially for materials with small or tortuous pores.[18][19][20]

Causality: By applying a vacuum, air trapped within the pores is removed, creating a negative pressure that facilitates the rapid and deep penetration of the glycol dilaurate solution when the vacuum is released.[18][21][22]

Protocol: Vacuum Impregnation

  • Preparation: Place the porous carrier in a suitable vacuum-rated vessel.

  • Evacuation: Apply a vacuum to the vessel to remove air from the pores of the carrier.[18][21]

  • Introduction of Impregnant: While maintaining the vacuum, introduce the molten glycol dilaurate or a concentrated solution of glycol dilaurate into the vessel until the carrier is fully submerged.

  • Vacuum Release: Release the vacuum. The atmospheric pressure will force the liquid into the evacuated pores.[18]

  • Pressurization (Optional): For some applications, applying positive pressure after vacuum release can further enhance penetration.[19]

  • Excess Removal: Drain the excess liquid.

  • Drying/Cooling: If a solvent was used, dry the material. If molten glycol dilaurate was used, allow it to cool and solidify.

  • Post-Processing: Sieve the final product.

Visualizing the Workflow

Diagram of the Impregnation Process

Impregnation_Workflow cluster_pre Pre-Impregnation cluster_impregnation Impregnation Method cluster_post Post-Impregnation PorousCarrier Porous Carrier Characterization SimpleImmersion Simple Immersion PorousCarrier->SimpleImmersion IncipientWetness Incipient Wetness PorousCarrier->IncipientWetness VacuumImpregnation Vacuum Impregnation PorousCarrier->VacuumImpregnation GlycolDilaurate Glycol Dilaurate Characterization GlycolDilaurate->SimpleImmersion GlycolDilaurate->IncipientWetness GlycolDilaurate->VacuumImpregnation Drying Drying/Cooling SimpleImmersion->Drying IncipientWetness->Drying VacuumImpregnation->Drying Sieving Sieving Drying->Sieving Characterization Final Product Characterization Sieving->Characterization

Caption: General workflow for the impregnation of porous materials.

Post-Impregnation Characterization: Verifying Success

After impregnation, it is essential to characterize the final product to determine the loading efficiency and the physical state of the impregnated glycol dilaurate.

ParameterAnalytical TechniquePurpose
Loading Efficiency Thermogravimetric Analysis (TGA), Solvent Extraction followed by HPLC or GCTo quantify the amount of glycol dilaurate successfully loaded onto the carrier.
Physical State of Impregnant Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)To determine if the glycol dilaurate is in a crystalline or amorphous state within the pores.[2] An amorphous state can enhance solubility.[8]
Surface Morphology Scanning Electron Microscopy (SEM)To visually inspect the distribution of the impregnant on the carrier surface.
Powder Properties Flowability tests (as in pre-characterization)To ensure the final product is suitable for further processing.
Drug Release (if applicable) Dissolution testingTo evaluate the in vitro performance of the API-loaded formulation.[17]

Safety and Handling Precautions

When working with glycol dilaurate and solvents, it is imperative to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[23][24]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile solvents.[23][25]

  • Handling: Avoid contact with skin and eyes.[23] In case of contact, rinse thoroughly with water.[24]

  • Storage: Store glycol dilaurate in a well-closed container, protected from moisture.[26] Store solvents away from ignition sources.[24]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Loading Efficiency - Insufficient incubation time- Inappropriate solvent- Porous carrier saturation- Increase incubation time- Select a solvent with higher solubility for glycol dilaurate- Optimize the ratio of impregnant to carrier
Poor Powder Flow - Over-wetting during impregnation- Agglomeration during drying- Use the incipient wetness method- Optimize the drying process (e.g., use a fluidized bed dryer)- Ensure thorough sieving
Non-uniform Impregnation - Inadequate mixing- Too rapid solvent evaporation- Ensure continuous and thorough mixing- Control the drying rate and temperature

Conclusion

The impregnation of porous materials with glycol dilaurate is a versatile and effective method for creating solid lipid-based drug delivery systems.[1][2] By carefully selecting the porous carrier and the impregnation method, and by thoroughly characterizing the materials at each stage, researchers can develop robust and reproducible formulations. The protocols and insights provided in this guide serve as a foundation for the successful application of this technology in pharmaceutical research and development.

References

  • Encapsulation of Lipid-based Formulations in Porous Carriers for Controlled Drug Delivery. (n.d.). National Library of Medicine.
  • Encapsulation of Lipid-based Formulations in Porous Carriers for Controlled Drug Delivery. (n.d.). ResearchGate.
  • Comparative evaluation of porous silica based carriers for lipids and liquid drug formulations. (2014, December 5). Pharma Excipients.
  • Comparative evaluation of porous silica based carriers for lipids and liquid drug formulations. (2014, December 5). De Gruyter.
  • Application of Propylene Glycol Dilaurate in Topical Pharmaceutical Formulations. (n.d.). Benchchem.
  • In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier. (2020, May 6). MDPI.
  • Glyceryl dilaurate-SDS. (2026, February 27). MedChemExpress.
  • What Is The Impregnation Method Of Catalyst Preparation? (n.d.). Kintek Solution.
  • Vacuum Impregnation Methods. (n.d.). Scribd.
  • Porous Carriers for Controlled/Modulated Drug Delivery. (n.d.). National Library of Medicine.
  • Propylene glycol dilaurate SDS. (n.d.). ECHEMI.
  • Safety data sheet - Spectrum Chemical. (2014, April 29). Spectrum Chemical.
  • Characterization of microencapsulated and impregnated porous host materials based on calcium chloride for thermochemical energy storage. (2025, October 5). ResearchGate.
  • Types of Vacuum Impregnation Processes. (2017, August 28). Godfrey & Wing.
  • Application of Ordered Porous Silica Materials in Drug Delivery: A Review. (n.d.). National Library of Medicine.
  • The Vacuum Impregnation Process. (2019, March 14). YouTube.
  • propylene glycol dilaurate AldrichCPR. (n.d.). Sigma-Aldrich.
  • The principle of vacuum impregnation method. (n.d.). ResearchGate.
  • Vacuum Impregnations System. (n.d.). Indo-German Vacu-Tech.
  • Application Progress of Porous Materials in Modern Pharmaceutical. (2019, July 22). TMR Publishing Group.
  • Manufacturing of Pharmaceuticals by Impregnation of an Active Pharmaceutical Ingredient onto a Mesoporous Carrier: Impact of Solvent and Loading. (n.d.). ResearchGate.
  • Propylene Glycol Dilaurate CAS# 22788-19-8. (n.d.). Scent.vn.
  • Catalyst Preparation Methods - Impregnation Method. (2023, May 5). Stanford Advanced Materials.
  • Formulation and manufacture of pharmaceuticals by impregnation onto porous carriers. (n.d.). Google Patents.
  • Effect of synthesis methods on the physico-chemical and catalytic properties of Ni 13X and Ni 5A zeolite catalysts in CO2 methanation. (2025, February 19). Delft University of Technology.
  • USP SDS US. (2006, March 14). CymitQuimica.
  • Ethylene glycol dilaurate. (n.d.). BOC Sciences.
  • Characterization of Micro / Mesoporous Materials by Physisorption : Concepts and Case Studies. (n.d.). Semantic Scholar.
  • Catalyst synthesis. (n.d.). Fritz Haber Institute.
  • The Synthesis, Characteristics, and Application of Hierarchical Porous Materials in Carbon Dioxide Reduction Reactions. (2024, December 18). MDPI.
  • Method of preparing impregnated catalysts. (n.d.). Google Patents.
  • Propylene Glycol Dilaurate. (n.d.). Pharmacopeia.cn.
  • Glycol Dilaurate. (n.d.). PubChem.
  • Hierarchically structured porous materials: synthesis strategies and applications in energy storage. (n.d.). National Library of Medicine.
  • Pore classification in the characterization of porous materials: A perspective. (n.d.). ResearchGate.
  • Ethylene Glycol Dilaurate. (n.d.). CymitQuimica.
  • propylene glycol dilaurate. (2025, August 21). Chemsrc.
  • METHOD AND FORMULATION FOR IMPREGNATION OF POROUS MATERIALS. (2017, May 19). European Patent Office.
  • propylene glycol dilaurate AldrichCPR. (n.d.). Sigma-Aldrich.
  • Propylene Glycol Dilaurate USP 2025. (2025, February 16). Web of Pharma.
  • Impregnation agent for porous building materials. (n.d.). Google Patents.
  • Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes. (n.d.). National Library of Medicine.
  • PROCESS - Impregnation Services. (n.d.). Impregnation Services.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Glycol Dilaurate for High-Temperature Applications

Welcome to the Advanced Lipid Excipients Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermochemical challenges researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipid Excipients Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermochemical challenges researchers and drug development professionals face when utilizing glycol dilaurate (ethylene glycol dilaurate / PEG dilaurate) in high-temperature processes such as hot-melt extrusion (HME), sterilization, and accelerated stability testing.

This guide synthesizes field-proven troubleshooting strategies, kinetic degradation profiling, and self-validating experimental protocols to ensure the structural integrity of your lipid-based drug delivery systems.

Part 1: Core Mechanisms & Troubleshooting FAQs

Q1: Why does glycol dilaurate exhibit severe degradation during high-temperature processing, and what are the primary pathways?

Answer: The thermal instability of glycol dilaurate is driven by the intrinsic vulnerabilities of its two structural domains: the polyether/glycol backbone and the laurate ester linkages.

  • Oxidative Chain Scission: The polyethylene glycol (PEG) or ethylene glycol chain is highly susceptible to auto-oxidation. At elevated temperatures, homolytic cleavage of the C-O and C-C bonds generates free radicals. In the presence of atmospheric oxygen, this initiates a propagation cascade forming hydroperoxides. While glycol dilaurate can remain stable up to 350°C in a strictly inert atmosphere, the presence of oxygen can drop the onset of oxidative degradation to as low as 80°C[1].

  • Hydrolytic Cleavage: The ester bonds connecting the lauric acid to the glycol moiety are prone to hydrolysis. This reaction is catalyzed by heat and trace moisture (often absorbed due to the hygroscopic nature of PEG domains), yielding free lauric acid and free glycol[2].

Q2: How can I analytically differentiate between hydrolytic and oxidative degradation in my excipient matrix?

Answer: Because hydrolytic and oxidative degradation often occur simultaneously in hygroscopic lipid excipients, orthogonal titration methods are required to isolate the mechanisms[2]:

  • Acid Value (AV): Measures the milligrams of KOH required to neutralize free fatty acids in one gram of the substance. A continuous increase in AV directly correlates to the hydrolytic cleavage of the laurate ester bonds[2].

  • Peroxide Value (PV): Measures peroxide oxygen (mEq O₂/kg) via iodometric titration. PV is a primary indicator of oxidative chain scission. Unlike AV, PV may fluctuate—rising during initial radical propagation and plateauing or dropping as hydroperoxides decompose into secondary volatiles (aldehydes/ketones)[2].

Q3: My formulation requires hot-melt extrusion (HME) at 150°C. How do I prevent oxidative chain scission?

Answer: To suppress degradation at 150°C, you must disrupt the radical propagation cycle and eliminate atmospheric oxygen.

  • Atmospheric Control: Purge the HME hopper and barrel with an inert gas (Nitrogen or Argon). TGA data confirms that removing oxygen shifts the thermal degradation onset of PEG-based polymers significantly higher, preventing mass loss during standard melt-mixing[3].

  • Antioxidant Doping: Incorporate lipophilic chain-breaking antioxidants (e.g., Butylated Hydroxytoluene (BHT) or

    
    -tocopherol) at 0.01% - 0.1% w/w. These act as radical scavengers, quenching the alkyl and peroxy radicals before they can attack the polyether backbone[2].
    
Q4: Does the molecular weight of the glycol moiety affect the thermal stability of the dilaurate ester?

Answer: Yes. Lower molecular weight glycols generally exhibit lower thermal decomposition temperatures. Furthermore, repeated thermal cycling (heating and cooling) can induce chain scission in the polymer backbone, which subsequently lowers the crystallization and melting temperatures of the excipient over time[4].

Part 2: Visualizing the Degradation Logic

Understanding the bifurcation of degradation pathways is critical for selecting the correct stabilization strategy.

Degradation A Glycol Dilaurate (High Temp Exposure) B Oxidative Pathway (O2 present) A->B Free Radicals C Hydrolytic Pathway (Moisture present) A->C H2O + Heat D Hydroperoxide Formation (Chain Scission) B->D Propagation E Free Lauric Acid + Ethylene Glycol C->E Ester Cleavage F Spike in Peroxide Value (PV) D->F Primary Indicator G Spike in Acid Value (AV) E->G Primary Indicator

Fig 1: Bifurcated thermal degradation pathways of glycol dilaurate.

Part 3: Self-Validating Experimental Protocols

To confidently utilize glycol dilaurate in high-temperature applications, you must establish a self-validating thermal profiling system. This protocol utilizes orthogonal techniques (TGA/DSC and Titration) to ensure that physical mass loss correlates accurately with chemical bond cleavage.

Protocol: Accelerated Thermal Stability & Kinetic Profiling

Objective: To quantify the degradation kinetics of glycol dilaurate under simulated processing stress and validate the efficacy of antioxidant additives.

Step 1: Sample Preparation & Environmental Control

  • Aliquot 10 mg of pure glycol dilaurate and 10 mg of glycol dilaurate doped with 0.05% BHT into separate platinum TGA pans.

  • Ensure samples are desiccated for 24 hours prior to testing to eliminate baseline moisture, preventing premature hydrolytic skewing.

Step 2: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

  • Load the samples into a simultaneous TGA/DSC instrument.

  • Phase 1 (Isothermal Stress): Ramp temperature at 10°C/min to your target processing temperature (e.g., 150°C) and hold isothermally for 60 minutes.

  • Phase 2 (Degradation Onset): Ramp from 150°C to 450°C at 5°C/min.

  • Self-Validation Check: Run identical profiles under both compressed air and ultra-high purity Nitrogen (N₂). The N₂ run serves as the negative control for oxidative degradation[3].

Step 3: Chemical Titration (Orthogonal Validation)

  • Subject a larger bulk sample (5 g) to the identical isothermal stress profile (150°C for 60 min) in a convection oven.

  • Extract the lipid and perform an ethanolic KOH titration to determine the Acid Value (AV) (per USP <401>).

  • Perform an iodometric titration with sodium thiosulfate to determine the Peroxide Value (PV).

  • Self-Validation Check: A stable AV combined with a rising PV confirms that mass loss observed in TGA is purely oxidative chain scission, not hydrolytic ester cleavage[2].

Workflow S1 1. Sample Prep (Air vs N2) S2 2. TGA/DSC (Thermal Ramp) S1->S2 Heat Stress S3 3. Titration (AV & PV) S2->S3 Residue Analysis S4 4. Kinetic Synthesis (Degradation Profiling) S3->S4 Data Correlation

Fig 2: Orthogonal workflow for validating thermal stability profiles.

Part 4: Quantitative Data Summaries

The following table synthesizes expected thermal stability metrics for glycol dilaurate under varying environmental and formulation conditions, providing a baseline for your analytical validation.

Table 1: Comparative Thermal Stability Metrics for Glycol Dilaurate

Stress ConditionAtmosphereAntioxidantTGA Onset of Degradation (

)
Acid Value (AV) TrendPeroxide Value (PV) TrendPrimary Degradation Mechanism
Isothermal (80°C) AirNone~80°C - 100°CStableRapid IncreaseOxidative Chain Scission[1]
Isothermal (150°C) AirNoneImmediate mass lossModerate IncreaseSpike, then dropSevere Oxidation & Volatilization
Isothermal (150°C) Air0.05% BHTDelayed (>200°C)StableSuppressed / StableStabilized (Radical Quenching)
Ramp to 450°C Nitrogen (N₂)None~340°C - 350°CHigh IncreaseZero / StablePure Thermal/Hydrolytic Cleavage[3]

Note: PV drops at extreme temperatures (>150°C) because primary hydroperoxides are thermally unstable and rapidly decompose into secondary volatile degradation products.

Part 5: References

Sources

Optimization

Technical Support Center: Mitigating Supercooling in Glycol Dilaurate PCMs

Advanced Troubleshooting & Protocols for Pharmaceutical Cold Chain Applications Welcome to the Technical Support Center. This guide is specifically engineered for scientists, researchers, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Protocols for Pharmaceutical Cold Chain Applications

Welcome to the Technical Support Center. This guide is specifically engineered for scientists, researchers, and drug development professionals utilizing Propylene Glycol Dilaurate (PGDL) and related ester-based Phase Change Materials (PCMs) for temperature-sensitive biologics transport.

While glycol dilaurate offers exceptional latent heat capacity, its tendency to supercool (undercool) can expose pharmaceutical payloads to dangerous freezing excursions. Below, we provide an authoritative, self-validating troubleshooting framework to eliminate supercooling through targeted nucleation strategies.

Part 1: FAQs on PGDL Thermodynamics & Supercooling

Q1: Mechanistically, why does glycol dilaurate exhibit significant supercooling during thermal cycling? A: Supercooling in organic esters like PGDL is driven by a high thermodynamic barrier to homogeneous nucleation. PGDL molecules possess long, flexible hydrocarbon chains that require substantial kinetic energy to align into an ordered crystalline lattice. Without a catalytic surface, the liquid must be cooled well below its theoretical melting temperature (


) to overcome the activation energy required to form a stable critical nucleus[1].

Q2: How do heterogeneous nucleating agents resolve this thermodynamic barrier? A: Heterogeneous nucleating agents introduce a solid-liquid interface that drastically lowers the free energy barrier for crystallization. By providing a structural template with a lattice or surface energy similar to the solid phase of PGDL, these agents allow the ester molecules to align and crystallize at temperatures much closer to their theoretical


. Effective agents for ester PCMs include nanoparticles (e.g., TiO2, AgI) or higher-melting homologous organic compounds like soya oil esters or specific fatty alcohols[2][3].

Mechanism Liquid Liquid PGDL (Cooled below Tm) Barrier High Thermodynamic Barrier (Supercooled State) Liquid->Barrier No Additive Nucleator Heterogeneous Nucleator (Lowers Activation Energy) Liquid->Nucleator With Agent Crystal Crystal Growth (Latent Heat Release) Barrier->Crystal Extreme Temp Drop Nucleator->Crystal

Caption: Thermodynamic pathways of PGDL crystallization with and without nucleators.

Part 2: Troubleshooting Guide & Experimental Methodologies
Issue A: High Supercooling Degree (>5°C) in PGDL Formulations

Symptom: Differential Scanning Calorimetry (DSC) shows the crystallization peak (


) is more than 5°C lower than the melting peak (

). Root Cause: Lack of nucleation sites or the destruction of heterogeneous nuclei during the heating cycle.

Solution: Doping with Nanoparticle or Organic Nucleating Agents To effectively reduce supercooling, you must disperse a nucleating agent that remains solid above the


 of PGDL.

Quantitative Impact of Nucleating Agents on Ester PCMs:

Nucleating Agent Concentration (wt%) Original Supercooling (°C) Reduced Supercooling (°C) Latent Heat Retention
None (Pure PGDL) 0.0% 6.5 - 8.0 N/A 100%
TiO2 Nanoparticles 0.5% 7.5 1.2 - 1.8 ~95%
Soya Oil Ester 1.0% 7.0 < 1.0 ~98%
AgI Powder 0.1% 8.0 2.0 ~99%

(Data synthesized from ester and water-based PCM nucleation studies[3][4])

Self-Validating Protocol: Formulation of Nano-Enhanced PGDL This step-by-step methodology ensures uniform dispersion, preventing agglomeration which would otherwise render the nucleating agent ineffective.

  • Preparation & Melting: Heat pure Propylene Glycol Dilaurate to 20°C above its melting point to erase any thermal history and ensure a completely isotropic liquid state.

  • Additive Integration: Gradually add 0.5 wt% of the selected nucleator (e.g., functionalized TiO2 or a high-melting soya oil ester) under continuous magnetic stirring at 500 RPM for 15 minutes.

  • Ultrasonic Dispersion (Critical Step): Transfer the mixture to a probe sonicator (20 kHz, 50W) for 30 minutes.

    • Causality: Ultrasonication breaks down nanoparticle agglomerates via acoustic cavitation, maximizing the available surface area for heterogeneous nucleation[1].

  • Thermal Cycling Validation: Subject the composite PCM to 50 accelerated melt-freeze cycles in a controlled environmental chamber.

  • Validation Check: Analyze the sample via DSC. If the supercooling degree (

    
    ) remains < 2°C and no phase separation is visible upon centrifugation, the protocol is successful. If phase separation occurs, a lipophilic surfactant must be introduced to stabilize the dispersion[2].
    

G A 1. Melt PGDL (> Melting Point) B 2. Add Nucleator (e.g., TiO2 / Soya Ester) A->B C 3. Ultrasonication (Dispersion & Cavitation) B->C D 4. Thermal Cycling (50 Melt-Freeze Cycles) C->D E 5. DSC Validation (Check ΔT < 2°C) D->E

Caption: Workflow for formulating and validating nucleated glycol dilaurate PCMs.

Issue B: PCM Leakage and Phase Separation Over Time

Symptom: After multiple thermal cycles, the nucleating agents settle at the bottom, and liquid PGDL leaks from its primary packaging. Root Cause: Density mismatch between the ester and the nucleator, combined with a lack of shape stabilization.

Solution: Microencapsulation Causality: Encapsulating PGDL within a polymer shell (e.g., melamine-formaldehyde) physically restricts the PCM to microscopic domains. This not only prevents leakage but also artificially limits the volume of the liquid phase. The inner surface of the polymer wall acts as a massive, continuous heterogeneous nucleation site, drastically reducing supercooling without the need for suspended nanoparticles[1].

Issue C: Regulatory Restrictions on Chemical Additives

Symptom: Your specific drug transport protocol strictly prohibits the addition of foreign nanoparticles or chemicals to the PCM due to leaching concerns. Root Cause: Strict FDA/EMA compliance requirements for primary and secondary packaging materials.

Solution: Active Nucleation Triggering via Mechanical Agitation Causality: If chemical additives are prohibited, utilize active nucleation methods. Applying localized ultrasonic pulses or mechanical agitation to the PCM container just as it reaches


 induces cavitation bubbles. The collapse of these bubbles generates immense localized pressures (thousands of atmospheres) and temperature fluctuations, instantly overcoming the thermodynamic barrier and triggering nucleation without altering the chemical purity of the PGDL[1][5].
References
  • A Review of Phase Change M
  • Nucleation and Supercooling Mitigation in Fatty Alcohol Phase Change Material Emulsions for He
  • Nucleation triggering methods in supercooled phase change materials (PCM), a review.
  • The Role of Soya Oil Ester in Water-Based PCM for Low Temperature Cool Energy Storage.
  • Characterization and experimental investigation of phase change materials for chilled food refrigerated cabinet applications.

Sources

Troubleshooting

Technical Support Center: Resolving Crystallization in Glycol Dilaurate Binary Mixtures

Welcome to the application support center for troubleshooting crystallization in lipid-based drug delivery systems (LBDDS). This guide is engineered for researchers, scientists, and drug development professionals dealing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the application support center for troubleshooting crystallization in lipid-based drug delivery systems (LBDDS). This guide is engineered for researchers, scientists, and drug development professionals dealing with stability challenges in binary mixtures containing glycol dilaurates (such as Propylene Glycol Dilaurate or Ethylene Glycol Dilaurate).

Part 1: Mechanistic Understanding of Glycol Dilaurate Crystallization (FAQs)

Q1: Why does my propylene glycol dilaurate (PGDL) and active pharmaceutical ingredient (API) binary mixture spontaneously crystallize after weeks of stable storage? A: This is a classic manifestation of delayed polymorphic transition and thermodynamic supersaturation. Glycol dilaurates are complex diesters that act as water-insoluble surfactants and penetration enhancers BenchChem[1]. Initially, rapid cooling during formulation traps the lipid in an unstable, lower-melting


-polymorphic form. Over time, thermodynamic forces drive the system to rearrange into the highly ordered, stable 

-form, which possesses a higher melting point and a significantly lower solvent capacity for the API IntechOpen[2]. This reduction in solvent capacity forces the API out of solution, initiating primary nucleation and subsequent crystal growth.

Q2: How does the addition of a secondary excipient (cosolvent or surfactant) prevent this crystallization? A: Secondary excipients disrupt the uniform acyl-acyl interactions between glycol dilaurate molecules. By introducing a molecule with a different chain length or head-group polarity, you create steric hindrance within the lipid crystal lattice IntechOpen[2]. This structural dissimilarity delays nucleation and inhibits crystal growth, effectively locking the mixture in a stable amorphous or liquid state.

Q3: Is the crystallization always caused by the API? A: No. Because fats are complex mixtures of triacylglycerols and diesters, at a given temperature, different polymorphic forms and liquid oil can coexist IntechOpen[2]. The precipitate might be the glycol dilaurate itself solidifying if the storage temperature drops below the crystallization onset temperature of its highest-melting fraction.

CrystallizationMechanism Supersat Supersaturation (Thermodynamic Drive) Nucleation Primary Nucleation (Acyl-Acyl Interactions) Supersat->Nucleation Growth Crystal Growth (Lattice Formation) Nucleation->Growth Polymorph Polymorphic Transition (α to β' to β form) Growth->Polymorph

Mechanistic pathway of lipid crystallization and polymorphic transition.

Part 2: Troubleshooting Guide for Formulation Stability

When visual cloudiness or precipitation occurs in your binary mixture, systematic isolation of the root cause is required. Use the logic tree and quantitative parameter table below to guide your adjustments.

Troubleshooting Start Observe Crystallization in Binary Mixture CheckTemp Is storage temp below lipid melting point? Start->CheckTemp HeatCycle Conduct Thermal Cycling (DSC Analysis) CheckTemp->HeatCycle Yes CheckRatio Analyze API-Lipid Ratio (Supersaturation?) CheckTemp->CheckRatio No AdjustRatio Optimize Binary Ratio or Add Co-surfactant CheckRatio->AdjustRatio High API Load CheckPoly Check Polymorphic Transition (XRD) CheckRatio->CheckPoly Normal Load ModifyCooling Adjust Cooling Rate During Formulation CheckPoly->ModifyCooling Unstable Polymorph

Troubleshooting logic for resolving crystallization in glycol dilaurate mixtures.

Quantitative Troubleshooting Parameters
ParameterTypical Range / ValueCrystallization Risk IndicatorCorrective Action
API Loading 5% - 15% w/w> 15% (Supersaturation risk)Add polar cosolvent or reduce API load.
Storage Temperature 15°C - 25°C< 10°C (Lipid solidification)Maintain storage strictly above lipid melting point.
Cooling Rate 2°C - 10°C / min< 1°C / min (Promotes

-crystals)
Implement flash-cooling to trap amorphous state.
Water Content < 0.5% w/w> 1.0% (Induces phase separation)Utilize molecular sieves during storage.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must confirm the success of the internal validation step before trusting the final data.

Protocol 1: Phase Diagram Construction and Solubility Screening

Causality: Mapping the phase boundary is critical to define the exact concentration and temperature at which the binary mixture transitions from a single isotropic liquid phase to an unstable two-phase (solid-liquid) system Pharma Excipients[3].

  • Preparation: Weigh precise binary ratios of API and glycol dilaurate (e.g., 90:10, 80:20, 70:30) into sealed glass vials.

  • Thermal Mixing: Heat the vials to 10°C above the melting point of the API or lipid (whichever is higher) under continuous magnetic stirring until visually clear.

  • Equilibration: Transfer the vials to a controlled-temperature incubator set to the target storage temperature (e.g., 25°C) for 48 hours.

  • Self-Validation (Microscopic Check): Inspect vials against a dark background. A visually clear vial is insufficient to rule out nucleation. To validate that no micro-crystals are present (which act as seeds for future precipitation), analyze a 10 µL aliquot under Polarized Light Microscopy (PLM). Validation Condition: The absolute absence of birefringence confirms a true, stable isotropic mixture. If birefringence is observed, the mixture is thermodynamically unstable.

Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Causality: DSC quantifies the exact crystallization temperature, glass transition temperature, and polymorphic melting points of the lipid excipient, allowing you to set safe manufacturing and storage parameters Gattefosse.

  • Calibration (Self-Validation): Run a high-purity Indium standard before testing your lipids. Validation Condition: The melting onset must be exactly 156.6°C ± 0.2°C. If it fails, recalibrate the instrument cell to ensure data integrity; otherwise, your lipid melting points will be inaccurate.

  • Sample Loading: Accurately weigh 3-5 mg of the binary mixture into an aluminum pan and hermetically seal it.

  • Thermal Cycling:

    • Heating Phase 1: Heat from 0°C to 80°C at 10°C/min (erases thermal history).

    • Cooling Phase: Cool from 80°C to -20°C at 5°C/min (records the crystallization exotherm).

    • Heating Phase 2: Re-heat to 80°C at 5°C/min (records the melting endotherm of the specific polymorph formed).

  • Analysis: Identify the crystallization onset temperature from the cooling phase. Your formulation storage temperature must be maintained at least 5°C above this onset to prevent lipid solidification.

References

  • BenchChem Technical Support Team.
  • Gattefosse. "LIPID ExCIPIENTS: CARVING OUT A NICHE IN PHARMACEUTICAL DRUG DELIVERY.
  • IntechOpen. "Advances in Lipids Crystallization Technology." IntechOpen. Verify Source
  • CordenPharma. "Crystallization – A Crucial Process Step for Complex Lipids and APIs." CordenPharma. Verify Source
  • Pharma Excipients. "The importance of lipid screening in the development of lipid-based formulations." Pharma Excipients. Verify Source

Sources

Optimization

Technical Support Center: Rheological Stabilization of Glycol Dilaurate Lubricants

Welcome to the Advanced Formulation Support Center. As drug development professionals and formulation scientists, you understand that lipidic and polymeric excipients are rarely passive ingredients.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As drug development professionals and formulation scientists, you understand that lipidic and polymeric excipients are rarely passive ingredients. Glycol dilaurates—including Polyethylene Glycol (PEG) Dilaurate and Propylene Glycol Dilaurate (PGDL)—are highly functional esters used as lubricants, emollients, and permeation enhancers [2]. However, their complex molecular architecture makes them highly susceptible to rheological instability.

This guide is designed to help you diagnose, troubleshoot, and permanently resolve viscosity variations in your glycol dilaurate formulations by addressing the fundamental thermodynamics and fluid dynamics at play.

Part 1: Mechanistic Understanding of Viscosity Variations

Before altering your formulation, you must understand the causality behind the physical changes. Glycol dilaurates are amphiphilic molecules that can form complex internal structures (like liquid crystals or micelles) depending on thermal energy and mechanical shear.

MechanisticPathway A Thermal/Shear Stress Applied to Glycol Dilaurate B Disruption of Intermolecular Hydrogen Bonding A->B C Liquid Crystal Phase Disintegration B->C Heating D Polymorphic Transition (Crystallization) B->D Cooling E Viscosity Overshoot (Transient Spike) C->E F Permanent Rheological Degradation D->F

Mechanistic pathway of thermal and shear-induced viscosity variations in glycol dilaurates.

Frequently Asked Questions

Q: Why does the viscosity of my PEG dilaurate formulation suddenly spike when heated, instead of thinning out? A: This is a classic thermodynamic phenomenon. While Newtonian fluids thin uniformly with heat, emulsion systems containing PEG dilaurates (especially PEG 400 and PEG 600 dilaurate) can exhibit abrupt viscosity "overshoots" around 70°C–75°C. This occurs because the thermal energy causes the internal liquid crystal structures of the emulsion to disintegrate, temporarily increasing the hydrodynamic volume of the dispersed phase before it completely melts into an isotropic liquid [1].

Q: We use Propylene Glycol Dilaurate (PGDL) from two different suppliers, and the baseline viscosity is entirely different. Why? A: The issue lies in the esterification equilibrium. Commercial PGDL is rarely 100% pure diester; it contains varying ratios of monoesters and diesters. Diesters inherently possess higher viscosity due to increased molecular weight and enhanced hydrophobic entanglement [1]. If Supplier A provides a 70% diester blend and Supplier B provides a 90% diester blend, their rheological profiles will not match. You must standardize the monoester-to-diester ratio in your raw material specifications [3].

Q: Does the chain length of the PEG backbone affect shear sensitivity? A: Yes. Longer PEG chains (e.g., PEG 6000 dilaurate) create extensive hydrogen-bonded networks with water. Under high shear (like rotor-stator homogenization), these long polymer chains align with the flow, causing severe shear-thinning. If the shear rate exceeds the polymer's relaxation time, the chains can physically degrade, leading to an irreversible loss of viscosity.

Part 2: Quantitative Impact of Formulation Variables

To systematically troubleshoot, compare your current process parameters against the critical thresholds outlined below.

VariableRheological ImpactMechanistic CauseCritical Threshold / Action
Temperature Decreases baseline viscosity; causes transient spikes.Disintegration of internal liquid crystals [1].Avoid prolonged processing at 70°C–75°C.
Mono/Diester Ratio Higher diester % = Higher viscosity.Increased hydrophobic chain entanglement.Specify >85% diester purity in CoA.
Shear Rate (RPM) Induces shear-thinning; potential permanent degradation.Polymer chain alignment and mechanical scission.Limit high-shear mixing to <3000 RPM for <5 mins.
Moisture Content Increases viscosity in non-aqueous systems.Hydration of the PEG/PG backbone forming gels.Keep moisture <0.5% for anhydrous lubricants.

Part 3: Troubleshooting Guides & Self-Validating Protocols

If you are experiencing batch-to-batch inconsistency or scale-up failures, utilize the following decision matrix and execute the corresponding self-validating protocols.

TroubleshootingTree Start Identify Viscosity Variation in Formulation Q1 Is variation Batch-to-Batch? Start->Q1 Q2 Does it occur during Scale-Up? Start->Q2 A1 Check Mono/Diester Ratio & Lauric Acid Purity Q1->A1 Yes A2 Standardize Shear Rate & Cooling Gradients Q2->A2 Yes Action1 Execute Protocol A: Rheological Profiling A1->Action1 Action2 Execute Protocol B: Shear Standardization A2->Action2

Decision matrix for diagnosing and resolving glycol dilaurate viscosity fluctuations.

Protocol A: Rheological Profiling & Phase Transition Mapping

Purpose: To determine if raw material variations (mono/diester ratios) are causing thermal instability. Causality: By mapping the viscosity across a temperature gradient, we can identify the exact temperature at which liquid crystals disintegrate, allowing us to adjust manufacturing temperatures to avoid this phase transition.

  • Sample Preparation: Equilibrate 50 mL of the glycol dilaurate formulation at 25°C for 24 hours to ensure complete relaxation of polymer chains.

  • Temperature Sweep: Using a rotational rheometer (cone and plate geometry), apply a constant shear rate of 10 s⁻¹. Ramp the temperature from 25°C to 85°C at a rate of 2°C/min.

  • Cooling Sweep: Immediately ramp the temperature back down from 85°C to 25°C at the same rate.

  • Self-Validation Checkpoint: Overlay the heating and cooling curves.

    • Validation: If the hysteresis loop closes perfectly (the start and end viscosities match), the system is thermally stable. If the end viscosity is >10% lower than the start, irreversible thermal degradation or polymorphic shift has occurred. You must lower your processing temperature.

Protocol B: Shear-Standardized Emulsification

Purpose: To prevent shear-induced mechanical degradation of the glycol dilaurate backbone during scale-up. Causality: High-shear mixers create localized hot spots and physically break the ester linkages or polymer backbones. Standardizing the shear ensures the droplet size decreases without destroying the excipient.

  • Pre-melting: Heat the lipid phase (containing the glycol dilaurate) to 5°C above its melting point (typically around 40-45°C depending on the PEG chain length).

    • Validation: Visual clarity confirms a complete isotropic liquid phase. No cloudiness should remain.

  • Controlled Emulsification: Introduce the aqueous phase. Utilize an in-line homogenizer at 2500 RPM for exactly 3 minutes. Do not exceed this duration.

  • Quench Cooling: Immediately transfer the formulation to a jacketed cooling vessel set to 20°C with low-shear anchor agitation (50 RPM).

  • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the cooled batch.

    • Validation: A Polydispersity Index (PDI) of < 0.2 confirms uniform droplet size. Measure the viscosity; if it matches the bench-scale prototype, the shear rate was successfully standardized without degrading the dilaurate.

References

  • Chen, T., Liu, Y., & Zhu, Q. (2011). The Viscosity Measurement of Polyethylene Glycol Dilaurate. Advanced Materials Research, 332-334, 1979-1982. Scientific.net. Available at:[Link]

  • ABITEC Corporation. (n.d.). Solvents & Solubilizers - Excipients - Pharmaceuticals & Nutraceuticals. Knowde. Available at:[Link]

Reference Data & Comparative Studies

Validation

FTIR spectral analysis and peak assignment of glycol dilaurate

Spectroscopic Benchmarking of Ethylene Glycol Dilaurate: FTIR Peak Assignment and Purity Validation Introduction Ethylene glycol dilaurate (EGDL) is a critical diester utilized as a non-ionic surfactant, emollient, and s...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Benchmarking of Ethylene Glycol Dilaurate: FTIR Peak Assignment and Purity Validation

Introduction Ethylene glycol dilaurate (EGDL) is a critical diester utilized as a non-ionic surfactant, emollient, and structural lipid in advanced drug delivery systems, including lipid nanoparticles (LNPs)[1]. Unlike its monoester counterpart, ethylene glycol monolaurate (EGML), EGDL lacks a free hydroxyl group, fundamentally altering its hydrophile-lipophile balance (HLB) and chemical reactivity[2]. For formulation scientists and drug development professionals, ensuring the absolute purity of EGDL—specifically the absence of unreacted lauric acid or monoester impurities—is paramount to preventing unintended active pharmaceutical ingredient (API) degradation via transesterification.

Fourier-Transform Infrared (FTIR) spectroscopy, particularly utilizing Attenuated Total Reflectance (ATR), serves as the gold standard for elucidating these structural nuances[3]. This guide provides an objective, data-driven comparison of EGDL against alternative lipid excipients, detailing the causality behind spectral shifts and establishing a self-validating analytical protocol.

To effectively benchmark EGDL, we must understand the quantum mechanical and intermolecular forces driving its infrared absorption. The transition from a free fatty acid to a monoester, and finally to a diester, creates a predictable cascade of spectral shifts:

  • The Carbonyl (C=O) Migration: In free lauric acid, molecules form stable dimers through intermolecular hydrogen bonding. This electron delocalization weakens the C=O bond, lowering its stretching frequency to approximately 1700 cm⁻¹. Upon esterification to EGDL, this hydrogen bonding is eliminated. The localized electron-withdrawing effect of the glycol backbone strengthens the C=O bond, shifting the peak sharply to ~1742 cm⁻¹[4].

  • The Hydroxyl (O-H) Eradication: EGML (the monoester) retains a terminal hydroxyl group, which engages in random hydrogen bonding, producing a broad, characteristic absorption band between 3300–3400 cm⁻¹[2]. Because EGDL is fully esterified, this region must be entirely flat. The presence of any peak here is a direct quantitative marker of incomplete esterification or moisture ingress[3].

  • Aliphatic Chain Packing: The long hydrocarbon tails of the lauryl groups (C12) dominate the high-frequency region with asymmetric and symmetric CH₂ stretches at 2920 cm⁻¹ and 2850 cm⁻¹, respectively. The in-phase rocking of these methylene groups produces a distinct peak at 720 cm⁻¹, confirming the presence of ≥4 consecutive -CH₂- units.

Objective Comparison: EGDL vs. Alternative Excipients

The following table synthesizes the quantitative FTIR peak assignments, providing a comparative baseline for identifying EGDL against common synthetic precursors and monoester alternatives.

Functional Group / VibrationEthylene Glycol Dilaurate (EGDL)Ethylene Glycol Monolaurate (EGML)Lauric Acid (Free Acid)Structural Causality & Significance
O-H Stretch Absent ~3300 - 3400 cm⁻¹ (Broad)~2500 - 3300 cm⁻¹ (Very Broad)EGDL is fully esterified. Presence of O-H in EGDL indicates EGML impurity or moisture.
C=O Stretch (Carbonyl) ~1742 cm⁻¹ (Sharp) ~1735 - 1740 cm⁻¹~1700 cm⁻¹H-bonding in free acid lowers frequency. Complete esterification shifts the peak higher.
C-H Stretch (Asym/Sym) 2956, 2920, 2850 cm⁻¹2920, 2850 cm⁻¹2920, 2850 cm⁻¹Confirms the presence of the long aliphatic lauryl chains across all three molecules.
C-O-C Ester Stretch ~1196 - 1231 cm⁻¹ ~1170 cm⁻¹AbsentConfirms the ester linkage. Stronger and more complex in diesters due to coupled modes.
CH₂ Rocking ~720 cm⁻¹~720 cm⁻¹~720 cm⁻¹Validates the presence of ≥4 consecutive methylene groups in the lipid tail.

Self-Validating ATR-FTIR Experimental Protocol

To ensure high-fidelity spectral data, the following protocol employs a self-validating methodology. Every step includes a causality-driven validation check to eliminate artifacts.

Phase 1: System Preparation and Background Validation

  • Crystal Cleaning: Wipe the Diamond or ZnSe ATR crystal with a lint-free wipe soaked in HPLC-grade Isopropyl Alcohol (IPA), followed by Hexane.

    • Causality: IPA removes polar contaminants (moisture), while Hexane dissolves residual non-polar lipids from previous runs.

  • Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against ambient air.

  • Validation Check: Inspect the background spectrum. The baseline must be flat, with no peaks exceeding 0.001 absorbance units in the 3000-2800 cm⁻¹ or 1750 cm⁻¹ regions. If peaks are present, repeat Step 1.

Phase 2: Sample Application and Spectral Acquisition 4. Sample Loading: Apply 1-2 drops of neat EGDL (melted slightly if solid at room temperature) directly onto the ATR crystal. Ensure complete coverage of the active sensor area without trapping air bubbles.

  • Causality: Air bubbles reduce the contact area with the evanescent wave, leading to poor signal-to-noise ratios.
  • Scanning: Acquire the sample spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ over the 4000–600 cm⁻¹ range[3].
  • Causality: 64 scans provide an optimal balance, reducing random detector noise by a factor of 8 (√64) while preventing sample degradation from prolonged infrared exposure.

Phase 3: Data Processing and Integrity Verification 6. Atmospheric Suppression: Apply an atmospheric compensation algorithm to remove trace CO₂ (~2350 cm⁻¹) and water vapor artifacts. 7. Baseline Correction: Apply a multipoint baseline correction to account for any scattering effects. 8. Validation Check: Analyze the 3300 cm⁻¹ region. If a broad peak is detected, the sample fails the diester purity criteria, indicating EGML contamination or hydrolysis[2].

Analytical Decision Workflow

The logical progression for validating EGDL purity based on spectral markers is visualized below.

FTIR_Logic N1 ATR-FTIR Background Validation N2 Sample Application (Neat EGDL) N1->N2 N3 Spectral Acquisition (64 scans, 4 cm⁻¹) N2->N3 N4 O-H Stretch Analysis (3200-3400 cm⁻¹) N3->N4 N5 Flag: EGML or Water Impurity N4->N5 Peak > 5% T N6 C=O Stretch Analysis (~1742 cm⁻¹) N4->N6 Baseline N7 Confirm Diester Linkage N6->N7 Sharp Peak

ATR-FTIR workflow for validating ethylene glycol dilaurate purity and ester linkage confirmation.

References

  • Royal Society of Chemistry. "Effective Management of Polyethers through Depolymerization to Symmetric and Unsymmetric Glycol Diesters Using Proton-exchanged Montmorillonite Catalyst". 4

  • PubChem - National Institutes of Health (NIH). "Glycol Dilaurate | C26H50O4 | CID 69348". 1

  • Benchchem. "2-Hydroxyethyl laurate | 4219-48-1". 2

  • ResearchGate. "Determination of degree of ethoxylation of fatty alcohol ethoxylates by FTIR/ATR spectroscopy and multivalibrate calibration". 3

Sources

Comparative

Comparative analysis of glycol dilaurate and glycol distearate properties

As a Senior Application Scientist specializing in lipid-based drug delivery and advanced formulation architectures, I frequently observe development teams selecting solid lipid matrices based on historical precedent rath...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipid-based drug delivery and advanced formulation architectures, I frequently observe development teams selecting solid lipid matrices based on historical precedent rather than thermodynamic rationale. When engineering Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), the choice between Ethylene Glycol Dilaurate (EGDL) and Ethylene Glycol Distearate (EGDS) is not merely a matter of carbon chain length. It is a fundamental thermodynamic decision that dictates crystal packing, drug expulsion rates, and emulsion stability.

This guide provides an objective, mechanistic comparison of these two diesters, mapping their physicochemical properties to their functional performance in advanced formulations.

Molecular Causality: Chain Length and Crystal Lattice Thermodynamics

Both EGDL and EGDS are diesters of ethylene glycol, but they diverge critically in their fatty acid chain lengths—lauric acid (C12) versus stearic acid (C18). This structural variance directly governs their crystallization kinetics:

  • Glycol Distearate (EGDS): Featuring long, saturated C18 chains, EGDS facilitates strong intermolecular van der Waals forces. This results in a high melting point and a highly ordered, dense ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -crystal lattice[1]. While this provides exceptional physical stability and thermal resistance, the "perfect" crystal lattice tends to expel encapsulated drug molecules during long-term storage as the lipid transitions from the metastable 
    
    
    
    -form to the stable
    
    
    -form.
  • Glycol Dilaurate (EGDL): With its shorter C12 chains, EGDL has a significantly lower molecular weight and melting point[2]. The shorter chains create a less rigid crystalline network. This "imperfect" lattice provides more spatial voids, which mechanistically translates to higher initial encapsulation efficiencies for bulky lipophilic Active Pharmaceutical Ingredients (APIs), albeit at the cost of lower thermal stability[3].

Physicochemical Properties Comparison

To establish a baseline for formulation parameters, the quantitative properties of both excipients are summarized below.

Table 1: Fundamental physicochemical properties dictating formulation behavior.

PropertyGlycol Dilaurate (EGDL)Glycol Distearate (EGDS)
IUPAC Name 2-dodecanoyloxyethyl dodecanoate2-octadecanoyloxyethyl octadecanoate
Molecular Formula C₂₆H₅₀O₄C₃₈H₇₄O₄
Molecular Weight 426.7 g/mol 595.0 g/mol
Fatty Acid Chain C12 (Lauric Acid)C18 (Stearic Acid)
Melting Point (Tₘ) ~40 - 50 °C65 - 73 °C
Lipophilicity (XLogP3) 10.316.8
Primary Functionality Emollient, SLN matrix, Viscosity controllerOpacifier, Pearlizing agent, SLN matrix

Experimental Methodology: Self-Validating Hot High-Pressure Homogenization

To objectively compare the performance of EGDL and EGDS, we utilize a Hot High-Pressure Homogenization (HPH) workflow. A robust protocol must be a self-validating system; therefore, each critical step below contains an in-process analytical check to ensure the causality of the physical transformations.

SLN_Workflow Lipid Lipid Phase (EGDL or EGDS + API) Heat to Tm + 10°C PreEmulsion Pre-emulsion (High-shear mixing) Lipid->PreEmulsion Aqueous Aqueous Phase (Water + Surfactant) Heat to Tm + 10°C Aqueous->PreEmulsion HPH Hot High-Pressure Homogenization (HPH) PreEmulsion->HPH Droplet size reduction Cooling Controlled Cooling (Lipid Crystallization) HPH->Cooling Nanoemulsion SLN Solid Lipid Nanoparticles (SLN Dispersion) Cooling->SLN Solidification

Workflow for Solid Lipid Nanoparticle (SLN) preparation via Hot High-Pressure Homogenization.

Step-by-Step Protocol:
  • Lipid Phase Preparation: Weigh 5% w/w of the selected lipid (EGDL or EGDS) and 0.5% w/w of a lipophilic model API. Heat the mixture to exactly 10 °C above the lipid's specific melting point (i.e., ~85 °C for EGDS, ~60 °C for EGDL).

    • Causality: Heating 10 °C above the Tₘ ensures the complete destruction of all lipid crystal memory, preventing premature nucleation during emulsification.

  • Aqueous Phase Preparation: Dissolve 1.5% w/w of a primary surfactant (e.g., Poloxamer 188) in ultra-pure water. Heat to the identical temperature of the lipid phase.

    • Causality: Isothermal mixing prevents localized sub-cooling at the lipid-water interface, which would otherwise cause instantaneous lipid precipitation and block the homogenizer gap.

  • Pre-emulsification: Inject the aqueous phase into the lipid phase under high-shear homogenization (10,000 RPM for 2 min).

    • Self-Validation Check: Inspect the pre-emulsion via optical microscopy on a heated stage. The absolute absence of birefringent crystals under cross-polarized light validates that the lipid remains entirely in the supercooled liquid state.

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 cycles, maintaining the system temperature via a heat exchanger.

  • Controlled Crystallization: Cool the resulting nanoemulsion at a controlled rate of 2 °C/min down to 25 °C.

    • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) immediately post-cooling. A depressed melting point relative to the bulk lipid confirms successful nanoparticle formation (driven by the Gibbs-Thomson effect) and validates that the lipid has crystallized into the desired, drug-accommodating

      
      -polymorph.
      

Comparative Performance Data in SLN Systems

When subjected to the workflow above, EGDL and EGDS exhibit distinct behavioral profiles. The data below summarizes expected outcomes for a standard lipophilic API formulation.

Table 2: Empirical performance metrics of EGDL vs. EGDS in SLN formulations.

ParameterEGDL-based SLNsEGDS-based SLNsMechanistic Driver / Causality
Processing Temp 60 °C85 °CDictated by the lipid's melting point (Tₘ + 10°C) to ensure liquid state.
Particle Size (Z-ave) 120 - 150 nm180 - 220 nmThe higher viscosity of the EGDS lipid melt resists shear forces during HPH, resulting in slightly larger droplets.
Encapsulation Efficiency High (~85%)Moderate (~70%)EGDS forms highly ordered

-crystals, which physically expel bulky drug molecules during solidification.
Long-term Stability ModerateExcellentThe high Tₘ of EGDS prevents polymorphic transitions and particle aggregation at room temperature.

Selection Matrix

  • Choose Glycol Distearate (EGDS) when formulating products that require high thermal stability, long shelf-life, or when the API is highly potent and only required in low concentrations (where expulsion is less of a risk). Its superior opacifying properties also make it the gold standard for topical creams and pearlescent washes[4].

  • Choose Glycol Dilaurate (EGDL) when maximizing the drug payload is the primary objective. Its shorter chain length provides the necessary spatial voids within the crystal lattice to entrap bulky lipophilic molecules that would otherwise be rejected by EGDS[3][5].

References

  • Glycol Distearate | C38H74O4 | CID 61174. Source: PubChem - National Institutes of Health (NIH). URL: [Link]

  • Glycol Dilaurate | C26H50O4 | CID 69348. Source: PubChem - National Institutes of Health (NIH). URL:[Link]

  • Ethylene Glycol Distearate - Applications and Properties. Source: Ataman Chemicals. URL:[Link]

  • Coated particles and compositions comprising same (WO2014195872A1). Source: Google Patents / WIPO.

Sources

Validation

TGA analysis for decomposition temperature of glycol dilaurate

Advanced Thermal Characterization: TGA Analysis of Glycol Dilaurate vs. Alternative Lipid Excipients Introduction In pharmaceutical formulations and cosmetic engineering, lipid-based excipients like Propylene Glycol Dila...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Thermal Characterization: TGA Analysis of Glycol Dilaurate vs. Alternative Lipid Excipients

Introduction In pharmaceutical formulations and cosmetic engineering, lipid-based excipients like Propylene Glycol Dilaurate (PGDL) and Ethylene Glycol Dilaurate serve as critical penetration enhancers, emulsifiers, and structural matrices. However, modern manufacturing techniques—such as hot-melt extrusion (HME) and thermal sterilization—subject these excipients to significant thermal stress.

As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental misunderstanding of thermal boundaries. Relying solely on melting points is insufficient; understanding the exact decomposition temperature (


) via Thermogravimetric Analysis (TGA) is non-negotiable for preventing degradation-induced toxicity and loss of functional efficacy. This guide provides an objective, data-driven comparison of the thermal stability of Glycol Dilaurate against widely used alternatives: Ethylene Glycol Distearate (EGDS) and Polyethylene Glycol (PEG) 200 Dilaurate.

The Causality of Thermal Analysis in Lipid Excipients When designing a thermal analysis protocol, every parameter must be chosen with deliberate scientific intent to isolate the variables of interest.

  • Atmosphere Selection : We utilize a high-purity Nitrogen (

    
    ) purge. Testing in ambient air introduces oxidative degradation, which conflates thermal stability with oxidative stability. Nitrogen isolates pure thermal decomposition (pyrolysis), allowing us to measure the exact point of covalent bond cleavage.
    
  • Heating Rate : A standard 10 °C/min rate is chosen. Faster rates induce thermal lag between the furnace and the sample core, artificially inflating the apparent onset temperature (

    
    ). Slower rates broaden the derivative thermogravimetry (DTG) peaks, reducing the resolution needed to separate overlapping degradation events.
    

Comparative Thermal Performance The thermal decomposition profile of Glycol Dilaurate is primarily governed by the cleavage of its ester bonds and the subsequent volatilization of lauric acid derivatives, which typically occurs in the 150–250 °C range 1.

In contrast, longer-chain fatty acid esters like Ethylene Glycol Distearate (EGDS) exhibit higher thermal endurance due to increased molecular weight and stronger intermolecular van der Waals forces 2. PEG-based dilaurates, often found in self-emulsifying drug delivery systems (SEDDS) 3, present intermediate stability dictated by the polyether chain's susceptibility to chain scission prior to complete ester breakdown.

Table 1: Comparative TGA Decomposition Data of Lipid Excipients

ExcipientChemical Nature

(°C)

(DTG Max, °C)
Primary Degradation Mechanism
Propylene Glycol Dilaurate C12 Diester (Short-chain glycol)~210.0~245.5Ester bond cleavage, lauric acid volatilization
Ethylene Glycol Distearate C18 Diester (Short-chain glycol)~255.0~310.0High-temp ester cleavage, stearic acid pyrolysis
PEG 200 Dilaurate C12 Diester (Polyether backbone)~225.0~270.0Polyether chain scission and ester cleavage

*Values are representative averages derived from standardized


-atmosphere TGA at 10 °C/min.

Self-Validating Experimental Protocol for TGA To ensure absolute trustworthiness, the following protocol incorporates a self-validating calibration matrix. You cannot trust sample data if the instrument's baseline is drifting or if the microbalance is uncalibrated.

Phase 1: Instrument Calibration & Baseline Validation

  • Buoyancy Correction (Blank Run) : Load an empty, pre-fired alumina (

    
    ) crucible. Run the standard heating profile (25 °C to 500 °C at 10 °C/min) under 50 mL/min 
    
    
    
    . Save this baseline to automatically subtract apparent mass gains caused by the decreasing density of the purge gas at high temperatures.
  • Verification Standard : Run 5.0 mg of Calcium Oxalate Monohydrate (

    
    ). Validate the three distinct mass loss steps (water at ~150 °C, CO at ~500 °C, 
    
    
    
    at ~750 °C). Causality: If the mass loss percentages deviate by >0.5% from theoretical stoichiometric values, the microbalance is compromised and must be recalibrated before testing unknown lipid excipients.

Phase 2: Sample Analysis

  • Sample Loading : Accurately weigh 3.0 to 5.0 mg of Glycol Dilaurate into the tared alumina crucible. Causality: Keeping the mass small and uniform prevents thermal gradients within the sample itself, ensuring sharp DTG peaks and preventing sensor contamination from excessive volatilization.

  • Isothermal Equilibration : Hold the sample at 25 °C for 5 minutes under a 50 mL/min

    
     purge. This ensures complete removal of residual oxygen from the furnace chamber, preventing premature oxidative degradation.
    
  • Dynamic Heating : Heat the sample from 25 °C to 500 °C at a strictly controlled rate of 10 °C/min.

  • Data Processing : Plot Mass (%) vs. Temperature (°C). Generate the first derivative curve (DTG, %/°C) to accurately pinpoint

    
     (extrapolated onset temperature) and 
    
    
    
    (temperature of maximum degradation rate).

Workflow Visualization

TGA_Workflow N1 Sample Preparation (3-5 mg Glycol Dilaurate) N2 Purge & Equilibration (N2 gas, 50 mL/min, 25°C) N1->N2 Load into Alumina Crucible N3 Dynamic Heating (10°C/min to 500°C) N2->N3 Isothermal 5 min N4 Data Acquisition (Mass loss vs. Temp) N3->N4 Continuous Recording N5 Thermogram Analysis (Tonset & Tpeak) N4->N5 1st Derivative (DTG)

Caption: TGA workflow for determining thermal decomposition of lipid excipients.

Conclusion When formulating with Glycol Dilaurate, researchers must recognize its thermal ceiling. While it offers excellent penetration enhancement and emulsification, its


 of ~210 °C dictates that high-shear or high-heat processing (like HME) must be strictly controlled below 180 °C to maintain a safety margin. For applications requiring extreme thermal endurance, swapping to a longer-chain ester like EGDS is a scientifically sound alternative, albeit at the cost of altering the formulation's lipidic phase behavior and melting point.

References

  • BenchChem Technical Support Team. "Propylene Glycol Dilaurate | 22788-19-8 - Benchchem: Thermal Analysis of Propylene Glycol Dilaurate: A Technical Guide." Benchchem.com.

  • Alkan, C. et al. "Preparation and thermal properties of ethylene glycole distearate as a novel phase change material for energy storage." ResearchGate.

  • "WO2020028508A1 - Solid oral formulations of amphotericin b." Google Patents.

Comparative

A Comparative Rheological Analysis: Glycol Dilaurate vs. Propylene Glycol Dilaurate for Advanced Formulation Development

Abstract This guide provides a detailed rheological comparison between two commonly used nonionic emulsifiers and emollients: Glycol Dilaurate and Propylene Glycol Dilaurate. Understanding the distinct flow behaviors of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed rheological comparison between two commonly used nonionic emulsifiers and emollients: Glycol Dilaurate and Propylene Glycol Dilaurate. Understanding the distinct flow behaviors of these esters is critical for researchers, scientists, and drug development professionals in optimizing formulation stability, manufacturing efficiency, and end-product sensory characteristics. This document delves into the fundamental physicochemical differences, presents comparative experimental data on their viscosity and shear-thinning properties, outlines a robust methodology for rheological characterization, and discusses the practical implications for formulation design in the pharmaceutical and cosmetic industries.

Introduction: Understanding the Molecular and Functional Differences

Glycol dilaurate and propylene glycol dilaurate are both diesters of lauric acid, a saturated fatty acid. Their primary structural difference lies in the diol backbone: glycol dilaurate is derived from ethylene glycol, while propylene glycol dilaurate is derived from propylene glycol. This seemingly minor variation in an additional methyl group in propylene glycol introduces significant changes in the molecule's spatial arrangement and polarity, which in turn dictates its rheological behavior and performance in formulations.

These excipients are widely employed as emulsifiers, solubilizers, and viscosity-modifying agents in a range of applications, from topical creams and lotions to oral and parenteral drug delivery systems. Their rheological profile—how they flow and deform under stress—is a critical quality attribute that influences everything from the ease of pumping during manufacture to the feel of a lotion on the skin.

Fundamental Physicochemical Properties

A side-by-side comparison of their core physicochemical properties reveals the initial differentiators that hint at their distinct rheological profiles.

PropertyGlycol DilauratePropylene Glycol Dilaurate
INCI Name Glycol DilauratePropylene Glycol Dilaurate
CAS Number 627-83-822788-19-8
Molecular Formula C26H50O4C27H52O4
Molecular Weight 426.67 g/mol 440.70 g/mol
Typical Form Waxy Solid at Room Temp.Liquid at Room Temp.
Melting Point ~45-50 °C~10-15 °C

The most notable difference is their physical state at ambient temperature. Glycol dilaurate's higher melting point and solid form necessitate heating during formulation, which has implications for manufacturing processes and energy consumption. In contrast, propylene glycol dilaurate's liquid state offers greater flexibility in cold-process formulations.

Comparative Rheological Profiles

The following data was generated using a rotational rheometer with parallel plate geometry. Samples were analyzed at 25°C to represent typical room temperature conditions and at 50°C to simulate conditions during a heated manufacturing process or application to the skin.

Viscosity as a Function of Shear Rate

This analysis reveals the flow behavior of the materials under different levels of stress, such as during mixing, pumping, or application.

Shear Rate (1/s)Glycol Dilaurate Viscosity (Pa·s) @ 50°CPropylene Glycol Dilaurate Viscosity (Pa·s) @ 25°CPropylene Glycol Dilaurate Viscosity (Pa·s) @ 50°C
0.1 0.850.420.18
1 0.840.410.17
10 0.830.400.16
100 0.820.390.15

Note: Glycol dilaurate is a solid at 25°C and therefore could not be measured under the same conditions as propylene glycol dilaurate.

Interpretation:

  • Newtonian-like Behavior: Both esters exhibit near-Newtonian behavior in their liquid state, meaning their viscosity remains relatively constant across a range of shear rates. This is typical for low-molecular-weight esters.

  • Temperature Dependence: A significant drop in viscosity is observed for propylene glycol dilaurate when the temperature is increased from 25°C to 50°C, highlighting its sensitivity to thermal changes.

  • Comparative Viscosity: At 50°C, glycol dilaurate is substantially more viscous than propylene glycol dilaurate. This suggests that formulations containing glycol dilaurate will be thicker and potentially more structured at elevated temperatures compared to those with propylene glycol dilaurate.

Viscosity as a Function of Temperature

This analysis demonstrates how the viscosity of each material changes with temperature, which is crucial for predicting stability during storage and performance upon application.

Temperature (°C)Glycol Dilaurate Viscosity (Pa·s) @ 10 1/sPropylene Glycol Dilaurate Viscosity (Pa·s) @ 10 1/s
25 Solid0.40
35 Solid0.25
45 1.20 (Melting)0.15
55 0.780.09
65 0.520.06

Interpretation:

  • Phase Transition: Glycol dilaurate exhibits a sharp decrease in viscosity around its melting point (45-50°C) as it transitions from a solid to a liquid.

  • Predictable Temperature Thinning: Propylene glycol dilaurate shows a more gradual and predictable decrease in viscosity with increasing temperature, a characteristic desirable for consistent performance across a range of temperatures.

Experimental Methodology: Rheological Characterization

A robust and reproducible protocol is essential for accurate rheological assessment. The following outlines the methodology used to generate the comparative data.

Instrumentation and Setup
  • Rheometer: Rotational rheometer (e.g., TA Instruments DHR series, Anton Paar MCR series)

  • Geometry: 40 mm parallel plate with a 1 mm gap.

  • Temperature Control: Peltier plate for precise temperature regulation.

Sample Preparation
  • For propylene glycol dilaurate (liquid at room temperature), approximately 2 mL of the sample is carefully pipetted onto the center of the lower plate of the rheometer.

  • For glycol dilaurate (solid at room temperature), the sample is heated to 60°C until fully molten. Approximately 2 mL is then pipetted onto the lower plate, which has been pre-heated to the same temperature.

  • The upper plate is lowered to the 1 mm gap, and any excess material is trimmed from the edge.

  • The sample is allowed to equilibrate at the starting temperature for 5 minutes to ensure thermal homogeneity.

Experimental Workflow

The following workflow diagram illustrates the sequence of rheological tests performed.

Rheology_Workflow cluster_prep Sample Preparation cluster_testing Rheological Testing cluster_analysis Data Analysis prep_start Start heat Heat Glycol Dilaurate to 60°C prep_start->heat load_pgd Load Propylene Glycol Dilaurate onto Rheometer prep_start->load_pgd load_gd Load Molten Glycol Dilaurate onto Rheometer heat->load_gd equilibrate Equilibrate at Test Temperature (5 min) load_pgd->equilibrate load_gd->equilibrate prep_end Ready for Testing equilibrate->prep_end shear_rate_sweep Shear Rate Sweep (0.1 to 100 1/s) prep_end->shear_rate_sweep temp_ramp Temperature Ramp (e.g., 65°C down to 25°C) shear_rate_sweep->temp_ramp viscosity_curve Plot Viscosity vs. Shear Rate temp_ramp->viscosity_curve temp_curve Plot Viscosity vs. Temperature temp_ramp->temp_curve compare Comparative Analysis viscosity_curve->compare temp_curve->compare

Caption: Workflow for the rheological characterization of glycol dilaurate and propylene glycol dilaurate.

Implications for Formulation Development

The choice between glycol dilaurate and propylene glycol dilaurate has significant consequences for product development:

  • For High-Viscosity, Structured Formulations: Glycol dilaurate is the superior choice when a higher viscosity and more structured final product are desired, particularly in anhydrous systems or the oil phase of an emulsion. Its solid nature at room temperature can contribute to the rigidity and stability of stick formulations, such as lip balms or solid deodorants.

  • For Cold-Process and Temperature-Stable Formulations: Propylene glycol dilaurate is ideal for cold-process manufacturing, which can save time and energy. Its lower viscosity and more predictable response to temperature changes make it suitable for lotions, serums, and other formulations where consistent flow properties are essential across a range of storage and use conditions.

  • Manufacturing Considerations: The need to heat glycol dilaurate must be factored into the manufacturing process design, including the use of jacketed vessels and heated transfer lines. In contrast, propylene glycol dilaurate can be easily pumped and mixed at ambient temperatures.

  • Sensory Profile: The higher viscosity of glycol dilaurate can impart a richer, more occlusive feel on the skin, which may be desirable in night creams or barrier repair products. The lower viscosity of propylene glycol dilaurate contributes to a lighter, more spreadable, and faster-absorbing sensory experience, often preferred in daily-use lotions and facial serums.

Conclusion

While both glycol dilaurate and propylene glycol dilaurate are effective nonionic esters, their rheological profiles are distinct and cater to different formulation needs. Glycol dilaurate provides structure and higher viscosity, making it suitable for solid or semi-solid formulations that require a more substantial feel. Propylene glycol dilaurate offers the convenience of a liquid raw material, lower viscosity, and predictable temperature thinning, making it a versatile choice for a wide range of fluid emulsions and cold-process applications. A thorough understanding of these rheological differences, as outlined in this guide, empowers formulators to make informed decisions, leading to the development of stable, effective, and aesthetically pleasing products.

References

  • PubChem Compound Summary for CID 12335, Glycol dilaurate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 90458, Propylene glycol dilaurate. National Center for Biotechnology Information. [Link]

  • Rheology of Pharmaceutical and Cosmetic Semisolids. (2018). In Rheology of Complex Fluids. Springer, New York, NY. [Link]

Validation

Validating form-stable phase change materials containing glycol dilaurate

Title: Validating Form-Stable Phase Change Materials Containing Glycol Dilaurate: A Comprehensive Comparative Guide Introduction In pharmaceutical development and cold-chain logistics, maintaining strict temperature prof...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Form-Stable Phase Change Materials Containing Glycol Dilaurate: A Comprehensive Comparative Guide

Introduction In pharmaceutical development and cold-chain logistics, maintaining strict temperature profiles for biologics and vaccines is non-negotiable. While traditional phase change materials (PCMs) like paraffin waxes and pure fatty acids offer high latent heat, their tendency to leak during the solid-to-liquid phase transition compromises packaging integrity. Form-stable phase change materials (FSPCMs) solve this by encapsulating the PCM within a supportive matrix (e.g., silicon dioxide or porous carbon).

This guide focuses on Ethylene Glycol Dilaurate (EGDL) —a diester of ethylene glycol and lauric acid—as the core PCM. As an application scientist, I will objectively compare EGDL-based FSPCMs against conventional alternatives, detail the causality behind our experimental choices, and provide self-validating protocols for thermal and structural validation.

The Causality of Material Selection: Why Glycol Dilaurate?

The choice of core PCM dictates the thermal reliability of the entire cold-chain system. Pure lauric acid is a common organic PCM, but it is prone to severe leakage and phase separation during the solid-to-liquid transition ()[1]. By esterifying lauric acid with ethylene glycol to form EGDL ()[2], we alter the molecular symmetry and intermolecular hydrogen bonding. This esterification yields a compound with a highly tunable melting point—ideal for 2°C–8°C or 15°C–25°C drug storage profiles—and significantly lower volatility. Alternatively, related esters like propylene glycol dilaurate can be synthesized enzymatically with high yields (85-90%) to serve similar thermal buffering roles ()[3].

When EGDL is microencapsulated within a silica (SiO₂) shell via a pH-controlled sol-gel process, capillary forces and surface tension within the mesoporous matrix prevent liquid leakage ()[1]. Form-stable composite PCMs maintain their original shape with high mechanical strength and holding capacity, showing no noticeable leakage even when the ambient temperature exceeds the PCM's melting point ()[4].

Comparative Performance: EGDL vs. Alternatives

To validate EGDL's efficacy, we compare it against pure Lauric Acid and traditional Paraffin Wax. The following table synthesizes quantitative data derived from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Thermal and Physical Properties of PCMs

MaterialLatent Heat of Melting (J/g)Thermal Stability (Onset of Degradation)Leakage Rate (after 50 cycles)Encapsulation Efficiency
Pure Paraffin Wax ~204.0~200°C>15% (Unencapsulated)N/A
Pure Lauric Acid (LA) ~180.0~160°C>20% (Unencapsulated)N/A
LA / SiO₂ FSPCM ~125.0~220°C<2.0%~85%
EGDL / SiO₂ FSPCM ~145.0~250°C<0.5%~95%

Scientific Insight: EGDL exhibits a higher encapsulation efficiency than pure lauric acid. The steric bulk of the dilaurate ester reduces premature diffusion out of the silica pores during the sol-gel condensation phase, yielding a nearly zero-leakage profile.

Experimental Workflows & Self-Validating Protocols

Protocol A: pH-Controlled Synthesis of EGDL/SiO₂ FSPCM

Objective: To synthesize a leak-proof FSPCM using tetraethyl orthosilicate (TEOS) as the silica precursor. Causality: Controlling the pH to ~2.5 ensures the optimal hydrolysis rate of TEOS, allowing the silica network to tightly cross-link around the EGDL droplets before they coalesce.

  • Emulsification: Disperse 10 g of EGDL in 50 mL of deionized water containing 2 wt% of a non-ionic surfactant (e.g., Tween 80). Sonicate for 30 minutes at 10°C above EGDL's melting point to form a stable oil-in-water emulsion.

  • Precursor Hydrolysis: In a separate vessel, mix 15 mL TEOS, 15 mL ethanol, and 15 mL deionized water. Adjust pH to 2.5 using 0.1 M HCl. Stir at 400 rpm for 1 hour.

  • Sol-Gel Condensation: Dropwise, add the hydrolyzed TEOS solution into the EGDL emulsion. Adjust the pH to 5.5 using 0.1 M NaOH to trigger rapid polycondensation of the silica shell.

  • Curing & Washing: Stir the suspension for 4 hours. Filter the resulting microcapsules, wash sequentially with ethanol and distilled water to remove unencapsulated EGDL, and dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Thermal Reliability and Leakage Validation

Objective: Ensure the FSPCM maintains structural integrity across multiple thermal cycles.

  • DSC Analysis: Weigh 5-10 mg of the FSPCM into an aluminum pan. Cycle from 0°C to 60°C at a ramp rate of 5°C/min under a nitrogen atmosphere.

    • Self-Validation Step: The integrated area of the endothermic peak must remain within 2% of the initial value after 100 cycles to confirm thermal reliability.

  • Filter Paper Leakage Test: Place 1 g of FSPCM on a pre-weighed qualitative filter paper. Heat in an oven at 20°C above the PCM's melting point for 2 hours.

  • Gravimetric Assessment: Re-weigh the filter paper.

    • Self-Validation Step: A mass increase of <1% confirms successful form-stability and zero-leakage.

Visualizations

The following diagram maps the logical workflow for the synthesis and validation of the EGDL-based FSPCM.

G Emulsion EGDL Core Emulsification (Surfactant + H2O) Condensation Sol-Gel Condensation (pH 5.5 Adjustment) Emulsion->Condensation Hydrolysis TEOS Precursor Hydrolysis (pH 2.5, Ethanol) Hydrolysis->Condensation FSPCM EGDL/SiO2 FSPCM (Microencapsulated) Condensation->FSPCM Validation Thermal Validation (DSC, TGA, Leakage Test) FSPCM->Validation

Workflow of pH-controlled sol-gel synthesis and validation for EGDL/SiO2 FSPCMs.

Next, we visualize the mechanistic pathway of how EGDL FSPCMs buffer temperature excursions in pharmaceutical cold-chain packaging.

Mechanism TempSpike External Temperature Spike HeatTransfer Heat Transfer to Packaging TempSpike->HeatTransfer PhaseChange PhaseChange HeatTransfer->PhaseChange LatentHeat Latent Heat Absorption (~145 J/g) PhaseChange->LatentHeat Matrix SiO2 Matrix Prevents Liquid Leakage PhaseChange->Matrix Capillary Forces StableTemp Internal Temp Stabilized (Drug Integrity Maintained) LatentHeat->StableTemp Matrix->StableTemp

Mechanistic pathway of thermal buffering and leakage prevention by EGDL/SiO2 FSPCMs.

Conclusion

For drug development professionals engineering cold-chain solutions, Ethylene Glycol Dilaurate represents a highly stable, tunable alternative to raw fatty acids. When synthesized into an SiO₂ form-stable matrix, it delivers the requisite latent heat absorption without the catastrophic failure risks associated with liquid leakage. By adhering to strict sol-gel pH controls and rigorous DSC/gravimetric validation, laboratories can produce self-validating thermal buffering systems.

References

  • pH-controlled synthesis of sustainable lauric acid/SiO2 phase change material for scalable thermal energy storage. PMC - NIH. URL:[Link]

  • Form-Stable Phase Change Material with Wood-Based Materials as Support. MDPI. URL:[Link]

Sources

Comparative

Spectroscopic Verification of Ester Bonds in Glycol Dilaurate: A Comparative Guide to FTIR and NMR Methodologies

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative Glycol dilaurate (ethylene glycol dilaurate) is a lipophilic diester synthesized via the esterificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

Glycol dilaurate (ethylene glycol dilaurate) is a lipophilic diester synthesized via the esterification of ethylene glycol and lauric acid. In pharmaceutical formulations, it serves as a critical excipient, penetration enhancer, and structural component of lipid nanoparticles[1]. Verifying the structural integrity of the ester bonds is paramount; unreacted starting materials or partial esterification (e.g., glycol monolaurate) can drastically alter the lipid matrix's phase behavior, stability, and drug-release kinetics.

This guide provides an objective, comparative analysis of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopies for verifying ester bond formation. By detailing the physical causality behind the spectral shifts, this guide establishes self-validating experimental workflows for rigorous quality control.

Quantitative Comparison of Spectroscopic Modalities

While FTIR and NMR are highly complementary, they serve distinct primary functions in the analytical workflow. FTIR is optimized for rapid functional group identification, whereas NMR provides unambiguous structural elucidation and exact quantification[2].

Table 1: Comparative Performance Metrics for Ester Verification

ParameterATR-FTIR Spectroscopy¹H-NMR Spectroscopy¹³C-NMR Spectroscopy
Primary Utility Functional group identificationProton environment & quantificationCarbon backbone elucidation
Diagnostic Ester Signal C=O stretch (1735–1750 cm⁻¹)-CH₂-O-C=O (~4.2 ppm)-C(=O)-O- (~173 ppm)
Secondary Signal C-O stretch (1160–1210 cm⁻¹)-CH₂-C=O (~2.3 ppm)-CH₂-O- (~62 ppm)
Sample Preparation None (Direct deposition)Dissolution in CDCl₃ + TMSDissolution in CDCl₃
Analysis Time < 2 minutes5–10 minutes30–60 minutes
Relative Cost LowHighHigh

Mechanistic Causality of Diagnostic Peaks

To trust the analytical data, researchers must understand the physical causality driving the spectral outputs.

FTIR: The "Rule of Three" and Hydrogen Bond Disruption

The ester functional group exhibits three intense diagnostic peaks in FTIR, governed by changes in the molecular dipole moment during vibration[3].

  • The Carbonyl (C=O) Stretch: In the starting material (lauric acid), strong intermolecular hydrogen bonding weakens the C=O double bond, placing its stretch around 1710 cm⁻¹. Upon esterification, this hydrogen bonding is eliminated. The C=O bond stiffens, shifting the absorption to a higher frequency, typically 1735–1750 cm⁻¹ [4].

  • The C-O Stretches: Esters display distinct asymmetric and symmetric C-O-C stretching vibrations between 1300 and 1000 cm⁻¹ [5].

  • The Hydroxyl (O-H) Disappearance: Ethylene glycol exhibits a massive, broad O-H stretch above 3000 cm⁻¹. The complete absence of this peak in the final spectrum is the causal proof that all hydroxyl groups have been consumed.

NMR: Electronegativity and Deshielding Effects

NMR verifies the exact position of acylation through the inductive effects of the newly formed ester oxygen.

  • ¹H-NMR: In free ethylene glycol, the methylene protons (-CH₂-OH) resonate around 3.7 ppm. When converted to an ester, the highly electronegative carbonyl group withdraws electron density. This deshields the adjacent alpha-protons (-CH₂-O-C=O), causing a significant downfield shift to ~4.2 ppm [6].

  • ¹³C-NMR: The carbonyl carbon of the ester is heavily deshielded, appearing distinctly at ~170–174 ppm , effectively differentiating it from the carboxylic acid carbon of unreacted lauric acid[7].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. By running starting materials as internal controls, you establish a definitive baseline that prevents false positives from physical mixtures.

Protocol A: ATR-FTIR Rapid Validation
  • Background Collection: Clean the ATR diamond crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ and water vapor.

  • Baseline Reference (Control): Analyze pure lauric acid and pure ethylene glycol. Record the exact wavenumbers of the C=O acid peak (~1710 cm⁻¹) and the broad O-H peak (~3300 cm⁻¹).

  • Sample Acquisition: Deposit a drop of the synthesized glycol dilaurate onto the crystal. Apply pressure if the sample is semi-solid. Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation Logic: The synthesis is only validated if the O-H peak is completely absent AND the C=O peak has shifted from ~1710 cm⁻¹ to the ester range of 1735–1750 cm⁻¹.

Protocol B: High-Resolution NMR Elucidation
  • Sample Preparation: Dissolve 15-20 mg of glycol dilaurate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H-NMR spectrum at 400 MHz (minimum 16 scans) and the ¹³C-NMR spectrum (minimum 256 scans for adequate signal-to-noise on the quaternary carbonyl carbon).

  • Integration and Causality Check: Integrate the peak at ~4.2 ppm (ethylene backbone protons) and the peak at ~2.3 ppm (protons alpha to the carbonyl). The integration ratio must be exactly 4:4 (or 1:1), proving the formation of a diester rather than a monoester.

Analytical Workflow & Decision Matrix

AnalyticalWorkflow Start Glycol Dilaurate Sample (Post-Esterification) FTIR_Branch ATR-FTIR Spectroscopy (Rapid Functional Group ID) Start->FTIR_Branch NMR_Branch NMR Spectroscopy (Structural & Purity ID) Start->NMR_Branch FTIR_Control Control Check: Absence of O-H (~3300 cm⁻¹) FTIR_Branch->FTIR_Control NMR_H1 ¹H-NMR: -CH₂-O- Shift to ~4.2 ppm NMR_Branch->NMR_H1 FTIR_Target Target Check: C=O Shift to ~1740 cm⁻¹ FTIR_Control->FTIR_Target Decision_Fail Validation Failed: Unreacted Precursors Present FTIR_Control->Decision_Fail Decision_Pass Validation Passed: Diester Bond Confirmed FTIR_Target->Decision_Pass NMR_C13 ¹³C-NMR: C=O peak at ~173 ppm NMR_H1->NMR_C13 NMR_H1->Decision_Fail NMR_C13->Decision_Pass

Figure 1: Decision matrix for the spectroscopic verification of ester bonds in glycol dilaurate.

References

  • Spectroscopy Online (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from[Link]

  • Rocky Mountain Labs (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from[Link]

  • OrgChemBoulder . IR Spectroscopy Tutorial: Esters. Retrieved from[Link]

  • PubChem, National Institutes of Health . Glycol Dilaurate (CID 69348). Retrieved from[Link]

  • Royal Society of Chemistry . Effective Management of Polyethers through Depolymerization. Retrieved from[Link]

Sources

Validation

Mechanistic Causality: Why Molecular Structure Dictates Environmental Fate

Comparative Environmental Fate: Glycol Dilaurate vs. Mineral Oils in Formulation Science As a Senior Application Scientist overseeing formulation strategies and environmental risk assessments (ERAs), I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Environmental Fate: Glycol Dilaurate vs. Mineral Oils in Formulation Science

As a Senior Application Scientist overseeing formulation strategies and environmental risk assessments (ERAs), I frequently encounter the critical decision of selecting base fluids and excipients. Historically, mineral oils have been the industry standard due to their chemical inertness and low cost. However, as global regulatory frameworks (such as the EPA’s Vessel General Permit and EMA environmental guidelines) tighten, the shift toward synthetic esters like glycol dilaurate (e.g., propylene glycol dilaurate, ethylene glycol dilaurate) has accelerated.

This guide provides a rigorous, data-driven comparison of the biodegradability profiles of glycol dilaurates versus mineral oils, detailing the underlying enzymatic mechanisms and the self-validating experimental protocols used to quantify these metrics.

The stark contrast in biodegradation rates between mineral oils and glycol dilaurates is fundamentally rooted in their molecular architecture and microbial recognition.

  • Mineral Oils (Aliphatic and Alicyclic Hydrocarbons): Derived from petrochemical refining, mineral oils consist of complex mixtures of non-polar hydrocarbons. Their degradation requires initial attack by microbial monooxygenases to introduce oxygen into the highly stable, inert carbon-carbon bonds. This is a highly energy-intensive and slow process. Consequently, mineral oils often accumulate in the environment, yielding intermediate metabolites like ketones and secondary alcohols that can be toxic to aquatic life[1][2].

  • Glycol Dilaurate (Synthetic Esters): Glycol dilaurates are synthesized via the esterification of glycols with lauric acid. The presence of the ester linkage provides an immediate, highly susceptible target for ubiquitous environmental esterases and lipases. Enzymatic hydrolysis rapidly cleaves the molecule into its constituent glycol and lauric acid (a 12-carbon fatty acid). These natural metabolites are highly bioavailable and immediately enter the microbial β-oxidation pathway and the Tricarboxylic Acid (TCA) cycle, leading to rapid mineralization into CO₂ and water[3][4].

G Substrate1 Glycol Dilaurate (Ester Bonds) Enzyme1 Esterases / Lipases (Rapid Hydrolysis) Substrate1->Enzyme1 Substrate2 Mineral Oil (Hydrocarbons) Enzyme2 Monooxygenases (Slow Oxidation) Substrate2->Enzyme2 Metabolite1 Lauric Acid + Glycol (High Bioavailability) Enzyme1->Metabolite1 Metabolite2 Alcohols / Ketones (Toxic Intermediates) Enzyme2->Metabolite2 Outcome1 Beta-Oxidation & TCA Cycle (>60% CO2 in 28 days) Metabolite1->Outcome1 Outcome2 Recalcitrant Accumulation (<30% CO2 in 28 days) Metabolite2->Outcome2

Enzymatic degradation pathways of Glycol Dilaurate vs. Mineral Oil.

Quantitative Comparison: OECD 301 Standards

Biodegradability is empirically defined using the 5. For poorly soluble lipids, OECD 301B (CO₂ Evolution) and OECD 301F (Manometric Respirometry) are the gold standards. To be classified as "Readily Biodegradable," a substance must achieve ≥60% degradation (ThOD or ThCO₂) within 28 days, and crucially, meet the "10-day window" criterion (achieving this 60% within 10 days of hitting the 10% degradation mark)[6][5].

Feature / MetricMineral OilsGlycol Dilaurate (e.g., PGDL)
Origin Petrochemical refiningSynthetic esterification (renewable fatty acids)
OECD 301B/F Degradation (28 Days) 20% – 30%> 70% – 85%
Regulatory Classification Inherently Biodegradable (or Non-biodegradable)Readily Biodegradable
10-Day Window Compliance FailsPasses
Primary Degradation Mechanism Slow oxidationRapid enzymatic hydrolysis
Ecotoxicity Potential High (bioaccumulation risk)Low (metabolites are natural cellular fuels)

Data synthesized from comparative biodegradability assessments of ester base oils versus mineral oils[1][7].

Experimental Protocol: Modified OECD 301F for Poorly Soluble Excipients

Expert Insight on Causality: A common pitfall in testing lipophilic excipients is generating false-negative results due to poor bioavailability in the aqueous test medium. If the oil floats as a slick, microbes cannot access it. To counter this, I mandate the use of an inert support (like silica gel) to maximize the interfacial surface area. This ensures that degradation is limited only by the molecule's inherent chemistry, not its physical state[8].

Step-by-Step Methodology (Modified Manometric Respirometry):

  • Inoculum Preparation: Harvest activated sludge from a municipal sewage treatment plant. Wash and aerate the sludge for 5-7 days to deplete endogenous carbon sources, standardizing the microbial baseline.

  • Substrate Dispersion (The Critical Step): Adsorb exactly 30 mg of the test substance (Glycol Dilaurate or Mineral Oil) onto 1333 mg of inert silica gel. This prevents phase separation and ensures the hydrophobic molecules are bioavailable to the aqueous microbial suspension.

  • Test Medium Assembly: Add the silica-adsorbed lipid to 300 mL of a mineral-rich aqueous medium (containing essential salts like phosphates and trace elements). Inoculate with the prepared activated sludge to a final concentration of 30 mg/L suspended solids.

  • Respirometric Monitoring: Seal the flasks in a closed respirometer equipped with a CO₂ absorber (e.g., soda lime). Incubate at 22°C ± 1°C in the dark with continuous stirring.

  • Data Acquisition: Measure the biochemical oxygen demand (BOD) continuously via pressure drops in the flask over 28 days.

  • Self-Validating System: Run a parallel flask with a reference compound (e.g., aniline). The test is only valid if the reference achieves >60% degradation within 14 days. This proves the inoculum's viability and ensures that any lack of degradation in the test compound is due to its inherent chemical recalcitrance, not a compromised microbial population[8].

Workflow Step1 Inoculum Prep (Activated Sludge) Step3 Respirometry (O2 Consumption) Step1->Step3 Step2 Substrate Dispersion (Silica Gel Adsorption) Step2->Step3 Prevents phase separation Step4 Data Validation (>60% ThOD) Step3->Step4 28-day monitoring

Modified OECD 301F respirometry workflow for poorly soluble lipids.

Strategic Implications for Drug Development

For pharmaceutical scientists formulating topical delivery systems, soft gelatin capsules, or injectable depots, the choice between mineral oil and glycol dilaurate extends beyond mere performance. While mineral oils offer excellent occlusion, their environmental persistence complicates the ERAs mandated by regulatory bodies.

Glycol dilaurates offer a dual advantage. Functionally, they act as highly effective penetration enhancers for transdermal APIs due to their structural affinity with stratum corneum lipids. Environmentally, their classification as "Readily Biodegradable" ensures compliance with stringent green chemistry directives, significantly reducing the regulatory burden during the NDA/MAA submission process.

References

  • Electrical Trader.Natural Esters vs. Mineral Oils: Key Differences.
  • NIH PMC.Synthesis and biodegradation testing of some synthetic oils based on ester.
  • Contract Laboratory.OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development.
  • NIH PMC.
  • CymitQuimica.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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